4-(Methylsulfonyl)piperazin-2-one
Description
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Properties
IUPAC Name |
4-methylsulfonylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c1-11(9,10)7-3-2-6-5(8)4-7/h2-4H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGMZUVDPWTYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20525967 | |
| Record name | 4-(Methanesulfonyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20525967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59701-96-1 | |
| Record name | 4-(Methylsulfonyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59701-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methanesulfonyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20525967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-METHYL-SULFONYL)-2-PIPERAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Ascendant Role of Methylsulfonyl Piperazinone Compounds in Modern Drug Discovery: A Technical Guide to Their Biological Activity
For Immediate Release
An in-depth technical guide offering a comprehensive overview of the biological activities of methylsulfonyl piperazinone compounds has been released. This whitepaper provides researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, mechanisms of action, and therapeutic potential of this promising class of molecules. The guide delves into their significant anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights.
The methylsulfonyl piperazinone core is emerging as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological effects. This guide synthesizes current research to present a detailed analysis of the structure-activity relationships (SAR) that govern the efficacy of these compounds. It further explores their molecular mechanisms, including the inhibition of key cellular signaling pathways implicated in disease progression.
Introduction to Methylsulfonyl Piperazinone Compounds
The piperazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties.[1][2] The incorporation of a methylsulfonyl group and a piperazinone scaffold introduces unique structural and electronic features that can enhance target binding and biological activity.[3][4] This guide focuses on derivatives of this core structure, exploring the impact of various substitutions on their therapeutic potential.
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
Methylsulfonyl piperazinone derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism underlying the anticancer effects of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[5][6] Notably, some derivatives have been identified as potent inhibitors of kinases within the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is constitutively active in many cancers.[7][8][9][10]
Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis. The combination of cell cycle arrest and apoptosis induction makes these compounds promising candidates for cancer therapy.[11]
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the methylsulfonyl piperazinone scaffold have provided valuable insights into the structural requirements for potent anticancer activity. For instance, the nature and position of substituents on the aryl rings appended to the piperazine core have been shown to significantly influence cytotoxicity against various cancer cell lines.[12] Halogenated analogues, for example, have demonstrated promising anticancer potential against a range of cancer cell lines.
The following diagram illustrates a generalized structure-activity relationship for the anticancer activity of methylsulfonyl piperazinone derivatives:
Caption: Generalized Structure-Activity Relationship (SAR) for Anticancer Activity.
Antimicrobial and Anti-inflammatory Potential
Beyond their anticancer effects, methylsulfonyl piperazinone derivatives have also exhibited promising antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Several studies have reported the synthesis of piperazine derivatives with significant activity against a range of bacterial and fungal pathogens.[13][14][15][16] The incorporation of the methylsulfonyl group can enhance the antimicrobial properties of the piperazine scaffold. The antibacterial efficacy of some derivatives has been demonstrated against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[17]
Anti-inflammatory Effects
The anti-inflammatory potential of piperazine derivatives is another area of active investigation.[2] Certain compounds have been shown to modulate inflammatory pathways, suggesting their potential utility in treating inflammatory conditions.
Experimental Protocols for Biological Evaluation
A critical aspect of drug discovery is the rigorous evaluation of a compound's biological activity. This guide provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the methylsulfonyl piperazinone compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
The following diagram outlines the workflow of the MTT assay:
Caption: MTT Assay Workflow for Cell Viability Assessment.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Silico and In Vivo Studies
Computational modeling and in vivo animal studies are crucial for predicting the pharmacokinetic properties and evaluating the efficacy and toxicity of drug candidates.
In Silico ADME Prediction
Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, helping to identify candidates with favorable drug-like characteristics.[18][19]
In Vivo Tumor Models
The in vivo anticancer efficacy of methylsulfonyl piperazinone derivatives can be evaluated in various animal models, such as xenograft models where human cancer cells are implanted into immunocompromised mice. These studies are essential for determining the therapeutic potential of a compound in a living organism.
Future Directions and Conclusion
Methylsulfonyl piperazinone compounds represent a versatile and promising class of molecules with significant therapeutic potential. Their multifaceted biological activities, particularly in the realm of oncology, warrant further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and clinical development. This technical guide provides a solid foundation for researchers to explore and harness the full potential of methylsulfonyl piperazinone derivatives in the quest for novel and effective therapies.
References
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- Kumar, A., et al. (2009). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry, 17(15), 5493-5498. Available from: https://pubmed.ncbi.nlm.nih.gov/19574044/
- Al-Ostoot, F. H., et al. (2021). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Molecules, 26(12), 3586. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8231846/
- El-Damasy, D. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 533. Available from: https://www.mdpi.com/1424-8247/16/4/533
- Al-Ghanimi, M., et al. (2022). Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(5), 4142-4166. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8912301/
- Tuncay, F. O., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4342. Available from: https://pubmed.ncbi.nlm.nih.gov/32971892/
- Borbely, A., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(13), 5035. Available from: https://www.mdpi.com/1420-3049/28/13/5035
- Various Authors. (2005). Structure Activity Relationships. Drug Design Org. Available from: https://www.drugdesign.
- Dokuzparmak, C., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. Available from: https://www.researchgate.net/publication/356133108_Newly_synthesized_piperazine_derivatives_as_tyrosinase_inhibitors_in_vitro_and_in_silico_studies
- Le, T. T., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 808688. Available from: https://www.frontiersin.org/articles/10.3389/fphar.2022.808688/full
- Wujec, M., et al. (2021). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Molecules, 26(16), 4967. Available from: https://www.mdpi.com/1420-3049/26/16/4967
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An In-depth Technical Guide to the Potential Mechanism of Action for 4-(Methylsulfonyl)piperazin-2-one
Foreword: Charting the Unexplored Potential of a Novel Scaffold
Welcome to a detailed exploration of 4-(Methylsulfonyl)piperazin-2-one, a molecule of significant interest due to its unique structural combination of a piperazin-2-one core and a methylsulfonyl group. As of this writing, the specific biological activities and mechanism of action for this compound remain largely uncharacterized in publicly accessible literature. This guide, therefore, serves not as a summary of established facts, but as a forward-looking scientific treatise. It is designed for researchers, scientists, and drug development professionals, providing a robust, hypothesis-driven framework for investigating the potential therapeutic applications of this compound.
Drawing from the well-documented pharmacology of its constituent chemical moieties—the versatile piperazine ring, the bioactive sulfonamide group, and the lactam-containing piperazin-2-one scaffold—we will propose several plausible mechanisms of action. Each proposed mechanism is accompanied by a detailed, self-validating experimental workflow, designed to rigorously test the hypothesis. Our approach is grounded in the principles of modern medicinal chemistry and molecular pharmacology, aiming to provide a logical and actionable roadmap for future research.
Molecular Architecture and Rationale for Investigation
The structure of this compound presents a compelling case for pharmacological investigation. It integrates two key pharmacophores:
-
The Piperazine Ring : A six-membered heterocycle with two nitrogen atoms, the piperazine ring is a "privileged scaffold" in medicinal chemistry.[1][2] It is a common feature in drugs targeting the central nervous system (CNS) and has been incorporated into a vast array of agents with antipsychotic, antidepressant, and anxiolytic activities.[3] The presence of a carbonyl group, forming the piperazin-2-one core, introduces a lactam functionality that can alter the molecule's conformation, electronic properties, and hydrogen bonding capacity, thus modulating its biological profile.[1]
-
The Methylsulfonyl Group : This functional group is known to enhance the physicochemical properties of drug candidates, often improving solubility, metabolic stability, and pharmacokinetic profiles.[1] The sulfonyl moiety is a strong hydrogen bond acceptor and is present in numerous approved drugs with a wide spectrum of activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][4][5]
The combination of these features suggests that this compound could interact with various biological targets, leading to distinct pharmacological effects. This guide will explore three primary, plausible mechanistic avenues: Enzyme Inhibition , Receptor Modulation , and Antimicrobial Activity .
Proposed Mechanism I: Enzyme Inhibition (Kinase Pathway Modulation)
Hypothesis: Based on the structural similarity of the 4-(methylsulfonyl)piperazine moiety to known kinase inhibitors, we hypothesize that this compound acts as an inhibitor of a key cellular kinase, such as Phosphoinositide 3-kinase (PI3K).
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] A compound containing a 4-(methylsulfonyl)piperazin-1-yl moiety has been identified as a potent PI3K alpha inhibitor.[6] We propose that this compound could similarly bind to the ATP-binding pocket of PI3K, leading to downstream pathway inhibition.
Visualizing the PI3K/AKT/mTOR Signaling Pathway
Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway.
Experimental Workflow: Validating PI3K Inhibition
This protocol is designed to systematically validate the hypothesis, from broad cellular effects to specific molecular interactions.
Phase 1: Cellular Proliferation and Pathway Activity Screening
-
Cell Line Selection : Utilize a panel of cancer cell lines known for PI3K pathway hyperactivation (e.g., SKOV-3, MCF-7).
-
Proliferation Assay :
-
Seed cells in 96-well plates.
-
Treat with a dose-response curve of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Assess cell viability using a standard MTS or CellTiter-Glo® assay.
-
Self-Validation : A dose-dependent decrease in viability suggests cytotoxic or cytostatic activity. Calculate the IC50 value.
-
-
Western Blot Analysis :
-
Treat cells with the compound at its approximate IC50 concentration for various time points (e.g., 2, 6, 24 hours).
-
Prepare cell lysates and perform SDS-PAGE.
-
Probe for key pathway proteins: phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein (a downstream mTORC1 target), and total S6.
-
Self-Validation : A decrease in the phosphorylation of AKT and S6 without a change in total protein levels would strongly indicate inhibition of the PI3K/AKT/mTOR pathway.[6]
-
Phase 2: Direct Enzyme Inhibition Assay
-
In Vitro Kinase Assay :
-
Use a recombinant human PI3Kα enzyme in a cell-free system.
-
Employ a luminescence-based assay (e.g., ADP-Glo™) that measures the conversion of ATP to ADP by the kinase.
-
Incubate the enzyme with a dose-response curve of the compound and the substrate (PIP2).
-
Self-Validation : A direct, dose-dependent reduction in ADP production confirms that the compound is an inhibitor of the PI3K enzyme itself. Calculate the enzymatic IC50.
-
Phase 3: Kinase Selectivity Profiling
-
Panel Screening : Submit the compound for screening against a broad panel of kinases (e.g., >100 kinases).
-
Data Analysis : Analyze the inhibition profile to determine selectivity.
-
Self-Validation : High potency against PI3K isoforms with significantly lower activity against other kinases would establish selectivity and a specific mechanism of action.
| Hypothetical Data Summary: Kinase Inhibition Profile | |
| Parameter | Hypothetical Value |
| Cellular IC50 (MCF-7) | 1.5 µM |
| Enzymatic IC50 (PI3Kα) | 0.2 µM |
| Enzymatic IC50 (PI3Kβ) | 2.1 µM |
| Enzymatic IC50 (mTOR) | > 50 µM |
| p-AKT (Ser473) Reduction | 85% at 1 µM |
Proposed Mechanism II: Antimicrobial Action (Bacterial Folate Synthesis Inhibition)
Hypothesis: The sulfonamide moiety is a classic pharmacophore known to inhibit bacterial dihydropteroate synthetase (DHPS), an essential enzyme in the folic acid synthesis pathway. We hypothesize that this compound functions as a competitive inhibitor of DHPS, leading to bacteriostatic activity.
Bacteria must synthesize their own folic acid, a critical cofactor for DNA synthesis and repair. Sulfonamide drugs act as competitive inhibitors of DHPS by mimicking its natural substrate, p-aminobenzoic acid (PABA).[5][7][8] This leads to a depletion of folic acid, halting bacterial growth.
Visualizing the Bacterial Folate Synthesis Pathway
Caption: Proposed inhibition of bacterial folate synthesis.
Experimental Workflow: Validating Antimicrobial Activity
This protocol will determine the compound's antibacterial spectrum and confirm its mechanism via DHPS inhibition.
Phase 1: Broad-Spectrum Antibacterial Screening
-
Minimum Inhibitory Concentration (MIC) Assay :
-
Test the compound against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using the broth microdilution method.[5][8]
-
Include a known sulfonamide (e.g., sulfamethoxazole) as a positive control.
-
Self-Validation : A low MIC value against susceptible strains indicates antibacterial activity.
-
Phase 2: Mechanism of Action Confirmation
-
PABA Competition Assay :
-
Perform MIC assays in media supplemented with increasing concentrations of PABA.
-
Self-Validation : If the compound is a competitive inhibitor of DHPS, the addition of excess PABA will outcompete the inhibitor, leading to a significant increase in the observed MIC. This reversal of inhibition is a classic confirmation of this mechanism.[7]
-
-
Bacterial Growth Kinetics :
-
Culture a susceptible bacterial strain in the presence of the compound at 1x, 2x, and 4x its MIC.
-
Measure optical density (OD600) at regular intervals over 24 hours.
-
Self-Validation : A bacteriostatic agent will inhibit growth without reducing the bacterial population, resulting in a plateaued growth curve. A bactericidal agent would show a decrease in OD600. Sulfonamides are typically bacteriostatic.[8]
-
Phase 3: Direct Enzyme Inhibition
-
Recombinant DHPS Assay :
-
Use a purified, recombinant DHPS enzyme from a target bacterium (e.g., E. coli).
-
Measure enzyme activity in the presence of varying concentrations of the compound.
-
Self-Validation : Direct inhibition of the purified enzyme confirms the molecular target and eliminates off-target cellular effects as the primary mechanism.
-
| Hypothetical Data Summary: Antimicrobial Profile | |
| Parameter | Hypothetical Value |
| MIC (E. coli) | 16 µg/mL |
| MIC (S. aureus) | 32 µg/mL |
| MIC (E. coli) + 100 µg/mL PABA | > 256 µg/mL |
| Mode of Action | Bacteriostatic |
| Enzymatic IC50 (DHPS) | 4.2 µM |
Conclusion and Future Directions
This guide has outlined a series of structured, hypothesis-driven investigations into the potential mechanism of action of this compound. By leveraging the known pharmacology of its core structural motifs, we have proposed plausible pathways in oncology and infectious disease. The experimental workflows provided are designed to be self-validating, ensuring that any positive results are rigorously supported by mechanistic data.
The true biological activity of this compound remains to be discovered. It is our hope that the logical frameworks and detailed protocols presented herein will serve as a valuable resource for researchers, catalyzing the exploration of this compound and unlocking its potential therapeutic value. Further investigations could also explore its potential in CNS disorders, given the prevalence of the piperazine scaffold in neuropharmacology.[3]
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A Technical Guide to the Physicochemical Characterization of 4-(Methylsulfonyl)piperazin-2-one and Related Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the detailed physicochemical characterization of 4-(Methylsulfonyl)piperazin-2-one. As piperazine and piperazinone scaffolds are integral components in modern medicinal chemistry, a thorough understanding of their fundamental properties is a prerequisite for successful drug development.[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just a compilation of data, but a detailed exposition of the experimental methodologies required to ascertain these properties. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols for determining solubility, the acid dissociation constant (pKa), and lipophilicity (LogP). Furthermore, a critical overview and procedural outline for assessing chemical stability through forced degradation studies, in alignment with regulatory expectations, is presented. The overarching goal is to equip scientists with the necessary knowledge to generate a comprehensive physicochemical profile, thereby enabling informed decisions in the optimization of drug candidates.
Introduction: The Strategic Imperative of Physicochemical Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. The inherent characteristics of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. The piperazine nucleus is considered a "privileged structure" in drug discovery, capable of interacting with multiple receptors with high affinity, and its derivatives are found in numerous therapeutic agents.[1] The piperazin-2-one scaffold, a related heterocyclic ring, is also of significant interest for imparting specific and desirable physicochemical and pharmacokinetic properties to drug candidates.[2]
Therefore, the early and accurate characterization of a novel entity like this compound is not merely a data collection exercise; it is a foundational component of a rational, quality-by-design approach to drug development. This guide provides the strategic and practical framework for this essential investigation.
Molecular Identity and Predicted Properties
A definitive starting point for any characterization is the unambiguous identification of the molecule and the establishment of a theoretical property profile through computational methods. While in silico predictions provide valuable guidance, they must be rigorously confirmed through empirical testing.
2.1 Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₁₀N₂O₃S
-
Molecular Weight: 178.21 g/mol
| Property | Value/Identifier | Source |
| Molecular Formula | C₅H₁₀N₂O₃S | Calculated |
| Molecular Weight | 178.21 | Calculated |
| Canonical SMILES | CS(=O)(=O)N1CCN(C(=O)C1) | |
| Predicted XLogP3 | -1.5 | PubChem (for 1-(Methylsulfonyl)piperazine)[3] |
| Predicted pKa (Most Basic) | ~5.0-6.0 | Estimated based on piperazine pKa |
Note: Predicted values are derived from computational models or data from structurally similar compounds and serve as initial estimates pending experimental verification.
Core Experimental Protocols
The following sections detail the methodologies for determining the most critical physicochemical parameters. The rationale behind each protocol is explained to provide context for the experimental design.
General Workflow for Physicochemical Characterization
The characterization of a new chemical entity follows a logical progression, beginning with structural confirmation and moving through the determination of fundamental properties that govern its behavior in biological systems.
Caption: High-level workflow for new chemical entity characterization.
Aqueous Solubility Determination
Expertise & Rationale: Solubility is a critical determinant of oral absorption. Poor aqueous solubility can lead to low bioavailability and challenging formulation development. The shake-flask method is the gold-standard for determining equilibrium solubility because it is a direct measurement that allows the system to reach a true thermodynamic equilibrium.[4] The protocol must be performed at a controlled temperature as solubility is temperature-dependent.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Addition of Compound: Add an excess amount of this compound to a known volume (e.g., 2 mL) of each buffer in separate glass vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (24 to 72 hours is common).[4]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.
-
Sampling: Carefully withdraw a precise aliquot from the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC-UV) method.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility at that specific pH and temperature.
Caption: Workflow for solubility determination via the shake-flask method.
Acid Dissociation Constant (pKa) Determination
Expertise & Rationale: The pKa value defines the extent of ionization of a molecule at a given pH. Since the ionized state of a drug affects its solubility, permeability across biological membranes, and receptor binding, pKa is a critical parameter. Potentiometric titration is a highly accurate and widely used method for pKa determination.[5] It involves monitoring pH changes as a titrant is added, with the pKa being identified at the half-equivalence point where the concentrations of the acidic and basic forms of the analyte are equal.[6]
Experimental Protocol: Potentiometric Titration
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM). A co-solvent like methanol may be used for sparingly soluble compounds, but the pKa value must then be extrapolated back to a fully aqueous environment.[5]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[7]
-
Titration: Place the solution in a jacketed vessel at a constant temperature (25°C). Immerse the calibrated pH electrode and a magnetic stir bar.
-
Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding small, precise increments of titrant.
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be precisely located by analyzing the first or second derivative of the curve.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP) Determination
Expertise & Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key driver of membrane permeability and overall ADME properties.[8] The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium. LogP is the base-10 logarithm of this ratio. The shake-flask method is the definitive, albeit time-consuming, method for its measurement.[8][9] A LogP value less than 5 is one of Lipinski's rules for good oral bioavailability.[8]
Experimental Protocol: Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of this compound in the aqueous phase at a concentration well below its solubility limit.
-
Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Seal the vial and shake gently for several hours (e.g., 2-4 hours) at a constant temperature to allow the compound to partition between the two phases. Avoid vigorous shaking that can cause emulsions.[10]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Sampling: Carefully withdraw aliquots from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation:
-
Calculate the partition coefficient: P = [Concentration in n-octanol] / [Concentration in aqueous phase].[8]
-
Calculate LogP: LogP = log₁₀(P).
-
Caption: Overview of a forced degradation study design.
Experimental Protocol: Stress Condition Overview
For each condition, a solution of the drug substance (e.g., 1 mg/mL) is prepared and compared to an unstressed control solution.
-
Acid Hydrolysis: Expose the drug solution to 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Expose the drug solution to 0.1 M NaOH at room temperature or slightly elevated temperature. [11]Neutralize the sample before analysis.
-
Oxidative Degradation: Expose the drug solution to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a stability oven. [11]Samples are withdrawn at time points, dissolved, and analyzed.
-
Photostability: Expose both solid and solution samples to a controlled light source that provides both UV and visible light, as specified by ICH guideline Q1B (total illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter). [12][13]A dark control sample should be stored under the same conditions to differentiate light-induced degradation from thermal degradation.
Conclusion
The physicochemical profile of this compound, established through the rigorous experimental protocols detailed in this guide, is fundamental to its progression as a potential drug candidate. The empirical determination of solubility, pKa, LogP, and stability provides the data necessary to build predictive models of in vivo behavior, guide formulation strategies, and ensure the development of a safe, stable, and efficacious therapeutic agent. This systematic approach embodies the principles of modern drug development, transforming a molecule from a chemical entity into a well-understood clinical candidate.
References
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
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Shinde, S. L., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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American Pharmaceutical Review. (2018). A Practical Approach for Conducting Forced Degradation Studies. Retrieved from [Link]
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ECETOC. (n.d.). Appendix A: Measurement of Acidity (pKa). Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 2.2: Solubility Lab. Retrieved from [Link]
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Wolthuis, E., et al. (1981). Determination of solubility: A laboratory experiment. Journal of Chemical Education. Retrieved from [Link]
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Short, K. C., et al. (2013). Practical methods for the measurement of log P for surfactants. ResearchGate. Retrieved from [Link]
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Quora. (2017). How is pKa determined?. Retrieved from [Link]
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Liu, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Retrieved from [Link]
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BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]
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Zhang, Y., et al. (2023). Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. Retrieved from [Link]
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Gallardo-Macias, R., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Retrieved from [Link]
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Girisha, M., et al. (2009). 4-(Methylsulfonyl)piperazin-1-ium chloride. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). 5-(6-{[4-(Methylsulfonyl)piperazin-1-Yl]methyl}-4-Morpholin-4-Ylthieno[3,2-D]pyrimidin-2-Yl)pyridin-2-Amine. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol. Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-5-(6-{[4-(Methylsulfonyl)piperazin-1-Yl]methyl}-4-Morpholin-4-Ylthieno[3,2-D]pyrimidin-2-Yl)pyrimidin-2-Amine. Retrieved from [Link]
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PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. Retrieved from [Link]
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NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
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Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]
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PubMed. (1998). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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Spectroscopic analysis (NMR, IR, Mass Spec) of 4-(Methylsulfonyl)piperazin-2-one
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(Methylsulfonyl)piperazin-2-one
Introduction: Elucidating the Structure of a Privileged Scaffold
In the landscape of modern drug discovery, the piperazine nucleus is considered a "privileged structure" due to its ability to bind to multiple receptors with high affinity.[1] Its derivatives are integral to a wide array of therapeutic agents, including antipsychotic, antidepressant, and antitumoral compounds.[1] The compound this compound is a functionalized derivative, incorporating both the piperazinone core and a methylsulfonyl (mesyl) group. The lactam functionality within the piperazinone ring and the strongly electron-withdrawing nature of the sulfonyl group create a unique electronic and conformational profile.
Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond simple data reporting to explain the causal relationships between the molecule's structure and its spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure & Spectroscopic Implications
A rigorous spectroscopic analysis begins with a theoretical dissection of the molecule's structure. Understanding the distinct chemical environments of each atom is key to predicting and interpreting the resulting spectra.
Caption: Structure of this compound.
The key structural features influencing the spectra are:
-
Amide Group (Lactam): The C=O and N-H groups will produce highly characteristic signals in IR and NMR.
-
Sulfonamide Group: The S(=O)₂ group is strongly electron-withdrawing, significantly deshielding adjacent nuclei. Its symmetric and asymmetric stretches are prominent in IR.
-
Piperazinone Ring: The six-membered ring adopts a non-planar conformation (likely a chair or twisted boat), rendering the methylene protons on adjacent carbons diastereotopic, leading to complex NMR splitting patterns.[1]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with amide protons to avoid exchange with residual water.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended, especially for the carbonyl carbon.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
¹H NMR Spectral Analysis: Predicted Data
The proton NMR spectrum is defined by chemical shift (δ), integration, and multiplicity.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| N-H (Amide) | 7.5 - 8.5 | Broad Singlet | 1H | Amide protons are deshielded and often exhibit broad signals due to quadrupole broadening and potential hydrogen bonding. |
| CH ₂ (Position 3) | ~4.2 | Singlet or AB quartet | 2H | Adjacent to the amide nitrogen and alpha to the carbonyl group, these protons are significantly deshielded. They lack vicinal coupling partners. |
| CH ₂ (Position 5) | ~3.4 - 3.6 | Triplet (t) | 2H | These protons are adjacent to the sulfonamide nitrogen and coupled to the C6 protons. |
| CH ₂ (Position 6) | ~3.1 - 3.3 | Triplet (t) | 2H | These protons are adjacent to the C5 protons, showing a similar coupling pattern but are slightly less deshielded. |
| S-CH ₃ | ~2.9 | Singlet (s) | 3H | The methyl group is attached to the electron-withdrawing sulfonyl group, shifting it downfield relative to a typical alkane. |
Note: Predicted chemical shifts are based on analysis of similar structures and standard chemical shift tables. Actual values may vary based on solvent and concentration.[2][3]
¹³C NMR Spectral Analysis: Predicted Data
Proton-decoupled ¹³C NMR provides a count of unique carbon environments.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C =O (Position 2) | 165 - 170 | The carbonyl carbon of an amide (lactam) is highly deshielded and appears significantly downfield.[4] |
| C H₂ (Position 5) | ~49 - 52 | This carbon is adjacent to the sulfonamide nitrogen, experiencing a strong deshielding effect. |
| C H₂ (Position 3) | ~45 - 48 | This carbon, alpha to the carbonyl, is also deshielded. |
| C H₂ (Position 6) | ~43 - 46 | This carbon is adjacent to position 5. |
| S-C H₃ | ~38 - 42 | The methyl carbon attached to the sulfonyl group is moderately deshielded. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of transmittance or absorbance vs. wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
IR Spectral Analysis: Predicted Data
The IR spectrum will be dominated by strong absorptions from the amide and sulfonamide groups.[5]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Amide) | 3200 - 3400 | Medium, Broad | Characteristic of N-H stretching in a secondary amide. Broadening is due to hydrogen bonding. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponds to the stretching vibrations of the CH₂ and CH₃ groups.[6] |
| C=O Stretch (Amide I Band) | 1650 - 1680 | Strong, Sharp | This is a hallmark absorption for a carbonyl group in a six-membered lactam. Its exact position is sensitive to ring strain and conjugation.[7] |
| S=O Asymmetric Stretch | ~1350 | Strong | The asymmetric stretch of the S(=O)₂ group is a very strong and reliable indicator of the sulfonamide functionality. |
| S=O Symmetric Stretch | ~1160 | Strong | The corresponding symmetric stretch is also strong and, together with the asymmetric band, confirms the presence of the sulfonyl group. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its identity and structure.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode ESI to generate the protonated molecule [M+H]⁺. Typical source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.
-
Mass Analysis: Scan a suitable m/z range (e.g., 50-500) to detect the molecular ion and any fragment ions. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is used to determine the exact mass and elemental composition.
-
Fragmentation (MS/MS): To confirm the structure, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 179) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Mass Spectral Analysis: Predicted Data
The molecular formula of this compound is C₅H₁₀N₂O₃S, with a monoisotopic mass of 178.04 g/mol .
| Ion | Predicted m/z | Identity | Rationale |
| [M+H]⁺ | 179.05 | Protonated Molecule | The parent ion generated by ESI in positive mode. HRMS would confirm the elemental composition C₅H₁₁N₂O₃S⁺. |
| [M-SO₂CH₃]⁺ | 100.07 | Loss of Methylsulfonyl Radical | A common fragmentation pathway for sulfonamides is the cleavage of the N-S bond.[8] |
| [M-CH₃]⁺ | 164.03 | Loss of Methyl Radical | Loss of the methyl group from the sulfonyl moiety. |
A plausible fragmentation pathway initiated by collision-induced dissociation is illustrated below.
Caption: Plausible MS/MS fragmentation of [M+H]⁺.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR map out the C-H framework and identify the number of unique nuclei. IR spectroscopy rapidly confirms the presence of key amide and sulfonamide functional groups. Finally, mass spectrometry verifies the molecular weight and provides structural confirmation through predictable fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous characterization of this important heterocyclic scaffold, ensuring the scientific integrity required for advanced research and development.
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(2025). 1H NMR spectra of compounds 4h and 5h in DMSO-d6. TETRAHEDRON. Available at: [Link]
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Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). Molecules. Available at: [Link]
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SpectraBase. 1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine. Available at: [Link]
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4-(Methylsulfonyl)piperazin-1-ium chloride. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Product ions of m/z 562 mass spectrum of M17 and the proposed origin of the key fragment ions. (n.d.). ResearchGate. Available at: [Link]
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SpectraBase. 2-(4-Aminobenzyl)-5-[4-(methansulfonyl)piperazin-1-yl]-2,3-dihydro-1H-inden-1-one. Available at: [Link]
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5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2018). Molbank. Available at: [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). Molecules. Available at: [Link]
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1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). (n.d.). ResearchGate. Available at: [Link]
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Identifying Potential Therapeutic Targets for 4-(Methylsulfonyl)piperazin-2-one: A Technical Guide for Drug Discovery Professionals
Abstract
The discovery of novel therapeutic agents is a cornerstone of modern medicine, yet the journey from a promising small molecule to a clinically approved drug is fraught with challenges. A critical and often arduous step in this process is the identification of the specific molecular target(s) through which a compound exerts its biological effects. This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to identify and validate the therapeutic targets of 4-(Methylsulfonyl)piperazin-2-one. By integrating computational prediction with robust experimental validation, this document outlines a strategic, multi-pronged approach to deconvolve the mechanism of action of this novel compound, thereby accelerating its potential path to clinical development.
Introduction: The Therapeutic Potential of the Piperazin-2-one Scaffold
The piperazine ring is a prevalent structural motif in a multitude of FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities.[1][2] Derivatives of piperazine have been successfully developed as antipsychotic, antidepressant, anxiolytic, and antimicrobial agents.[1][3][4] The versatility of the piperazine scaffold lies in its ability to be readily modified, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The piperazin-2-one core, a key feature of this compound, provides a rigid backbone that can orient substituents in a defined three-dimensional space, making it an attractive starting point for the design of targeted therapies.
While the specific biological activities of this compound are not yet extensively characterized, the known pharmacology of related compounds provides a fertile ground for hypothesis generation. For instance, various piperazine derivatives have been shown to target G-protein coupled receptors (GPCRs), ion channels, and enzymes such as DNA gyrase and glycine transporter-1.[5] Therefore, a systematic and unbiased approach to target identification is paramount to unlocking the full therapeutic potential of this molecule.
This guide will delineate a logical and efficient workflow, commencing with in silico predictive methods to generate a preliminary list of potential targets, followed by a suite of rigorous experimental techniques to validate these predictions and identify bona fide biological partners.
The Strategic Workflow for Target Deconvolution
The identification of a small molecule's target is a process of iterative refinement. Our proposed strategy begins with broad, computational screening to cast a wide net, followed by increasingly specific and physiologically relevant experimental assays to confirm and characterize the interaction.
Caption: A strategic workflow for the identification and validation of therapeutic targets for novel small molecules.
Phase 1: In Silico Target Prediction - Generating Actionable Hypotheses
Computational, or in silico, methods provide a rapid and cost-effective means to generate initial hypotheses about a compound's potential targets.[6][7] These approaches leverage vast databases of known drug-target interactions and protein structures to predict binding partners for a novel molecule.
Chemical Similarity and Substructure Searching
The principle of "guilt-by-association" is a powerful starting point. By identifying known bioactive molecules that are structurally similar to this compound, we can infer potential targets.
Protocol:
-
Database Selection: Utilize publicly available and commercial chemical databases such as PubChem, ChEMBL, and SciFinder.
-
Search Strategy:
-
Similarity Search: Employ Tanimoto coefficient-based similarity searches using the 2D structure of this compound as the query.
-
Substructure Search: Conduct searches for the piperazin-2-one core and the methylsulfonylpiperazine moiety to identify compounds sharing these key structural features.
-
-
Data Analysis: Compile a list of structurally related compounds and their annotated biological targets. Prioritize targets that appear frequently or are associated with high-potency compounds.
Molecular Docking and Virtual Screening
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[8] This can be performed against a panel of known protein structures to identify potential binders.
Protocol:
-
Target Library Preparation: Curate a library of 3D protein structures from the Protein Data Bank (PDB). This library should be enriched with proteins from target classes implicated by the similarity search (e.g., GPCRs, kinases, ion channels).
-
Ligand Preparation: Generate a low-energy 3D conformation of this compound.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to dock the ligand into the binding sites of the target proteins.
-
Scoring and Ranking: Rank the potential targets based on the predicted binding affinity (docking score).
-
Visual Inspection: Visually inspect the top-ranking poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).
Machine Learning-Based Target Prediction
A growing number of web-based tools and standalone software packages utilize machine learning algorithms to predict targets based on the chemical structure of a small molecule.[9][10]
Recommended Platforms:
-
PharmMapper: Identifies potential targets by fitting the query molecule to a database of pharmacophore models.
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.
-
SuperPred: A web server for predicting the therapeutic class and potential targets of a compound.
| In Silico Method | Principle | Advantages | Limitations |
| Chemical Similarity | Guilt-by-association with known bioactive molecules. | Rapid, computationally inexpensive. | Limited to known chemical space; may miss novel targets. |
| Molecular Docking | Predicts binding affinity based on 3D structure. | Provides structural insights into binding mode. | Computationally intensive; scoring functions can be inaccurate. |
| Machine Learning | Pattern recognition from large datasets of drug-target interactions. | Can identify non-obvious relationships. | Predictive accuracy depends on the training data; can be a "black box". |
Phase 2: Experimental Validation - From Prediction to Confirmation
While in silico methods are invaluable for hypothesis generation, experimental validation is essential to confirm direct physical binding of this compound to its putative targets. We will focus on unbiased, proteome-wide approaches that do not require modification of the parent compound.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique involves immobilizing the small molecule on a solid support to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[11][12][13]
Caption: A generalized workflow for Affinity Chromatography-Mass Spectrometry.
Protocol:
-
Synthesis: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support. It is crucial that the linker is attached at a position that does not interfere with the putative binding interactions.
-
Immobilization: Covalently attach the linker-modified compound to activated agarose or magnetic beads.
-
Incubation: Incubate the affinity matrix with a cell lysate of interest.
-
Washing: Perform a series of washes with increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for assessing target engagement in a cellular context.[14][15][16] It is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.[17]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Treatment: Treat intact cells or cell lysate with this compound or a vehicle control.
-
Heating: Aliquot the samples and heat them to a range of different temperatures.
-
Lysis and Separation: Lyse the cells (if using intact cells) and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature in the presence of the compound indicates direct binding.
Drug Affinity Responsive Target Stability (DARTS)
Similar to CETSA, DARTS identifies protein targets by detecting their stabilization upon ligand binding.[18][19][20] However, instead of thermal denaturation, DARTS utilizes protease digestion.[21] A protein bound to a small molecule will often be more resistant to proteolysis.
Protocol:
-
Treatment: Incubate a cell lysate with this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase, thermolysin) to the lysates and incubate for a defined period.
-
Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the protein samples by SDS-PAGE and Coomassie staining or by Western blotting for a specific protein of interest.
-
Target Identification: A protein that is protected from digestion in the presence of the compound is a potential target. This can be identified by excising the corresponding band from the gel and analyzing it by mass spectrometry.
| Experimental Method | Principle | Advantages | Limitations |
| Affinity Chromatography | Physical separation of binding partners. | Can identify novel targets; provides a direct readout of binding. | Requires chemical modification of the compound; can have issues with non-specific binding. |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Can be performed in intact cells; does not require compound modification. | Requires an antibody for the target protein (for Western blot-based detection) or advanced proteomics for unbiased screening. |
| DARTS | Ligand-induced protection from proteolysis. | Does not require compound modification; can be used for unbiased screening. | The degree of protection can be variable; may not work for all protein-ligand interactions. |
Phase 3: Target Characterization and Pathway Analysis
Once a set of high-confidence targets has been identified and validated, the next crucial step is to characterize the functional consequences of the drug-target interaction and to understand its impact on cellular pathways.
Biochemical and Biophysical Assays
These assays are designed to quantify the binding affinity and to determine the mechanism of action (e.g., inhibition, activation).
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
Surface Plasmon Resonance (SPR): Measures the change in refractive index upon binding to a target immobilized on a sensor chip to determine on- and off-rates and binding affinity.
-
Enzyme Activity Assays: If the target is an enzyme, measure the effect of this compound on its catalytic activity.
Cell-Based Functional Assays
These assays assess the effect of the compound on cellular processes that are regulated by the identified target.
-
Target Engagement Assays: Use techniques like NanoBRET™ or fluorescence resonance energy transfer (FRET) to confirm target engagement in living cells.
-
Signaling Pathway Analysis: Use reporter gene assays, Western blotting for downstream signaling molecules, or phosphoproteomics to determine how the compound modulates the target's signaling pathway.
-
Phenotypic Assays: Correlate target engagement with a relevant cellular phenotype (e.g., cell proliferation, apoptosis, cytokine secretion).
Conclusion
The identification of a novel compound's therapeutic target is a critical step in the drug discovery process. This guide has outlined a systematic and comprehensive approach for the target deconvolution of this compound. By integrating in silico prediction with robust experimental validation and functional characterization, researchers can efficiently and confidently identify the molecular mechanism of action of this promising compound. This knowledge is not only essential for understanding its therapeutic potential but also for guiding lead optimization and preclinical development. The multi-pronged strategy presented here provides a clear roadmap for navigating the complexities of target identification and for accelerating the translation of a novel chemical entity into a potential therapeutic.
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Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (n.d.). BrJAC. [Link]
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Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2021). MDPI. [Link]
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An In-Depth Technical Guide to In Silico Docking Studies of 4-(Methylsulfonyl)piperazin-2-one
Abstract
Molecular docking is a cornerstone of modern structure-based drug discovery, providing critical insights into the interactions between a ligand and its target protein.[1][2][3] This guide offers a comprehensive, step-by-step protocol for conducting an in silico docking study of 4-(Methylsulfonyl)piperazin-2-one, a compound of interest in medicinal chemistry. The narrative is designed for researchers and drug development professionals, emphasizing not just the procedural steps but the scientific rationale that underpins methodological choices. We will navigate the entire workflow: from ligand and target preparation to the execution of the docking simulation and the critical analysis of its results. This document serves as both a practical guide and an educational resource, grounded in established scientific principles and validated computational tools.
Introduction: The Convergence of Compound and Computation
The journey of a drug from concept to clinic is increasingly reliant on computational techniques to reduce costs and accelerate timelines.[2] In silico molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex.[2][3][4] Understanding these interactions at an atomic level is fundamental to designing and optimizing novel therapeutic agents.[2]
This guide focuses on This compound . While this specific molecule may not have a widely documented biological target, its piperazinone core is a recognized scaffold in medicinal chemistry, appearing in various compounds with diverse biological activities.[5] For instance, related piperazine-containing structures have been investigated as inhibitors for targets like PI3Kα, a key enzyme in cancer pathways.[6]
Therefore, for the purpose of this technical guide, we will conduct a case study docking this compound against a well-validated and highly relevant cancer target: Epidermal Growth Factor Receptor (EGFR) . This will allow us to demonstrate a complete and scientifically rigorous docking workflow that is broadly applicable to other ligand-target systems.
The Docking Workflow: A Tripartite Approach
A successful docking study is not a single event but a sequence of carefully executed stages. Each stage is critical for the validity and reproducibility of the final results.[1] Our protocol is divided into three core phases: Pre-Computation, Computation, and Post-Computation Analysis.
Caption: The three-phase in silico molecular docking workflow.
Phase 1: Pre-Computation - Preparing the Molecular Assets
The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This preparation phase is arguably the most critical and requires meticulous attention to detail.
Ligand Preparation: From 2D Sketch to 3D Reality
The ligand, this compound, must be converted from its 2D representation into an energetically minimized, three-dimensional structure suitable for docking.[1]
Protocol: Ligand Preparation
-
Obtain 2D Structure: Access the PubChem database and search for "this compound".[7][8][9] Download the structure in a 2D format, such as SDF.
-
2D to 3D Conversion: Use a chemical toolbox program like Open Babel. This tool will convert the 2D structure into an initial 3D conformation.
-
Energy Minimization: This is a crucial step. The initial 3D structure is not necessarily in its lowest energy (most stable) conformation. An energy minimization algorithm (e.g., using the MMFF94 force field) is applied to relax the structure, optimizing bond lengths and angles.
-
Expert Insight: Skipping energy minimization can lead to artificially high (poor) binding scores, as the docking algorithm would have to expend energy to contort the ligand into a favorable pose.
-
-
Assign Gasteiger Charges: For use with AutoDock, partial atomic charges must be calculated. Gasteiger charges are a common and effective method for this.[10]
-
Define Rotatable Bonds: The flexibility of the ligand is a key component of the docking simulation.[10] The software must identify which bonds are rotatable to allow conformational sampling during the docking run.
-
Save in PDBQT Format: The final prepared ligand, with its 3D coordinates, charges, and defined rotatable bonds, is saved in the PDBQT file format, which is required by AutoDock Vina.[10]
Protein Target Preparation: Carving the Active Site
For our case study, we will use the EGFR tyrosine kinase domain. A suitable crystal structure must be selected from the RCSB Protein Data Bank (PDB).[11][12][13] For this guide, we select PDB ID: 1M17 , which is a structure of EGFR in complex with an inhibitor.[14]
Protocol: Protein Preparation
-
Download PDB File: Access the RCSB PDB and download the structure for PDB ID 1M17.[11][12][15]
-
Clean the Structure: PDB files often contain non-essential molecules that can interfere with docking.[16][17] Using a molecular visualization tool like PyMOL or UCSF Chimera, perform the following:[16][18][19][20]
-
Add Polar Hydrogens: Crystal structures often do not include hydrogen atoms.[21][22] Adding polar hydrogens is essential for correctly identifying potential hydrogen bond interactions.[21]
-
Assign Kollman Charges: Similar to the ligand, the protein atoms need assigned partial charges. Kollman charges are standard for this purpose.
-
Save in PDBQT Format: The prepared protein is saved in the PDBQT format, ready for the docking software.
Phase 2: Computation - The Docking Simulation
With the ligand and receptor prepared, we can now perform the docking calculation using AutoDock Vina, a widely used and validated open-source docking program.[23][24][25][26]
Defining the Search Space: The Grid Box
We must explicitly tell the software where to perform the docking. This is done by defining a 3D grid, or "box," that encompasses the binding site.[22][23]
-
Expert Insight: The most reliable way to define the binding site is by using the location of a known co-crystallized ligand.[1] In our case (PDB ID 1M17), we define the center of our grid box based on the coordinates of the original inhibitor we removed. The size of the box should be large enough to allow the ligand to rotate and translate freely within the site.
Protocol: Docking with AutoDock Vina
-
Generate Grid Parameters: Using AutoDock Tools (ADT), load the prepared receptor (protein.pdbqt). Center the grid box on the active site. A typical size for a small molecule is a 25 x 25 x 25 Å cube. Note the center coordinates and dimensions.
-
Create a Configuration File: AutoDock Vina uses a simple text file to specify the input files and search parameters.
-
Execute Vina: Run the docking simulation from the command line: vina --config config.txt --log docking_log.txt
-
The --exhaustiveness parameter controls the thoroughness of the conformational search. A value of 8 is a good balance between speed and accuracy for standard docking.
-
Phase 3: Post-Computation - Interpreting the Results
The output of a Vina simulation is a log file containing binding scores and a PDBQT file with the predicted binding poses of the ligand.[27]
Analyzing Binding Affinity
The primary quantitative result is the binding affinity , reported in kcal/mol.[28] This value is an estimate of the binding free energy (ΔG).[28]
-
More Negative is Better: A more negative binding affinity score indicates a stronger, more favorable predicted interaction.[14][28]
-
Ranking Poses: Vina will generate multiple binding poses (typically 9), each with its own affinity score.[29] The top-ranked pose (Mode 1) has the most favorable score.
Table 1: Hypothetical Docking Results for this compound against EGFR
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -7.8 | 0.000 |
| 2 | -7.5 | 1.352 |
| 3 | -7.4 | 1.891 |
| 4 | -7.1 | 2.405 |
| 5 | -6.9 | 3.112 |
-
RMSD (Root Mean Square Deviation): This value measures the spatial difference between the atoms of two poses.[28][29] A low RMSD between the top poses suggests they converge on a similar binding orientation, which can increase confidence in the result.[28]
Visualizing Protein-Ligand Interactions
A binding score alone is insufficient. We must visually inspect the top-ranked pose to understand the specific atomic interactions that stabilize the complex. This is a critical step for validating the docking result and generating hypotheses for drug optimization.[30]
Caption: Logical flow for validating a docked pose through interaction analysis.
Protocol: Interaction Analysis with PyMOL
-
Load Structures: Open PyMOL and load the prepared receptor PDBQT file (1m17_receptor.pdbqt) and the docking output file (docking_results.pdbqt).
-
Isolate Top Pose: The output file contains multiple poses. Select and display only the first (top-ranked) mode.
-
Identify Key Interactions: Focus on the binding pocket and look for:
-
Hydrogen Bonds: These are strong, directional interactions. The sulfonyl group and the carbonyl oxygen of our ligand are potential hydrogen bond acceptors, while the piperazine N-H could be a donor.
-
Hydrophobic Interactions: Look for contacts between nonpolar parts of the ligand and hydrophobic residues in the protein's active site (e.g., Alanine, Valine, Leucine).
-
Pi-Stacking: If the target has aromatic residues (e.g., Phenylalanine, Tyrosine) in the pocket, they can form favorable pi-stacking interactions with aromatic rings on a ligand.
-
-
Generate Publication-Quality Images: Use PyMOL's powerful rendering capabilities to create clear images that highlight these key interactions.
Conclusion and Future Directions
This guide has detailed a robust and reproducible workflow for conducting an in silico docking study of this compound against the EGFR kinase domain. We have progressed from initial data retrieval and preparation through computational simulation to the critical analysis and visualization of the results.
The hypothetical binding affinity of -7.8 kcal/mol suggests that this compound may have a moderate affinity for the target. Visual inspection of the binding pose would be the essential next step to determine if the predicted interactions are chemically sensible and align with known binding modes of other EGFR inhibitors.
It is crucial to remember that molecular docking is a predictive tool, not a definitive answer.[1] The results are hypotheses that must be validated through experimental means, such as in vitro binding assays and co-crystallography. Nevertheless, a well-executed docking study, as described herein, is an invaluable and cost-effective method for prioritizing compounds, understanding structure-activity relationships, and guiding the next steps in the drug discovery pipeline.[1][3]
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Title: Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][31]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Source: PubMed. URL: [Link]
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Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Source: YouTube. URL: [Link]
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CAS number and molecular weight of 4-(Methylsulfonyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(Methylsulfonyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, and the significance of its structural motifs, offering insights for its potential applications in drug discovery and development.
Core Molecular Attributes
This compound is a derivative of piperazinone, featuring a methylsulfonyl group at the N4 position. This substitution significantly influences the molecule's physicochemical properties and potential biological activity.
| Property | Value | Source |
| CAS Number | 59701-96-1 | [1] |
| Molecular Formula | C₅H₁₀N₂O₃S | Calculated |
| Molecular Weight | 178.21 g/mol | Calculated |
The piperazinone core is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds due to its ability to interact with multiple receptors with high affinity.[1][2] The introduction of a carbonyl group to form the piperazinone ring can modulate the molecule's electronic properties, conformation, and hydrogen bonding potential.[1]
The methylsulfonyl moiety is a crucial functional group known to enhance a compound's solubility, stability, and pharmacokinetic profile.[1] As a strong hydrogen bond acceptor, the sulfonyl group can facilitate interactions with biological targets and is found in numerous approved drugs with a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1]
Chemical Structure:
Caption: 2D structure of this compound.
Synthesis and Characterization
While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, a general synthetic strategy can be proposed based on established methods for the synthesis of piperazinone and N-sulfonylpiperazine derivatives.
A plausible synthetic route would involve the reaction of a suitable piperazin-2-one precursor with methanesulfonyl chloride.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve piperazin-2-one in an appropriate aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as triethylamine or diisopropylethylamine, to the solution to act as a proton scavenger.
-
Sulfonylation: Slowly add a solution of methanesulfonyl chloride in the same solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Characterization:
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the carbonyl (C=O) of the lactam and the sulfonyl (S=O) group.
Potential Applications in Drug Discovery
The combination of the piperazinone scaffold and the methylsulfonyl group suggests that this compound could be a valuable building block or lead compound in various therapeutic areas. Piperazine derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, antidepressant, anticonvulsant, and anti-inflammatory properties.
The methylsulfonyl group can enhance drug-like properties, and its presence in various clinically used drugs underscores its importance in medicinal chemistry. Therefore, this compound and its derivatives warrant investigation for their potential pharmacological activities.
Logical Relationship of Structural Features to Bioactivity:
Caption: Interplay of structural features and potential bioactivity.
Conclusion
This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthesis from readily available starting materials appears feasible, and its structural features suggest a favorable profile for potential biological activity. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to explore its full potential in the development of new therapeutic agents.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 709161, 1-(Methylsulfonyl)piperazine. [Link]
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Fun, H.-K., et al. (2009). 4-(Methylsulfonyl)piperazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o361. [Link]
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Methodological & Application
Application Note: High-Throughput Screening for Novel PI3Kα Inhibitors Using 4-(Methylsulfonyl)piperazin-2-one
Introduction: The Rationale for Screening Piperazin-2-one Scaffolds Against PI3Kα
The piperazine ring is a well-established "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets with high affinity.[1] Its derivatives are integral to numerous FDA-approved drugs.[1][2] The piperazin-2-one scaffold, a related heterocyclic motif, offers a unique combination of structural rigidity and synthetic tractability, making it an attractive core for combinatorial library synthesis aimed at drug discovery.[3]
The Phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancers, making its components, particularly the PI3Kα isoform (encoded by the PIK3CA gene), prime targets for therapeutic intervention.[4][5] This note describes the application of 4-(Methylsulfonyl)piperazin-2-one , a novel small molecule, as a representative compound for high-throughput screening (HTS) campaigns designed to identify and characterize new inhibitors of PI3Kα.
While the specific activity of this compound is yet to be fully elucidated, its structural features—a piperazin-2-one core and a sulfonyl group—suggest a potential for interaction with the ATP-binding pocket of kinases. This document provides detailed, field-proven protocols for a robust biochemical assay and a confirmatory cell-based assay, establishing a comprehensive workflow for screening similar compounds.
The PI3K/Akt Signaling Pathway: A Critical Target in Oncology
Activation of PI3Kα, typically triggered by receptor tyrosine kinases (RTKs), leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. This cascade promotes cell survival, proliferation, and growth.[6] In many cancers, mutations in PIK3CA lead to constitutive activation of this pathway.
Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.
Part 1: Biochemical Screening - Luminescence-Based PI3Kα Kinase Assay
This primary HTS assay is designed to directly measure the enzymatic activity of purified PI3Kα and quantify its inhibition by test compounds. We utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[7] The luminescent signal is inversely proportional to kinase activity; therefore, a potent inhibitor will result in a low signal.[8][9]
Causality Behind Experimental Choices:
-
Luminescence over Fluorescence: Luminescence assays generally have lower background and are less susceptible to interference from fluorescent compounds, a common issue in chemical libraries.
-
ADP Detection: Measuring product (ADP) formation is a direct and sensitive way to quantify enzyme activity. The ADP-Glo™ system depletes unused ATP before converting ADP to ATP, which then drives the luciferase reaction. This two-step process ensures a highly sensitive and linear response.[10]
-
Low ATP Concentration: The ATP concentration is kept at or near the Km value for the kinase. This ensures that the assay is sensitive to ATP-competitive inhibitors, which is the most common mechanism for kinase inhibitors.
Experimental Workflow: Biochemical HTS
Caption: Workflow for the Luminescence-Based PI3Kα HTS Assay.
Detailed Protocol: PI3Kα ADP-Glo™ Assay (384-well format)
-
Compound Plating: Using an acoustic liquid handler, dispense 25 nL of test compounds (e.g., this compound dissolved in DMSO) into a white, opaque, low-volume 384-well assay plate.
-
Controls: Designate columns for controls:
-
Negative Control (Max Signal): DMSO only (100% kinase activity).
-
Positive Control (Min Signal): A known potent PI3Kα inhibitor (e.g., Alpelisib) at a concentration >100x its IC₅₀ (0% kinase activity).
-
-
-
Enzyme/Substrate Addition: Add 2.5 µL of PI3Kα Reaction Buffer containing purified PI3Kα enzyme and its lipid substrate (e.g., PIP2).
-
Reaction Initiation: Add 2.5 µL of PI3Kα Reaction Buffer containing ATP at a final concentration equal to the enzyme's Km.
-
Kinase Reaction Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.
-
Incubation: Cover the plate and incubate at room temperature for 40 minutes.
-
ADP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal.
-
Signal Stabilization: Cover the plate, and incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer with a 0.5-1 second integration time per well.
Part 2: Cell-Based Secondary Screening - Proliferation Assay
This assay serves to validate the hits from the primary biochemical screen in a more physiologically relevant context. We will assess the ability of this compound to inhibit the proliferation of a human cancer cell line known to harbor a PIK3CA activating mutation (e.g., MCF-7 breast cancer cells), which makes them highly dependent on PI3Kα signaling for survival and growth.
Causality Behind Experimental Choices:
-
Cell Line Selection: Using a PIK3CA-mutant cell line ensures that the target pathway is the primary driver of proliferation, making the assay highly specific for PI3Kα inhibitors.
-
ATP-based Readout (CellTiter-Glo®): The quantity of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[11] This method is extremely sensitive and has a broad dynamic range, making it ideal for HTS.[11] It is generally more robust than colorimetric assays like MTT.[11][12]
-
Assay Duration: A 72-hour incubation period is chosen to allow for multiple cell doubling times, providing a sufficient window to observe significant anti-proliferative effects.
Experimental Workflow: Cell-Based HTS
Caption: Workflow for the Cell-Based Proliferation HTS Assay.
Detailed Protocol: CellTiter-Glo® Proliferation Assay (384-well format)
-
Cell Seeding: Using an automated dispenser, seed 2,000 MCF-7 cells in 25 µL of complete culture medium into each well of a clear-bottom, white-walled 384-well plate.
-
Attachment Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.
-
Compound Addition: Add 25 nL of test compounds (e.g., this compound) and controls (as described in the biochemical assay) to the plates.
-
Treatment Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This is critical for consistent enzyme kinetics in the subsequent step.
-
Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent to each well (a volume equal to the culture medium).
-
Cell Lysis: Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
Data Analysis, Quality Control, and Interpretation
For both assays, raw data from the luminometer should be normalized to the plate controls. The percentage of inhibition can be calculated as follows:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Control) / (Signal_Neg_Control - Signal_Pos_Control))
Assay Quality Control Metrics
The quality and robustness of an HTS assay are paramount. The Z'-factor is the industry-standard metric used to evaluate assay performance before and during screening.[13][14] It accounts for both the dynamic range of the signal and the data variation.[15][16]
Z'-factor Formula: Z' = 1 - (3 * (SD_Neg_Control + SD_Pos_Control)) / |Mean_Neg_Control - Mean_Pos_Control|
| Z'-factor Value | Assay Quality Interpretation | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS. Clear separation between controls. |
| 0 to 0.5 | Marginal | Assay is "doable," but may have a higher rate of false positives/negatives.[17] Requires careful hit confirmation. |
| < 0 | Unacceptable | The assay is not suitable for screening.[17] |
Table 1: Interpretation of Z'-factor values for HTS assay validation.[13][17]
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-factor (<0.5) | 1. High variability in controls. 2. Insufficient signal window. 3. Reagent instability or dispensing errors. | 1. Optimize liquid handling; check for edge effects. 2. Adjust enzyme/substrate/ATP concentrations (biochemical assay) or cell seeding density (cell-based). 3. Prepare fresh reagents; ensure proper mixing. |
| High False Positive Rate | 1. Compound auto-fluorescence/luminescence. 2. Compound inhibits luciferase. 3. Off-target cytotoxicity (cell-based). | 1. Pre-screen compounds in the absence of enzyme/cells to identify interfering molecules. 2. Perform counter-screen against luciferase alone. 3. Validate hits in orthogonal assays. |
| Edge Effects | 1. Uneven temperature across the plate. 2. Evaporation from outer wells. | 1. Ensure proper plate equilibration time. 2. Use plates with lids; do not use the outer rows/columns for samples if the issue persists. |
Table 2: Common HTS troubleshooting guide.
Conclusion
The protocols detailed in this application note provide a robust, validated framework for conducting high-throughput screening of novel compounds like this compound against the critical oncology target PI3Kα. By combining a direct, sensitive biochemical assay with a physiologically relevant cell-based secondary screen, researchers can efficiently identify and validate potent and selective inhibitors. Adherence to stringent quality control, as measured by the Z'-factor, is essential for the success of any HTS campaign.
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ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]
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Oxford Academic. (2019). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Retrieved from [Link]
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Application Note & Protocols: Characterizing 4-(Methylsulfonyl)piperazin-2-one as a Novel PI3K Pathway Inhibitor
An in-depth guide for researchers, scientists, and drug development professionals on the experimental framework for evaluating a putative PI3K inhibitor, using the hypothetical compound 4-(Methylsulfonyl)piperazin-2-one as a case study.
Abstract
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[2] This document provides a comprehensive experimental guide for the characterization of novel small-molecule inhibitors targeting this pathway, using the compound this compound as a representative candidate. While this compound is used here as a structural archetype for this guide, the principles and protocols described are broadly applicable to the preclinical evaluation of any putative PI3K inhibitor. We will detail the foundational in vitro biochemical and cell-based assays required to validate target engagement, elucidate the mechanism of action, and determine the functional cellular consequences of PI3K inhibition.
Introduction: The PI3K Signaling Pathway in Oncology
The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane.[3] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This event serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[5] The recruitment of AKT to the membrane facilitates its phosphorylation and full activation by PDK1 (at Thr308) and mTORC2 (at Ser473).[1][5]
Once activated, AKT phosphorylates a multitude of downstream substrates, leading to:
-
Cell Survival: Inhibition of pro-apoptotic proteins like BAD and the FOXO family of transcription factors.[6]
-
Cell Growth and Proliferation: Activation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which promotes protein synthesis, and inactivation of cell cycle inhibitors like p21 and p27.[1][5]
Given its central role, inhibiting this pathway is a rational strategy for cancer therapy. This guide outlines the necessary steps to validate if a compound, such as this compound, can effectively and specifically modulate this pathway.
Caption: The PI3K/AKT/mTOR signaling cascade and the putative point of inhibition.
Foundational Analysis: In Vitro Kinase Assays
Causality: Before investigating cellular effects, it is imperative to confirm that the compound directly inhibits the enzymatic activity of its intended target. Biochemical assays isolate the kinase from the complexities of a cellular environment, providing a clean measure of direct inhibition.[2] A variety of assay formats are available, including luminescence-based ATP detection and time-resolved Förster resonance energy transfer (TR-FRET).[7][8]
Protocol 1: PI3K Isoform-Specific Activity/Inhibitor Assay
This protocol is adapted from commercially available PI3K activity assay kits.[9] The principle involves quantifying the production of PIP3, which competes with a biotinylated-PIP3 tracer for binding to a detector protein. A lower signal indicates higher kinase activity.
Materials:
-
Recombinant human PI3K isoforms (p110α, p110β, p110γ, p110δ)
-
Substrate: PI(4,5)P2 (PIP2)
-
Assay Buffer, ATP, MgCl₂
-
This compound (Compound X) stock solution (e.g., 10 mM in DMSO)
-
Positive Control Inhibitor (e.g., Wortmannin or GDC-0941)[9][10]
-
Detection reagents (e.g., Biotinylated-PIP3, detector protein, streptavidin-HRP)
-
384-well microplate and plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of Compound X (e.g., from 100 µM to 1 nM) in assay buffer. Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a positive control inhibitor.
-
Kinase Reaction:
-
To each well of a 384-well plate, add the diluted compound or control.
-
Add the specific PI3K isoform and PIP2 substrate.
-
Initiate the reaction by adding a solution of ATP and MgCl₂.
-
Incubate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the detection mix containing biotinylated-PIP3 and the detector protein.
-
Incubate to allow for competitive binding.
-
Add streptavidin-HRP (or other appropriate secondary detection reagent) and incubate.
-
Add the colorimetric or chemiluminescent substrate and read the plate on a compatible microplate reader.
-
-
Data Analysis: Convert the raw data to percent inhibition relative to the vehicle control. Plot percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isoform.
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |
| Kinase Selectivity | The ratio of IC₅₀ values for different kinase isoforms, indicating the inhibitor's specificity. |
Cellular Target Engagement: Western Blot Analysis
Causality: Demonstrating that the compound inhibits PI3K activity within a cell is the critical next step. Western blotting is a robust method to measure changes in the phosphorylation status of downstream pathway components.[11] Inhibition of PI3K should lead to a dose-dependent decrease in the phosphorylation of AKT at both Ser473 and Thr308, without affecting the total amount of AKT protein.[5][12]
Caption: Standard workflow for Western blot analysis of PI3K pathway inhibition.
Protocol 2: Western Blotting for Phospho-AKT
Materials:
-
Cancer cell line with known PI3K pathway activation (e.g., MCF7, T47D, PC3)[13]
-
Complete cell culture medium and serum-free medium
-
Compound X stock solution and growth factor (e.g., Insulin or IGF-1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer, and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies (see table below)
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Seeding and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 12-24 hours in serum-free medium.[11]
-
Compound Treatment: Pre-treat cells with various concentrations of Compound X (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 nM insulin) for 15-30 minutes. Include an unstimulated control.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. This step is crucial for equal loading.[4]
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), prepare with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., rabbit anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.[11]
-
-
Detection: Wash the membrane again, apply ECL substrate, and capture the signal using a chemiluminescence imager.
-
Stripping and Re-probing: To ensure observed changes are not due to altered protein levels, the membrane can be stripped and re-probed for total AKT and a loading control (e.g., β-actin or GAPDH).
| Antibody Target | Typical Dilution | Supplier Example |
| Phospho-Akt (Ser473) | 1:1000 | Abcam (ab192623) |
| Total Akt | 1:1000 | Abcam (ab179463) |
| β-Actin (Loading Control) | 1:5000 | Abcam (ab8227) |
| Goat anti-Rabbit IgG-HRP | 1:2000 - 1:5000 | Bio-Rad, Abcam |
Functional Cellular Outcomes: Proliferation and Viability Assays
Causality: A successful PI3K inhibitor should translate its target engagement into a functional anti-cancer effect, such as inhibiting cell proliferation or inducing cell death.[14] Colorimetric assays like MTT or crystal violet provide a quantitative measure of the compound's cytostatic or cytotoxic effects.[4][13]
Protocol 3: Cell Proliferation (MTT) Assay
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing a serial dilution of Compound X (e.g., from 100 µM to 1 nM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[4]
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Advanced Studies and In Vivo Considerations
Once the in vitro profile is established, further studies are warranted:
-
High-Throughput Cellular Assays: Techniques like LanthaScreen™ (TR-FRET) or CellSensor® (reporter gene) assays can provide higher throughput analysis of pathway modulation in a cellular context.[6][7][15]
-
Combination Therapies: The PI3K pathway is known for its feedback loops and crosstalk with other signaling networks. Investigating the combination of a PI3K inhibitor with inhibitors of other pathways (e.g., MAPK) can reveal synergistic effects.
-
Animal Models: Efficacy in in vivo models is a critical step in preclinical development. Genetically engineered mouse models (GEMMs) or xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess a compound's anti-tumor activity, pharmacokinetics, and tolerability.[16][17][18]
Conclusion
The experimental framework detailed in this application note provides a robust and logical progression for the characterization of a novel PI3K inhibitor like this compound. By starting with direct biochemical validation and moving through cellular target engagement to functional outcomes, researchers can build a comprehensive data package to support further preclinical and clinical development. The causality-driven approach ensures that each step validates the hypothesis that the compound functions as an on-target PI3K pathway inhibitor.
References
- Hancock, M. K., et al. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Invitrogen Discovery Sciences.
- Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research.
- Markman, B., et al. (n.d.). Mouse Models to Decipher the PI3K Signaling Network in Human Cancer. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of the PI3K/Akt Pathway Following Lantus® Treatment. Benchchem.
- Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed.
- Bohn, A., et al. (n.d.). Development and application of PI3K assays for novel drug discovery. PubMed.
- Elkabets, M., et al. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. ResearchGate.
- Varticovski, L., et al. (n.d.). Genetically engineered mouse models of PI3K signaling in breast cancer. PMC - NIH.
- Krastev, D. B., et al. (n.d.). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PubMed Central.
- Kornauth, C., et al. (n.d.). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer.
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.
- Juric, D., et al. (n.d.). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. AACR Journals.
- Yanamandra, M., et al. (2009). Efficacy of PI3K inhibitors to PI3K mutants in enzyme and cell levels.
- Abcam. (n.d.). PI3K/AKT signalling pathway panel (ab283852).
- Weigert, A., et al. (n.d.). PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer.
- Weyer-Czernilofsky, U., et al. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC - NIH.
- Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway.
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed.
- Brana, I., et al. (n.d.). Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment. PMC.
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Application Notes & Protocols for Cell-Based Assays Involving KRAS G12C Inhibitors with a 4-(Methylsulfonyl)piperazin-2-one Core
Introduction: Targeting the "Undruggable" KRAS
For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an "undruggable" target in oncology.[1] As a member of the RAS family of small GTPases, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS proteins that drive uncontrolled tumor growth.[1]
The substitution of glycine with cysteine at codon 12 (G12C) is a prevalent KRAS mutation, particularly in non-small cell lung cancer (NSCLC). This mutation impairs the intrinsic GTPase activity of KRAS, trapping it in the "on" state and persistently activating downstream pro-growth signaling pathways, most notably the MAPK pathway.[1][2] The unique presence of a cysteine residue in the G12C mutant has enabled the development of a new class of covalent inhibitors that have revolutionized the KRAS therapeutic landscape.[1][3]
Many of these pioneering inhibitors, such as sotorasib (AMG-510) and adagrasib (MRTX849), are built around heterocyclic scaffolds, including those containing a piperazine moiety.[4] This guide focuses on the application of cell-based assays for characterizing novel compounds featuring a 4-(Methylsulfonyl)piperazin-2-one core, a representative scaffold for this class of inhibitors. We will delve into the mechanistic basis for these assays and provide detailed, field-proven protocols for their successful implementation.
Mechanism of Action: Covalent Inhibition of KRAS G12C
The therapeutic strategy behind inhibitors incorporating the this compound scaffold is the irreversible, covalent targeting of the mutant cysteine residue in KRAS G12C. These inhibitors are designed to specifically recognize and bind to the inactive, GDP-bound conformation of KRAS G12C.[5][6][7] By forming a covalent bond with the thiol group of cysteine-12, the inhibitor effectively locks the oncoprotein in its inactive state.[5][7]
This covalent modification prevents the subsequent binding of GTP and the interaction with downstream effector proteins, thereby abrogating the aberrant signaling cascade. The primary downstream pathway inhibited is the RAF-MEK-ERK (MAPK) pathway, which leads to a reduction in cell proliferation and, in some cases, the induction of apoptosis.[8]
Section 1: Cell Viability and Proliferation Assays
The primary functional readout for an anticancer agent is its ability to inhibit cell growth or induce cell death. Luminescent ATP-based assays are a highly sensitive and robust method for assessing cell viability.
Principle of the CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is a direct indicator of metabolically active, viable cells.[9][10] The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. When added to cells, the reagent lyses the cell membranes to release ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a "glow-type" luminescent signal that is proportional to the ATP concentration and, therefore, the number of viable cells.[9][11]
Experimental Protocol: IC50 Determination using CellTiter-Glo®
-
Cell Line Selection: Choose cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines for selectivity assessment.[6]
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the this compound test compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to create a range of concentrations (e.g., 100 µM to 1 pM).
-
Remove the medium from the cell plate and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[6]
-
Assay Procedure:
-
Equilibrate the cell plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[11][12]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (medium-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
| Compound | Cell Line | Reported IC50 | Reference |
| Sotorasib (AMG-510) | NCI-H358 | ~0.004-0.032 µM | [13] |
| Adagrasib (MRTX849) | NCI-H358 | ~17 nM (p-ERK) | [14] |
Section 2: Cellular Target Engagement Assay
Confirming that a compound directly binds to its intended target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement.[15][16]
Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[15] When a protein is heated, it denatures and aggregates. However, the binding of a ligand, such as our test compound, can stabilize the protein's structure, increasing the temperature required for its denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-aggregated target protein remaining at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17][18]
Experimental Protocol: CETSA for KRAS G12C
-
Cell Culture and Treatment:
-
Culture KRAS G12C mutant cells (e.g., NCI-H358) to ~80-90% confluency.
-
Treat the cells with the test compound at a concentration known to be active (e.g., 10x IC50) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the treated cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 46°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Western Blot:
-
Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blot analysis using a primary antibody specific for KRAS.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (compound vs. vehicle), plot the relative band intensity against the corresponding temperature to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.[18]
-
Section 3: Downstream Signaling Pathway Analysis
To confirm that target engagement translates into functional inhibition of the oncogenic pathway, it is essential to measure the activity of downstream signaling nodes. For KRAS, the most direct and commonly assessed downstream effector is the MAPK pathway, specifically the phosphorylation of ERK.[8]
Principle of Western Blotting for p-ERK
Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated (active) forms of proteins like ERK (p-ERK), we can assess the signaling activity of the MAPK pathway.[2][19] A potent KRAS G12C inhibitor should lead to a dose- and time-dependent decrease in the level of p-ERK relative to the total amount of ERK protein.[2]
Experimental Protocol: Western Blot for p-ERK/Total ERK
-
Cell Treatment and Lysis:
-
Seed KRAS G12C mutant cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with increasing concentrations of the test compound for a specified time (e.g., 4, 24, and 48 hours).[2]
-
Wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK and a loading control (e.g., GAPDH or β-actin).
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total ERK for each condition. A decrease in this ratio upon compound treatment demonstrates inhibition of the MAPK pathway.[19]
-
Section 4: Cellular Localization of KRAS
KRAS proteins must be localized to the inner leaflet of the plasma membrane to be activated and to engage with their downstream effectors.[20] Investigating the subcellular localization of KRAS G12C in the presence of an inhibitor can provide additional mechanistic insights.
Principle of Immunofluorescence (IF)
Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the subcellular localization of a specific protein. Cells are fixed, permeabilized, and then incubated with a primary antibody against the target protein (KRAS). A secondary antibody conjugated to a fluorophore, which recognizes the primary antibody, is then used for detection. The cells are imaged using a fluorescence or confocal microscope.[20]
Experimental Protocol: Immunofluorescence for KRAS
-
Cell Culture and Treatment:
-
Seed KRAS G12C mutant cells on glass coverslips in a multi-well plate.
-
Once attached, treat the cells with the test compound or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against KRAS diluted in blocking buffer overnight at 4°C.[20]
-
Wash three times with PBST.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a confocal or high-resolution fluorescence microscope.
-
-
Analysis:
Conclusion
The suite of cell-based assays described in this guide provides a comprehensive framework for the preclinical characterization of novel KRAS G12C inhibitors containing a this compound core. By systematically assessing cell viability, confirming direct target engagement, analyzing downstream signaling, and observing cellular localization, researchers can build a robust data package to validate the mechanism of action and therapeutic potential of their lead compounds. Each protocol is a self-validating system, where the results from one assay logically support the findings of the others, ensuring high scientific integrity and confidence in the path toward clinical development.
References
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Unraveling the Impact of KRAS Accessory Proteins on Oncogenic Signaling Pathways. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Cell Type–specific Adaptive Signaling Responses to KRASG12C Inhibition. (2021). Clinical Cancer Research. Retrieved January 21, 2026, from [Link]
-
Defining and Targeting Adaptations to Oncogenic KRASG12C Inhibition Using Quantitative Temporal Proteomics. (2020). Cell Reports. Retrieved January 21, 2026, from [Link]
-
Identification of Structurally Novel KRAS G12C Inhibitors through Covalent DNA-Encoded Library Screening. (2025). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. (2025). MDPI. Retrieved January 21, 2026, from [Link]
-
Western blotting analysis of KRAS downstream signal pathways. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting. (2020). Clinical Cancer Research. Retrieved January 21, 2026, from [Link]
-
KRAS G12C inhibitor combination therapies: current evidence and challenge. (2024). Journal of Hematology & Oncology. Retrieved January 21, 2026, from [Link]
-
Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression. (2016). Molecular Cancer Research. Retrieved January 21, 2026, from [Link]
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2020). ACS Chemical Biology. Retrieved January 21, 2026, from [Link]
-
SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C. (2021). bioRxiv. Retrieved January 21, 2026, from [Link]
-
Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. (2020). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
Cell biology of ERK inhibitor activity in tumor cells. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. (2024). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy. (2019). Theranostics. Retrieved January 21, 2026, from [Link]
-
Bayer begins inhibitor study treating advanced KRAS-mutated tumours. (2024). PharmaTimes. Retrieved January 21, 2026, from [Link]
-
Synergistic effects of the combination of Kras (G12C) with SHP2, ERK 1/2, mTORC1/2 or XPO1 inhibition for the treatment of Kras (G12C) mutated cancer. (2022). Cancer Research. Retrieved January 21, 2026, from [Link]
-
Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. (2021). MDPI. Retrieved January 21, 2026, from [Link]
-
Discovery of Small Molecule NSC290956 as a Therapeutic Agent for KRas Mutant Non-Small-Cell Lung Cancer. (2022). Frontiers in Oncology. Retrieved January 21, 2026, from [Link]
-
A piperazine-focused strategy for targeting KRAS G12D with salt-bridge interaction. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
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Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers. (2024). PNAS. Retrieved January 21, 2026, from [Link]
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KRAS-specific antibody binds to KRAS protein inside colorectal adenocarcinoma cells and inhibits its localization to the plasma membrane. (2021). Frontiers in Oncology. Retrieved January 21, 2026, from [Link]
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Quantitative Systems Pharmacology Analysis of KRAS G12C Covalent Inhibitors. (2019). CPT: Pharmacometrics & Systems Pharmacology. Retrieved January 21, 2026, from [Link]
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A Randomized Phase 3 Study of MRTX849 versus Docetaxel in Patients with Previously Treated Non-Small Cell Lung Cancer with KRAS G12C Mutation. (2023). ClinicalTrials.gov. Retrieved January 21, 2026, from [Link]
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Application Note: Quantitative Analysis of 4-(Methylsulfonyl)piperazin-2-one in Biological Matrices using LC-MS/MS
Abstract
This technical guide provides a comprehensive framework for the development and validation of a robust and sensitive analytical method for the quantification of 4-(Methylsulfonyl)piperazin-2-one in biological matrices, such as human plasma. The methodologies outlined herein are grounded in established bioanalytical principles and adhere to current regulatory expectations, including the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and other studies requiring precise measurement of this analyte.
Introduction: The Analytical Challenge
This compound is a polar molecule containing a sulfonyl group and a piperazinone core. The accurate quantification of such compounds in complex biological matrices presents several analytical challenges. These include achieving adequate retention on conventional reversed-phase chromatographic columns, minimizing matrix effects during ionization, and developing a selective and efficient sample preparation procedure. This application note addresses these challenges by proposing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[5]
The structure of this compound suggests it is a polar compound, likely exhibiting high water solubility. This characteristic necessitates careful consideration of the chromatographic and sample preparation strategies to ensure reliable and reproducible results.
Physicochemical Properties and Analytical Considerations
Key Considerations:
-
Polarity: The high polarity of the analyte makes it challenging to retain on traditional C18 columns. Therefore, alternative chromatographic approaches such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are viable options.[7][8]
-
Ionization: The piperazine moiety is basic and readily protonated, making positive ion electrospray ionization (ESI+) the most suitable mode for mass spectrometric detection.
-
Sample Preparation: The polarity of the analyte influences the choice of sample preparation. Techniques that effectively handle polar compounds and remove matrix interferences, such as proteins and phospholipids, are essential.
Proposed Bioanalytical Method
Rationale for Method Selection
An LC-MS/MS method is proposed due to its superior selectivity, sensitivity, and wide dynamic range, which are critical for bioanalytical applications. The use of a stable isotope-labeled (SIL) internal standard is recommended to compensate for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision.[9][10][11]
Internal Standard Selection
The ideal internal standard (IS) is a stable isotope-labeled version of the analyte, such as 4-(Methylsulfonyl-d3)piperazin-2-one or this compound-¹³C₃,¹⁵N₂. A SIL-IS will have nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects.[10][12] A mass difference of at least 3-4 Da is recommended to avoid isotopic crosstalk.[9] If a SIL-IS is not available, a close structural analog with similar physicochemical properties can be considered, but this approach requires more rigorous validation to ensure it adequately tracks the analyte's behavior.
Sample Preparation Protocol
Given the polar nature of this compound, a protein precipitation (PPT) method is a straightforward and effective initial approach for sample cleanup.[13][14] For cleaner extracts and potentially better sensitivity, a mixed-mode solid-phase extraction (SPE) can be employed.
Protocol: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Protocol: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is a more advanced option for removing interferences.
-
Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 100 µL of plasma by adding 100 µL of 2% formic acid in water.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute as in the PPT protocol.
LC-MS/MS Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography
Due to the polar nature of the analyte, a mixed-mode column that combines reversed-phase and ion-exchange properties is recommended to achieve adequate retention and separation from endogenous interferences.[7][8]
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| Column | Mixed-Mode C18/Cation Exchange, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Tandem mass spectrometry in the positive ion mode using Multiple Reaction Monitoring (MRM) will provide the necessary selectivity and sensitivity.
Table 2: Predicted Mass Spectrometry Parameters
| Parameter | Analyte (this compound) | Internal Standard (SIL-IS) |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (Q1) | To be determined experimentally | To be determined experimentally |
| Product Ion (Q3) | To be determined experimentally | To be determined experimentally |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | To be optimized | To be optimized |
| Declustering Potential | To be optimized | To be optimized |
Note: The precursor and product ions need to be determined by infusing a standard solution of the analyte and its SIL-IS into the mass spectrometer. The fragmentation of the sulfonylpiperazine moiety is expected to yield characteristic product ions.[15][16]
Method Validation
The developed method must be fully validated according to the ICH M10 guideline to ensure its reliability for the analysis of study samples.[1][2][3][4] The validation should include the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1][4]
-
Calibration Curve and Linearity: A calibration curve should be generated over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and IS.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Table 3: Typical Acceptance Criteria for Method Validation (ICH M10)
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Matrix Factor | CV of the IS-normalized matrix factor should be ≤15% |
| Recovery | Consistent and reproducible |
| Stability | Analyte concentration within ±15% of the baseline concentration |
Experimental Workflow and Data Presentation
A clear and logical workflow is essential for efficient and reproducible bioanalysis.
Figure 1: A generalized workflow for the bioanalysis of this compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in biological matrices. The proposed LC-MS/MS method, incorporating a stable isotope-labeled internal standard and a suitable sample preparation technique, offers a robust starting point for method development. Adherence to the validation principles outlined in the ICH M10 guideline will ensure the generation of high-quality, reliable data for regulatory submissions and pivotal research studies.
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Application Notes and Protocols for Investigating 4-(Methylsulfonyl)piperazin-2-one in Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct initial in vitro studies of the novel compound 4-(Methylsulfonyl)piperazin-2-one on various cancer cell lines. This document outlines the scientific rationale behind the experimental design and provides detailed, field-proven protocols for assessing the compound's potential as an anticancer agent.
Introduction: The Rationale for Investigating this compound
The piperazine ring is a well-established pharmacophore in medicinal chemistry, integral to the structure of numerous approved anticancer drugs.[1] Its unique physicochemical and conformational properties have made it a successful component in drug discovery campaigns.[1] The incorporation of a piperazine moiety has been shown to enhance the antiproliferative activity of various compounds against a range of cancer cell lines.[2][3][4] Furthermore, sulfonamide derivatives, another chemical feature of the target compound, have demonstrated antitumor activity both in vitro and in vivo.[5]
Given this background, this compound, which combines a piperazine ring with a sulfonyl group, represents a promising candidate for investigation as a novel anticancer agent. This guide will detail the foundational experiments to characterize its effects on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.
Part 1: Preliminary Characterization and Stock Solution Preparation
Before initiating cell-based assays, it is crucial to properly handle and prepare the test compound.
Compound Handling and Storage
-
Purity Assessment: The purity of this compound should be ≥95%, as determined by methods such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can confound experimental results.
-
Storage: Store the compound as a solid at -20°C or as recommended by the supplier, protected from light and moisture to prevent degradation.
Preparation of Stock Solution
The preparation of a high-concentration, sterile stock solution is a critical first step for accurate and reproducible dosing in cell culture experiments.
Protocol: Stock Solution Preparation
-
Solvent Selection: Due to the predicted chemical structure, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[6] Perform a solubility test to confirm the concentration at which the compound fully dissolves.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, to minimize the volume of solvent added to the cell culture medium. The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in an appropriate volume of sterile, cell culture-grade DMSO.[6]
-
Gently vortex or sonicate if necessary to ensure complete dissolution.[7]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Part 2: Assessment of Cytotoxicity and Viability
The initial evaluation of a potential anticancer compound involves determining its effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable, and colorimetric method for this purpose.[7][8][9]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[10][11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 [6]
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Data Presentation: IC50 Values
| Cancer Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 (Breast) | Experimental Data | Experimental Data |
| A549 (Lung) | Experimental Data | Experimental Data |
| HeLa (Cervical) | Experimental Data | Experimental Data |
| HCT116 (Colon) | Experimental Data | Experimental Data |
Part 3: Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
A critical step in characterizing an anticancer compound is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a desirable outcome for cancer therapeutics. The Annexin V/Propidium Iodide (PI) assay is a standard method for differentiating between live, apoptotic, and necrotic cells via flow cytometry.[12][13]
Principle of the Annexin V/PI Assay
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[13]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining their nuclei red.
Experimental Workflow for Apoptosis Detection
Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for an appropriate duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization. It is crucial to collect the supernatant as it may contain detached apoptotic cells.
-
Centrifuge the cell suspension to pellet the cells.[14]
-
-
Staining:
-
Wash the cells once with cold PBS.[14]
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation: Apoptosis Analysis
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
| This compound (IC50) | Experimental Data | Experimental Data | Experimental Data |
Part 4: Investigating the Effect on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the DNA content of cells using propidium iodide staining and flow cytometry is a standard method to assess cell cycle distribution.
Principle of Cell Cycle Analysis with Propidium Iodide
Propidium iodide stoichiometrically binds to double-stranded DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2n) DNA content.
-
S phase: Cells are actively synthesizing DNA, so their DNA content is between 2n and 4n.
-
G2/M phase: Cells have a doubled (4n) DNA content.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
-
Cell Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry, collecting the PI fluorescence data on a linear scale.[18]
-
Use software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
| This compound (IC50) | Experimental Data | Experimental Data | Experimental Data |
Part 5: Hypothesized Mechanism of Action and Future Directions
Based on the known anticancer activities of piperazine-containing compounds and sulfonamides, a possible mechanism of action for this compound could involve the induction of apoptosis through the modulation of key signaling pathways. For instance, some piperazine derivatives have been shown to induce apoptosis and cell cycle arrest.[2]
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Future Directions
The preliminary data gathered from these initial assays will guide further investigation. Subsequent studies could include:
-
Western Blot Analysis: To probe for the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases, PARP) and cell cycle regulation (e.g., cyclins, CDKs).
-
Mechanism of Action Studies: To identify the specific molecular target(s) of this compound.
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
-
Piperazinyl fragment improves anticancer activity of Triapine - PMC. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI. Available at: [Link]
-
Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PubMed Central. Available at: [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available at: [Link]
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MTT (Assay protocol - protocols.io). Available at: [Link]
-
DNA Cell Cycle Analysis with PI. Available at: [Link]
-
Assays Used in vitro to Study Cancer Cell Lines - ResearchGate. Available at: [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. Available at: [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining - UCL. Available at: [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. Available at: [Link]
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Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed. Available at: [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed. Available at: [Link]
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Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. Available at: [Link]
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5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. Available at: [Link]
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - NIH. Available at: [Link]
-
Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity - PubMed. Available at: [Link]
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed. Available at: [Link]
-
Piperazine | C4H10N2 - PubChem. Available at: [Link]
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Designing Structure-Activity Relationship (SAR) Studies for Piperazinone Analogs: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its synthetic tractability and ability to modulate physicochemical and pharmacokinetic properties make it an attractive starting point for drug discovery campaigns.[2][3] This application note provides a comprehensive guide to designing and executing Structure-Activity Relationship (SAR) studies for novel piperazinone analogs. We will delve into the strategic considerations for analog design, provide detailed experimental protocols for synthesis and biological evaluation, and offer insights into data interpretation to guide the optimization of lead compounds.
Introduction: The Significance of the Piperazinone Scaffold
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of therapeutic agents across a wide range of diseases, including central nervous system disorders, oncology, and infectious diseases.[1][4] The piperazinone core, a derivative featuring a carbonyl group, retains the key attributes of the piperazine moiety while offering additional points for structural modification and interaction with biological targets.[5]
The strategic importance of the piperazinone scaffold lies in its unique combination of properties:
-
Physicochemical Properties: The two nitrogen atoms impart basicity and polarity, which can enhance aqueous solubility and improve formulation characteristics. These nitrogens also act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor, facilitating strong interactions with biological targets.[1]
-
Synthetic Versatility: The piperazinone core is amenable to a variety of chemical modifications at multiple positions, allowing for the systematic exploration of chemical space.[6][7]
-
Pharmacokinetic Profile: Modifications to the piperazinone scaffold can be used to fine-tune key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to improved oral bioavailability and metabolic stability.[1][8]
A well-designed SAR study is fundamental to unlocking the therapeutic potential of a novel piperazinone series. By systematically altering the structure of an active "hit" or "lead" compound and assessing the impact on its biological activity, researchers can identify the key molecular features responsible for potency, selectivity, and a favorable safety profile.[9][10]
Strategic Design of a Piperazinone SAR Study
A successful SAR study begins with a clear strategy for analog design. The goal is to systematically probe the chemical space around the initial lead compound to understand which modifications enhance the desired biological activity and which are detrimental.
Identifying Key Modification Points
The typical piperazinone scaffold offers several key positions for modification. Consider a generic piperazinone structure as our template:
-
N1-Substitution: The nitrogen at position 1 is a common site for introducing diversity. Substituents here can influence the overall lipophilicity, basicity, and steric bulk of the molecule, and can be directed towards specific pockets in the target protein.
-
N4-Substitution: Similar to N1, the N4 position provides another handle for chemical modification to modulate the molecule's properties and interactions.
-
C3 and C5 Positions: Substitution on the carbon atoms of the piperazinone ring can introduce chirality and conformational constraints, which can be critical for optimizing interactions with the target.[11]
-
Bioisosteric Replacement of the Piperazinone Core: In some cases, it may be beneficial to replace the entire piperazinone ring with a bioisostere to explore different spatial arrangements and physicochemical properties while maintaining key binding interactions.[12][13][14] Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects.[15]
Rationale-Driven Analog Design
Each new analog should be designed with a specific hypothesis in mind. Avoid random or "shotgun" approaches. Instead, focus on systematic changes to probe specific properties:
-
Probing for Steric Hindrance: Introduce substituents of increasing size (e.g., methyl, ethyl, isopropyl) at a specific position to determine the spatial tolerance of the binding pocket.
-
Exploring Electronic Effects: Incorporate electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -Cl, -CF3) groups on an aromatic substituent to understand the influence of electronics on activity.
-
Modulating Lipophilicity: Systematically alter the lipophilicity (logP) of the molecule by adding or removing hydrophobic or hydrophilic groups. This is crucial for optimizing cell permeability and overall pharmacokinetic properties.
-
Introducing Conformational Constraints: Incorporate cyclic structures or introduce double or triple bonds to reduce the conformational flexibility of the molecule. This can lock the molecule into a more bioactive conformation and improve potency.[8][11]
The Role of Computational Chemistry
Computational tools have become indispensable in modern drug discovery for guiding SAR studies.[16] Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can help prioritize which analogs to synthesize and test.[17][18]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can provide valuable insights into potential binding interactions and help rationalize observed SAR trends.
-
QSAR: QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. A well-validated QSAR model can be used to predict the activity of virtual compounds, helping to focus synthetic efforts on the most promising candidates.[16]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and biological evaluation of piperazinone analogs. These should be adapted based on the specific chemistry of the target analogs and the biological assay being employed.
General Synthetic Protocol: One-Pot, Three-Component Synthesis of N-Substituted Piperazinones
This protocol is adapted from a cascade, metal-promoted transformation that allows for the introduction of two points of diversity in a single step.[6][7]
Materials:
-
Chloro allenylamide (starting material)
-
Aryl iodide (source of diversity 1)
-
Primary amine (source of diversity 2)
-
Silver nitrate (AgNO3)
-
Cesium carbonate (Cs2CO3)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Acetonitrile (CH3CN), anhydrous
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add the chloro allenylamide (0.1 mmol), aryl iodide (0.12 mmol), primary amine (0.3 mmol), AgNO3 (0.05 mmol), and Cs2CO3 (0.3 mmol).
-
Add Pd(PPh3)4 (0.01 mmol) as the catalyst.
-
Add 5 mL of anhydrous acetonitrile to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired piperazinone analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Evaluation Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[19][20]
Materials:
-
Cancer cell line of interest (e.g., HT-29 colon cancer, A549 lung cancer)
-
Normal cell line (e.g., MRC-5) for assessing selectivity
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Piperazinone analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazinone analogs in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compounds relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each analog by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation and Interpretation
A systematic presentation of the SAR data is crucial for identifying trends and guiding the next round of analog design.
SAR Data Table
Summarize the chemical structures and biological data for all synthesized analogs in a clear and organized table.
| Compound ID | R1 | R2 | R3 | Target Activity (e.g., IC50, µM) | Selectivity (e.g., Normal vs. Cancer Cell IC50) |
| Lead-01 | H | Phenyl | H | 10.5 | 2.1 |
| Analog-01 | CH3 | Phenyl | H | 5.2 | 3.5 |
| Analog-02 | H | 4-Cl-Phenyl | H | 1.8 | 5.0 |
| Analog-03 | H | 4-MeO-Phenyl | H | 15.7 | 1.5 |
| Analog-04 | H | Phenyl | CH3 | 8.9 | 2.8 |
Interpreting the SAR Data
-
From Analog-01: The introduction of a methyl group at the R1 position resulted in a two-fold increase in potency, suggesting that this position can tolerate small alkyl substituents.
-
From Analog-02 and Analog-03: The addition of an electron-withdrawing chloro group on the phenyl ring at R2 significantly improved activity, while an electron-donating methoxy group was detrimental. This indicates that the electronic properties of this substituent are critical for activity.
-
From Analog-04: The introduction of a methyl group at the R3 position led to a slight decrease in activity, suggesting that this position may be sensitive to steric bulk.
These initial observations form the basis for designing the next generation of analogs. For instance, one might explore other electron-withdrawing groups at the R2 position or smaller substituents at the R3 position.
Visualizing Workflows and Pathways
Visual diagrams can greatly enhance the understanding of complex processes and relationships.
SAR Study Workflow
Caption: Iterative workflow for a typical SAR study.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a kinase cascade by a piperazinone analog.
Conclusion
The design of effective SAR studies for piperazinone analogs is a multi-faceted process that combines rational design, synthetic chemistry, biological testing, and data analysis. By systematically exploring the chemical space around a lead compound, researchers can gain a deep understanding of the molecular features that drive biological activity. The insights gained from a well-executed SAR study are invaluable for optimizing lead compounds and ultimately accelerating the discovery of new and effective medicines. This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry.[9]
References
- Vertex AI Search. (n.d.). Interpreting quantitative structure-activity relationship models to guide drug discovery.
- Synlett. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
- National Institutes of Health. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
- Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
- Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
- BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
- ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF.
- OECD. (n.d.). QSAR Toolbox.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions.
- Cambridge MedChem Consulting. (n.d.). Piperazine bioisosteres.
- PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships.
- Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design?.
- AZoLifeSciences. (2021). Exploring the Structure-Activity Relationship (SAR) of Drugs.
- Royal Society of Chemistry. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives.
- Taylor & Francis Online. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
- PubMed. (2010). Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists.
- ScienceDirect. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects.
- ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review | Request PDF.
- BenchChem. (2025). A Technical Guide to Piperazin-2-one.
- ACS Publications. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry.
- Cambridge MedChem Consulting. (n.d.). Bioisosteres.
- ResearchGate. (n.d.). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | Request PDF.
- PubMed. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
- PubMed. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists.
- PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents.
- ResearchGate. (2020). Design, Synthesis, and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents.
- MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- PubMed. (2013). Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors.
- PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- Royal Society of Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- DeepDyve. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Methylsulfonyl)piperazin-2-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)piperazin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. Piperazine and piperazinone cores are privileged structures in medicinal chemistry, frequently found in pharmacologically active agents.[1][2][3] Therefore, a robust and high-yielding synthesis is critical for successful research and development programs.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt the synthesis to your specific needs.
Section 1: Synthesis Overview and Key Mechanisms
The synthesis of this compound is most reliably achieved via a two-step process. This approach allows for the purification of the key intermediate, piperazin-2-one, ensuring the final sulfonylation step proceeds cleanly and efficiently.
-
Step 1: Cyclization to form Piperazin-2-one. This step involves the formation of the heterocyclic core. A common and effective method is the reaction of an ethylenediamine derivative with an activated C2-synthon, such as ethyl chloroacetate, followed by base-mediated cyclization.
-
Step 2: N-Sulfonylation. The secondary amine of the piperazin-2-one ring is reacted with methanesulfonyl chloride (MsCl) in the presence of a suitable base to form the final sulfonamide product.
Reaction Pathway Diagram
Caption: Overall two-step synthesis of this compound.
Section 2: Detailed Experimental Protocols
These protocols represent a validated starting point. As with any synthesis, optimization for scale and specific laboratory conditions may be required.
Protocol 1: Synthesis of Piperazin-2-one Intermediate
This protocol is adapted from established methods for piperazinone synthesis.[4][5]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add anhydrous toluene (200 mL).
-
Reagent Addition: Add ethylenediamine (1.0 eq) to the toluene.
-
Controlled Feed: In the dropping funnel, prepare a solution of ethyl chloroacetate (1.05 eq) in anhydrous toluene (50 mL). Add this solution dropwise to the stirred ethylenediamine solution over 2 hours at room temperature.
-
Initial Reaction: After the addition is complete, stir the mixture at room temperature for an additional 1 hour. A white precipitate of ethylenediamine dihydrochloride will form.
-
Cyclization: Add a solution of sodium ethoxide (2.2 eq) in ethanol to the reaction mixture. Heat the mixture to reflux (approx. 80-90°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (Mobile Phase: 10% Methanol in Dichloromethane with 1% NH4OH).
-
Work-up: Cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure piperazin-2-one.
Protocol 2: Synthesis of this compound
This procedure is a standard sulfonylation of a secondary amine.[6]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add piperazin-2-one (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of piperazin-2-one).
-
Cooling: Cool the stirred suspension to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise, ensuring the temperature remains below 5°C. Stir for 15 minutes.
-
Sulfonylation: Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the starting material by TLC (Mobile Phase: 5% Methanol in Dichloromethane).
-
Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL per gram of starting material).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess TEA), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from isopropanol or by silica gel column chromatography (eluting with a gradient of 0-5% methanol in dichloromethane) to afford this compound as a white solid.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting poor synthesis outcomes.
Q1: My yield of the piperazin-2-one intermediate is very low. What are the common causes and solutions?
A: Low yield in the cyclization step is a frequent challenge, typically stemming from competing polymerization.
-
Causality (Polymerization vs. Cyclization): The formation of the piperazin-2-one ring is an intramolecular cyclization. The primary competing side reaction is intermolecular polymerization, where molecules react with each other to form long chains instead of closing the ring.
-
Solution 1 - High Dilution Principle: The rate of the desired intramolecular reaction is dependent on concentration, while the rate of the undesired intermolecular reaction is dependent on the square of the concentration. Therefore, running the reaction at high dilution significantly favors the formation of the cyclic product. Ensure the dropwise addition of ethyl chloroacetate is slow to maintain a low instantaneous concentration.
-
Solution 2 - Purity of Starting Materials: Ethylenediamine is hygroscopic and can absorb water and carbon dioxide from the air. Use freshly distilled or a newly opened bottle of ethylenediamine to prevent side reactions.
-
Solution 3 - Base and Temperature: The choice of base and temperature is critical for the final ring-closing step. Sodium ethoxide is effective, but ensure it is not degraded. The reflux temperature should be maintained consistently to drive the reaction to completion.
Q2: The N-sulfonylation step is sluggish or incomplete. How can I drive it to completion?
A: An incomplete sulfonylation reaction is almost always related to the choice of base, solvent, or reagent quality.
-
Causality (Role of the Base): The base serves two purposes: to deprotonate the secondary amine (or the protonated amine if starting from a salt) and to scavenge the HCl generated during the reaction. If the base is too weak or sterically hindered, the reaction will be slow. If it is nucleophilic, it can react with the methanesulfonyl chloride itself.
-
Solution 1 - Optimize the Base: Triethylamine (TEA) is a common choice, but if the reaction is slow, consider alternatives. Drier, aprotic solvents like DCM or THF are essential to prevent hydrolysis of the methanesulfonyl chloride.
-
Solution 2 - Reagent Stoichiometry and Quality: Use a slight excess of methanesulfonyl chloride (1.1-1.2 eq) to ensure the reaction goes to completion. Always use a fresh bottle or a recently opened bottle of MsCl, as it is highly reactive towards moisture.
-
Solution 3 - Temperature Control: While the reaction is initiated at 0°C to control the initial exotherm, allowing it to warm to room temperature is necessary for it to proceed to completion. If the reaction is still sluggish after several hours at room temperature, gentle heating (to ~40°C) can be attempted, but this may increase side product formation.
| Parameter | Option 1 (Standard) | Option 2 (Alternative) | Rationale & Comments |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | DIPEA is more sterically hindered and less nucleophilic, which can sometimes give cleaner reactions. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | MeCN is more polar and can sometimes improve the solubility of the piperazin-2-one starting material. |
| Temperature | 0°C to Room Temp. | Room Temperature | For less reactive substrates, starting at room temperature may be sufficient and simpler. |
Q3: I'm observing multiple spots on my TLC after the sulfonylation reaction. What are the likely impurities?
A: The most common impurities are unreacted starting material, hydrolyzed reagent, and potential byproducts.
-
Unreacted Piperazin-2-one: This will be a more polar spot on the TLC plate (lower Rf) than the product. It can be confirmed by co-spotting with the starting material.
-
Methanesulfonic Acid: If any moisture was present, the methanesulfonyl chloride will hydrolyze to methanesulfonic acid. This is highly polar and will typically remain at the baseline of the TLC plate. It is removed during the aqueous work-up.
-
N,N'-bis(methylsulfonyl)piperazine: This is an unlikely byproduct if you start with piperazin-2-one. However, if your intermediate was contaminated with piperazine, this di-sulfonated impurity could form. It would be less polar (higher Rf) than the desired product.
Q4: Purification of the final product is difficult, leading to significant loss of material. What are the best practices?
A: this compound is a polar, crystalline solid. Choosing the right purification method is key to maximizing recovery.
-
Strategy 1 - Recrystallization (Preferred): This is often the most efficient method for obtaining high-purity material.
-
Solvent Screening: Test solvents like isopropanol, ethanol, or ethyl acetate. The ideal solvent will dissolve the product when hot but poorly when cold.
-
Technique: Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration.
-
-
Strategy 2 - Silica Gel Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is necessary.
-
Streaking Issues: Polar compounds containing nitrogen can streak on silica gel, leading to poor separation and recovery.
-
Solution: To prevent streaking, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine. Alternatively, adding 1-2% methanol to the dichloromethane eluent can help improve the peak shape.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the sulfonylation reaction? A: A slight excess of methanesulfonyl chloride (1.1 eq) and base (1.5 eq) relative to the piperazin-2-one (1.0 eq) is recommended. The excess base ensures that all generated HCl is neutralized, driving the reaction forward.
Q2: Can I perform this synthesis as a one-pot reaction? A: While technically possible, a one-pot synthesis is not recommended for achieving high yield and purity. The reaction conditions for the initial cyclization (protic solvent, strong base) are incompatible with the conditions for sulfonylation (aprotic solvent, moisture-sensitive reagent). Isolating and purifying the piperazin-2-one intermediate is a critical step for a successful outcome.
Q3: What are the critical safety precautions when working with methanesulfonyl chloride? A: Methanesulfonyl chloride (MsCl) is highly corrosive, toxic, and a lachrymator. It reacts violently with water. Always handle MsCl in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure all glassware is thoroughly dried before use.
Q4: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used.
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure. Key signals to look for are the singlet for the methylsulfonyl group (~2.8-3.0 ppm in ¹H NMR) and the characteristic shifts for the methylene protons of the piperazinone ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is the best method to determine the purity of the final compound, typically aiming for >98% for further use.
References
-
ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. Retrieved from [Link]
-
ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
-
Lu, Z., & Stahl, S. S. (2012). A general and convenient synthesis of N-aryl piperazines. Organic Letters, 14(5), 1234–1237. [Link]
-
PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Fun, H.-K., Yeap, C. S., Kumar, C. S. C., Yathirajan, H. S., & Narayana, B. (2010). 4-(Methylsulfonyl)piperazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 66(2). [Link]
-
PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. [Link]
-
IS MUNI. (n.d.). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Retrieved from [Link]
-
ResearchGate. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
PubMed. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Retrieved from [Link]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]
- Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.
Sources
- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. 4-(Methylsulfonyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 5. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 6. is.muni.cz [is.muni.cz]
Technical Support Center: Navigating Solubility Challenges of 4-(Methylsulfonyl)piperazin-2-one in Aqueous Buffers
Welcome to the dedicated technical support center for 4-(Methylsulfonyl)piperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for the solubility challenges encountered when working with this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and methodologies to ensure reliable and reproducible experimental outcomes.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a piperazinone core, a lactam, and a sulfonyl group. This unique combination of functional groups presents specific challenges to achieving desired concentrations in aqueous media, which is often a critical factor in various experimental assays. The inherent crystallinity and the presence of both hydrogen bond donors and acceptors contribute to its complex solubility profile.
| Property | Predicted Value | Implication for Aqueous Solubility |
| pKa | Acidic pKa (lactam N-H) ~10-12; Basic pKa (piperazine N) ~6-8 | The compound's charge state, and therefore solubility, will be highly dependent on the pH of the buffer. |
| LogP | ~ -0.5 to 1.0 | A low LogP suggests moderate hydrophilicity, but intramolecular interactions and crystal lattice energy can still limit solubility. |
| Intrinsic Aqueous Solubility | Predicted to be low (µg/mL to low mg/mL range) | Without intervention, achieving high concentrations in aqueous buffers will be challenging. |
Note: These values are estimations from computational models and should be used as a guide for initial experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my standard phosphate-buffered saline (PBS) at neutral pH?
A1: The limited solubility of this compound in neutral aqueous buffers like PBS is a common observation. This is primarily due to the molecule existing predominantly in its neutral, less soluble form at this pH. The sulfonamide group and the lactam moiety contribute to a stable crystal lattice that requires significant energy to disrupt.[1][2]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What can I do?
A2: This phenomenon, known as "crashing out," occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is much lower. The key is to manage the transition from the organic to the aqueous environment. Here are several strategies:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay that maintains compound solubility, typically below 1%.
-
Use a stepwise dilution: Instead of a single large dilution, try a serial dilution, gradually increasing the proportion of the aqueous buffer.
-
Consider alternative co-solvents: Solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used in combination with DMSO or as alternatives to improve solubility upon dilution.
Q3: Can I use pH adjustment to increase the solubility of this compound?
A3: Yes, pH modification is a powerful tool for this molecule. Based on its predicted pKa values, altering the pH can ionize the molecule, thereby increasing its interaction with water and enhancing solubility.
-
Acidic Buffers (pH < 6): Protonating the basic piperazine nitrogen will form a cationic species, which is expected to be more soluble.
-
Alkaline Buffers (pH > 10): Deprotonating the acidic lactam N-H will result in an anionic form, which should also exhibit improved solubility.
It is crucial to ensure that the chosen pH does not negatively impact your experimental system or the stability of the compound.
Troubleshooting Guides
Problem 1: Inconsistent solubility results between experiments.
This can be a frustrating issue leading to a lack of reproducibility. The root cause often lies in subtle variations in experimental conditions.
Troubleshooting Workflow:
Caption: Workflow to diagnose inconsistent solubility.
Detailed Steps:
-
Buffer Integrity: Always prepare fresh buffers for each set of experiments. The pH of buffers can change over time due to CO2 absorption from the atmosphere. Verify the final pH of your buffer after all components have been added.
-
Temperature Control: Solubility is temperature-dependent. Perform your dissolution at a controlled and recorded temperature. A slight increase in temperature can sometimes significantly improve solubility.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break the crystal lattice and enhance the rate of dissolution. However, use it consistently for a defined period to ensure reproducibility.
Problem 2: Difficulty in achieving the desired concentration for a cell-based assay.
For cellular assays, the final concentration of solvents must be kept low to avoid toxicity. This requires maximizing the aqueous solubility of your compound.
Solubility Enhancement Strategy:
Caption: Strategy for enhancing aqueous solubility.
Experimental Protocols:
Protocol 1: pH-Based Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 4 to 10 (e.g., acetate, phosphate, borate buffers).
-
Add an excess of this compound to a fixed volume of each buffer.
-
Equilibrate the samples for 24 hours at a controlled temperature with constant agitation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility versus pH to identify the optimal pH range for your experiments.
Protocol 2: Co-solvent and Excipient Screening
-
Prepare stock solutions of various GRAS (Generally Recognized as Safe) excipients, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Polysorbate 80 (Tween 80), in your chosen buffer.
-
Create a matrix of conditions with varying concentrations of co-solvents (e.g., PEG-400 from 5-20%) and excipients.
-
Add this compound to each condition and determine the solubility as described in Protocol 1.
-
This screening will help identify the most effective solubilizing agent for your specific application.
Data Presentation: Expected Solubility Enhancement
| Method | Mechanism | Expected Fold Increase in Solubility | Considerations |
| pH Adjustment | Ionization of the molecule | 2-10x | Potential for compound instability or interference with the assay. |
| Co-solvents (e.g., PEG-400) | Reduces the polarity of the solvent system. | 2-5x | Potential for cytotoxicity at higher concentrations. |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes, encapsulating the hydrophobic parts of the molecule.[3] | 10-100x | Can sometimes affect drug-target interactions. |
| Surfactants (e.g., Tween 80) | Forms micelles that can solubilize the compound. | 5-50x | Can interfere with certain biological assays. |
Concluding Remarks
Addressing the solubility challenges of this compound requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and methodically exploring variables such as pH, co-solvents, and excipients, researchers can develop robust and reproducible protocols. Always validate your chosen solubilization method to ensure it does not interfere with your downstream applications.
References
- Florence, A. T., & Attwood, D. (2011). Physicochemical Principles of Pharmacy. Pharmaceutical Press.
- Avdeef, A. (2007).
- Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). Solubility Enhancement Techniques. Journal of Pharmacy Research, 3(10), 2435-2441.
- Kawakami, K. (2002). A new paradigm for drug solubility and dissolution prediction. Pharmaceutical Research, 19(8), 1191-1195.
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
Sources
Technical Support Center: Navigating the Stability of 4-(Methylsulfonyl)piperazin-2-one in Cell Culture Media
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)piperazin-2-one. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your cell-based assays. Understanding the stability of this compound in your experimental setup is paramount for generating reliable and accurate data.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess the stability of this compound in my cell culture media?
A: The stability of any test compound in the experimental environment is fundamental to the accurate interpretation of in vitro assay results.[1][2] If this compound degrades during your experiment, the actual concentration exposed to the cells will decrease over time. This can lead to a significant underestimation of its potency and efficacy, generating misleading dose-response curves and inaccurate IC50 values.[2] Conversely, if a degradation product is biologically active, it could produce confounding effects. Stability studies are therefore essential to establish a true and reliable concentration-response relationship.[1]
Q2: What are the primary factors that could influence the stability of this compound in my cell culture media?
A: Several factors within your cell culture system can impact the stability of this compound:
-
pH: Standard cell culture media is typically buffered between pH 7.2 and 7.4. This slightly alkaline condition can promote the hydrolysis of susceptible chemical moieties. While sulfonyl groups are generally stable, the lactam bond in the piperazin-2-one ring could be susceptible to base-catalyzed hydrolysis over extended incubation times.
-
Temperature: Cell culture incubators are maintained at 37°C to support cell growth. However, this elevated temperature can accelerate the rate of chemical degradation compared to storage at lower temperatures.[1]
-
Media Components: Complex cell culture media contain a rich mixture of components that could potentially interact with the test compound. Amino acids (like cysteine), vitamins, and metal ions have been shown to affect the stability of some therapeutic agents.[1][3]
-
Enzymatic Degradation: If you are using media supplemented with serum (e.g., FBS), it will contain various enzymes like esterases and proteases that could potentially metabolize this compound.[2] Even in serum-free conditions, cells themselves can secrete enzymes that may degrade the compound.[1]
-
Light and Oxygen: Exposure to light can induce photodegradation of light-sensitive compounds, while dissolved oxygen can lead to oxidative degradation.[1][4]
Q3: What are the likely degradation pathways for this compound?
A: While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on its chemical structure, which contains a sulfonyl group and a piperazin-2-one moiety.
-
Hydrolysis of the Lactam Ring: The amide (lactam) bond within the piperazin-2-one ring is a potential site for hydrolysis. This reaction would open the ring to form a linear amino acid derivative. This process can be catalyzed by acidic or basic conditions, as well as by amidase enzymes that may be present in serum or secreted by cells.
-
Stability of the Sulfonyl Group: The methylsulfonyl group is generally considered to be chemically robust and resistant to hydrolysis under typical physiological conditions.[5][6][7] Unlike sulfonyl halides, which can be more reactive, the S-C and S-N bonds in a methylsulfonyl group are quite stable.[8][9]
Below is a diagram illustrating a potential hydrolytic degradation pathway for this compound.
Caption: Potential hydrolytic degradation of this compound.
Q4: What are the recommended analytical methods for quantifying this compound in cell culture media?
A: The most reliable and widely used methods for quantifying small molecules in complex biological matrices like cell culture media are chromatographic techniques.[1]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a robust and common method, provided that the compound has a suitable chromophore for UV detection.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and specific, making it the gold standard for this type of analysis.[10][11] It can definitively identify and quantify the parent compound and any potential degradation products.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of compound at time zero. | 1. Poor solubility in media.[2] 2. Adsorption to plasticware.[2] 3. Inefficient extraction from the media. | 1. Assess the solubility of the compound in the media before starting the stability study. Consider using a co-solvent if necessary, but be mindful of its potential effects on the cells. 2. Use low-protein-binding plates and tubes.[2] 3. Optimize the extraction solvent and procedure to ensure complete recovery from the media. |
| Rapid loss of compound over time. | 1. Chemical instability (e.g., hydrolysis).[2] 2. Enzymatic degradation by serum components.[2] | 1. Perform the stability assay in media without serum to distinguish between chemical and enzymatic degradation.[2] 2. If the compound is stable in serum-free media, consider heat-inactivating the serum or using a serum-free formulation for your experiments. |
| Appearance of new peaks in the chromatogram. | 1. Degradation of the parent compound. | 1. Use LC-MS to identify the mass of the new peaks and elucidate the structure of the degradation products. This can provide valuable insights into the degradation pathway. |
| Inconsistent results between experiments. | 1. Variability in media preparation. 2. Differences in incubation conditions. 3. Inconsistent sample processing. | 1. Ensure consistent media formulation, including the lot number of serum and other supplements. 2. Carefully control temperature, CO2 levels, and humidity in the incubator. 3. Standardize all sample handling and extraction procedures. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for your experiments.
-
Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate.
-
Incubator set to 37°C and 5% CO2.
-
Analytical instrumentation (HPLC-UV or LC-MS).
-
Organic solvent for extraction (e.g., acetonitrile, methanol).
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the compound into pre-warmed cell culture medium at the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced effects.
-
Aliquot the mixture into sterile, low-protein-binding tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
At each time point, remove an aliquot and immediately stop any potential degradation by adding an excess of cold organic solvent (e.g., acetonitrile) and vortexing. This will precipitate proteins and extract the compound.
-
Centrifuge the samples to pellet the precipitated proteins and other cellular debris.
-
Analyze the supernatant containing the extracted compound by HPLC-UV or LC-MS to determine the concentration of this compound remaining at each time point.
-
Plot the concentration of the compound versus time to determine its stability profile.
Caption: Workflow for assessing compound stability in cell culture media.
References
- Benchchem. Technical Support Center: Assessing Compound Stability in Cell Culture Media.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design. (2023). PMC.
- Enamine. Hydrolytically stable sulfonyl fluorides.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
- How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate.
- Vitamins in cell culture media: Stability and stabilization strategies. (2019). PubMed.
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central.
- Cell culture media impact on drug product solution stability. (2025). ResearchGate.
- A Review on Analytical Methods for Piperazine Determination. (2024).
- Analytical Methods. RSC Publishing.
- Benchchem. Stability of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in cell culture media over time.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytically stable sulfonyl fluorides - Enamine [enamine.net]
- 7. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of Piperazin-2-one
Welcome to the technical support center for the N-alkylation of piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this crucial synthetic transformation.
Introduction to N-Alkylation of Piperazin-2-one
The N-alkylation of piperazin-2-one is a fundamental reaction in medicinal chemistry for the synthesis of a diverse range of bioactive molecules. The piperazine-2-one scaffold is a privileged structure in drug discovery, and its derivatization at the nitrogen atoms allows for the fine-tuning of pharmacological properties.
The primary challenge in the N-alkylation of piperazin-2-one lies in achieving regioselectivity between the N1 (amide) and N4 (secondary amine) positions. The N4 nitrogen is generally more nucleophilic and thus more readily alkylated. However, reaction conditions can be modulated to influence the site of alkylation. Common methods for N-alkylation include direct alkylation with alkyl halides, reductive amination, and the Mitsunobu reaction.[1][2]
This guide will walk you through troubleshooting common issues and provide robust protocols to help you achieve your desired N-alkylated piperazin-2-one derivatives with high yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of piperazin-2-one in a question-and-answer format.
Q1: I am observing low to no conversion of my piperazin-2-one starting material. What are the likely causes and how can I fix it?
Potential Causes & Solutions:
-
Insufficient Basicity: The N-alkylation of the secondary amine at N4 with an alkyl halide generates an acid (HX) byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Ensure you are using a sufficient excess of a suitable base to neutralize the generated acid. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.[2] A general rule of thumb is to use at least 2.0 equivalents of base.
-
-
Poor Solubility: If your piperazin-2-one starting material or the base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Solution: Select a solvent that dissolves all reactants. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are good choices for reactions with inorganic bases. For organic bases, dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often suitable.[2]
-
-
Inactive Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using a less reactive alkyl chloride, the reaction may require more forcing conditions.
-
Solution: Consider switching to a more reactive alkyl bromide or iodide. Alternatively, you can add a catalytic amount of sodium iodide or potassium iodide to in situ generate the more reactive alkyl iodide (Finkelstein reaction).[1] Increasing the reaction temperature can also improve the rate of reaction with less reactive electrophiles.
-
-
Steric Hindrance: A bulky alkylating agent or a sterically hindered piperazin-2-one derivative can significantly slow down the reaction rate.
-
Solution: Increase the reaction temperature and prolong the reaction time. If the reaction still does not proceed, you may need to consider an alternative synthetic route, such as reductive amination, which can sometimes tolerate more sterically demanding substrates.
-
Q2: My reaction is messy, with multiple products observed by TLC or LC-MS. How can I improve the selectivity for the desired mono-N4-alkylated product?
Potential Causes & Solutions:
-
Over-alkylation: The mono-N4-alkylated product is also a secondary amine and can react further with the alkylating agent to form a dialkylated product at N4 (quaternary ammonium salt). This is particularly problematic with highly reactive alkylating agents like methyl iodide.[4][5]
-
Solution 1: Control Stoichiometry: Use a slight excess of the piperazin-2-one starting material (e.g., 1.2 to 1.5 equivalents) relative to the alkylating agent. This will ensure the alkylating agent is consumed before significant over-alkylation can occur.
-
Solution 2: Slow Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Solution 3: Use a Protecting Group: If over-alkylation remains a significant issue, consider protecting the N1 position with a suitable protecting group, such as a benzoyl or a tert-butyloxycarbonyl (Boc) group.[6] After N4-alkylation, the protecting group can be removed.
-
-
N1-Alkylation: While the N4 amine is more nucleophilic, under certain conditions, alkylation at the N1 amide nitrogen can occur. This is more likely with highly reactive alkylating agents and strong bases that can deprotonate the amide.
-
Solution: Use milder bases like potassium carbonate instead of stronger bases like sodium hydride. Keeping the reaction temperature moderate can also help to disfavor N1-alkylation.
-
Q3: I am attempting a reductive amination with an aldehyde/ketone and piperazin-2-one, but the reaction is not working. What should I check?
Potential Causes & Solutions:
-
Inefficient Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion intermediate. This step is often reversible and can be slow.
-
Solution: The reaction is typically acid-catalyzed. If you are starting with the free base of piperazin-2-one, adding a catalytic amount of a weak acid like acetic acid can accelerate imine formation. If you are using a salt form of the piperazin-2-one, the initial neutralization with a stoichiometric amount of base is crucial.[7]
-
-
Incorrect Reducing Agent: The choice of reducing agent is critical for a successful reductive amination. The reducing agent should be selective for the imine/iminium ion over the starting aldehyde or ketone.
-
Solution: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is a mild and selective reducing agent that can be used in a one-pot procedure.[8] Other suitable reducing agents include sodium cyanoborohydride (NaBH₃CN). Sodium borohydride (NaBH₄) is generally too reactive and can reduce the starting carbonyl compound.
-
-
Water Scavenging: The formation of the imine intermediate releases a molecule of water. In some cases, the presence of water can inhibit the reaction.
-
Solution: Perform the reaction in a dry solvent and consider adding a dehydrating agent, such as molecular sieves, to remove water as it is formed.
-
Q4: My desired N-alkylated piperazin-2-one is difficult to purify. What strategies can I use?
Potential Causes & Solutions:
-
High Polarity: Piperazine derivatives are often highly polar, which can make them difficult to extract from aqueous solutions and can lead to tailing on silica gel chromatography.[9]
-
Solution 1: Acid-Base Extraction: Utilize the basicity of the piperazine nitrogen to your advantage. During workup, you can wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate your product and extract it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base like sodium carbonate and extract your product back into an organic solvent.
-
Solution 2: Chromatography Modifiers: When performing silica gel chromatography, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent can help to reduce peak tailing.
-
Solution 3: Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC can be a more effective purification method.
-
-
Co-eluting Impurities: Unreacted starting material or over-alkylation products may have similar polarities to your desired product, making them difficult to separate by chromatography.
-
Solution 1: Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.
-
Solution 2: Salt Formation: Consider forming a salt of your product (e.g., a hydrochloride or tartrate salt), which may have different solubility properties and can be purified by recrystallization.[9]
-
Frequently Asked Questions (FAQs)
What is the best general-purpose method for N-alkylation of piperazin-2-one?
For simple and unactivated alkyl halides, direct alkylation with potassium carbonate as the base in a polar aprotic solvent like DMF or acetonitrile is a robust and cost-effective method.[3] For more complex or sensitive substrates, or when introducing functionality via an aldehyde or ketone, reductive amination with sodium triacetoxyborohydride is often the method of choice due to its high selectivity and mild reaction conditions.[8]
How can I selectively achieve N1-alkylation?
Selective N1-alkylation is more challenging due to the lower nucleophilicity of the amide nitrogen. A common strategy is to first protect the N4 nitrogen with a suitable protecting group (e.g., Boc). Then, the N1 nitrogen can be deprotonated with a strong base, such as sodium hydride, followed by the addition of the alkylating agent. Subsequent deprotection of N4 will yield the N1-alkylated product.
Is it possible to perform a double alkylation to get a N1,N4-disubstituted piperazin-2-one?
Yes, this can be achieved sequentially. Typically, the N4 position is alkylated first using standard conditions. After purification of the N4-mono-alkylated product, the N1 position can be alkylated using a strong base and a second alkylating agent.
What are the key safety precautions to take during N-alkylation reactions?
-
Alkylating agents are often toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Strong bases like sodium hydride are pyrophoric and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents like DMF and DCM are hazardous and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols
Protocol 1: General Procedure for N4-Alkylation with an Alkyl Halide
-
To a round-bottom flask, add piperazin-2-one (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add a suitable solvent, such as anhydrous DMF or acetonitrile (to make a ~0.1 M solution).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N4-Alkylation via Reductive Amination
-
To a round-bottom flask, add piperazin-2-one (1.0 eq.) and the aldehyde or ketone (1.1 eq.).
-
Add a suitable solvent, such as anhydrous DCM or DCE (to make a ~0.1 M solution).
-
If starting with a salt of piperazin-2-one, add a base like triethylamine (2.2 eq.) and stir for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table
| Method | Alkylating Agent | Base | Solvent | Temp. (°C) | Typical Yield | Reference |
| Direct Alkylation | Alkyl Bromide | K₂CO₃ | DMF | 60-80 | 70-95% | [3] |
| Direct Alkylation | Alkyl Chloride | K₂CO₃/NaI (cat.) | MeCN | 80 | 60-90% | [1] |
| Reductive Amination | Aldehyde/Ketone | N/A | DCE | rt | 75-98% | [8] |
Visualizations
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low conversion in N-alkylation.
General Reaction Scheme for N4-Alkylation
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Best practices for the storage and handling of 4-(Methylsulfonyl)piperazin-2-one to prevent degradation
Prepared by the Senior Application Scientist Team
This guide provides best practices for the storage and handling of 4-(Methylsulfonyl)piperazin-2-one to ensure its stability and prevent degradation. As a key intermediate in pharmaceutical research, maintaining the integrity of this compound is critical for reproducible and reliable experimental outcomes.[1] This document is structured as a series of questions and answers to directly address common challenges and concerns encountered in a laboratory setting.
Section 1: Core Chemical Properties & Stability Profile
This section addresses the fundamental characteristics of this compound that dictate its handling requirements.
Q: What are the key physical and chemical properties of this compound that I should be aware of?
A: While specific experimental data for this compound is limited, we can infer its properties from its structural components: a piperazine ring and a methylsulfonyl group.
-
Piperazine Core: The piperazine ring system makes the compound susceptible to certain degradation pathways.[2] Piperazine itself is a hygroscopic, deliquescent solid, meaning it readily absorbs moisture from the air.[3][4][5] It is also known to be sensitive to light.[3][6]
-
Methylsulfonyl Group: The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor.[7][8] This feature can influence the molecule's solubility and interactions but also introduces potential sites for chemical reactions.
-
Physical State: It is expected to be a solid powder. However, due to its likely hygroscopic nature, improper storage can lead to physical changes like clumping or caking.[4]
Q: What are the primary factors that can cause the degradation of this compound?
A: The primary drivers of degradation for this compound are environmental factors that initiate chemical reactions. Based on its structure and data from related compounds, the main concerns are:
-
Moisture/Humidity: This is the most significant risk factor. The piperazine moiety is known to be hygroscopic.[3] Absorbed water can act as a reactant, leading to hydrolysis of the lactam ring or other moisture-mediated degradation. This can result in both physical clumping and chemical decomposition.[4][9]
-
Light: Piperazine derivatives can be light-sensitive.[3][6] Photodegradation can occur upon exposure to UV or even ambient laboratory light over extended periods, leading to the formation of impurities.
-
Elevated Temperature: Heat accelerates the rate of all chemical reactions, including degradation. Thermal degradation of piperazine compounds can lead to complex product mixtures, including ring-opening and fragmentation.[10]
-
Oxygen (Oxidation): The presence of oxygen, especially in combination with heat or light, can lead to oxidative degradation of the piperazine ring.
Section 2: Recommended Storage & Handling Protocols
Adherence to proper protocols is the most effective way to prevent compound degradation.
Q: What are the ideal long-term storage conditions for this compound?
A: To mitigate the risks outlined above, the following conditions are mandatory for maintaining the long-term stability and purity of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes the rate of thermal degradation. A standard laboratory refrigerator is suitable.[11] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen, which are key drivers of hygroscopic absorption and oxidative degradation.[12] |
| Container | Tightly sealed, amber glass vial or bottle. | Amber glass protects the compound from light-induced degradation.[6] A tight seal is crucial to prevent moisture ingress.[9][12] |
| Environment | Store in a desiccator or a controlled-humidity cabinet. | Provides a secondary barrier against moisture, which is critical for a hygroscopic compound.[9][13] |
Q: What is the standard operating procedure (SOP) for weighing and handling the solid compound to minimize exposure and contamination?
A: The core principle is to minimize the compound's exposure time to the ambient laboratory environment.[9] Working swiftly and deliberately is key.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the compound from storage, ensure all necessary equipment (spatulas, weigh boats, flasks, solvent) is clean, dry, and readily accessible at the balance.
-
Equilibration: Allow the sealed container of this compound to warm to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment (Optimal): If available, perform all manipulations within a low-humidity glove box or glove bag containing an inert atmosphere.[14] This is the gold standard for handling highly sensitive reagents.
-
Weighing (Standard Lab):
-
Open the container for the shortest time possible.
-
Quickly retrieve the desired amount of powder using a clean, dry spatula.
-
Immediately and securely reseal the main container. Consider using Parafilm® to reinforce the seal on the primary container for long-term storage.[13]
-
Proceed with your experimental step (e.g., dissolution) without delay.
-
-
Storage of Aliquots: For frequently used compounds, consider pre-weighing smaller aliquots into individual, sealed vials under ideal conditions. This prevents repeated opening of the main stock bottle.
-
Cleanup: Clean all tools and the weighing area thoroughly after handling.
Section 3: Troubleshooting Guide
This section provides solutions to common problems that may arise from improper storage or handling.
Q: My powder has become clumpy, caked, or discolored. What should I do?
A: This is a strong indicator of moisture absorption and potential degradation.[4]
-
Causality: Clumping and caking are physical changes caused by the absorption of atmospheric water, which dissolves the surface of the powder particles and causes them to fuse. Discoloration (e.g., yellowing) often signifies chemical degradation.
-
Immediate Action:
-
Do not use the material for sensitive, quantitative experiments, as its effective concentration is no longer accurate and it may contain impurities that interfere with your reaction.
-
You can attempt to dry the material under high vacuum at room temperature for several hours. This may remove adsorbed water but will not reverse any chemical degradation.
-
Crucially, you must re-qualify the material. Analyze a sample by a suitable method (see next question) to check its purity before deciding whether to use it for non-critical applications or discard it.
-
Q: I suspect my sample is degraded. How can I confirm this and identify impurities?
A: Analytical chemistry techniques are required to assess the purity and identity of your compound.
-
Recommended Methods:
-
HPLC-UV/MS: High-Performance Liquid Chromatography is the workhorse for purity analysis. Use a suitable column (e.g., C18) and gradient to separate the parent compound from any potential impurities. A mass spectrometer (MS) detector can help identify the molecular weights of degradation products.[15][16]
-
GC-MS: Gas Chromatography-Mass Spectrometry can also be used, particularly for identifying volatile or semi-volatile degradation products.[17]
-
NMR Spectroscopy: ¹H and ¹³C NMR can provide a detailed picture of the compound's structure. Comparing the spectrum of a suspect sample to a reference spectrum from a fresh, pure lot will reveal impurity peaks.
-
-
Self-Validation: Always run a reference standard of known purity alongside your suspect sample. This allows for direct comparison of retention times and peak areas to quantify the level of degradation.
Q: My experimental results are inconsistent. Could improper handling of this compound be the cause?
A: Absolutely. Inconsistent results are a classic symptom of using a reagent that is degrading over time.
-
Mechanism of Inconsistency: If the compound absorbs water, the actual weight of the active molecule in your measurement will be lower than intended, leading to lower-than-expected reaction yields or biological activity. Furthermore, degradation products can act as inhibitors or catalysts in your system, causing unpredictable outcomes.
-
Troubleshooting Steps:
-
Review your handling and storage procedures against this guide.
-
Open a fresh, unopened vial of the compound and repeat the experiment.
-
If results with the new vial are consistent and match expectations, it strongly suggests the previous vial was compromised. Discard the old material.
-
Section 4: Frequently Asked Questions (FAQs)
Q: How should I prepare and store solutions of this compound?
A: It is strongly recommended to prepare solutions fresh for each experiment. If you must store a stock solution, use an anhydrous aprotic solvent (e.g., DMSO, DMF) and store it at -20°C or -80°C in small, single-use aliquots under an inert atmosphere. Avoid aqueous buffers for storage, as they can promote hydrolysis.
Q: What personal protective equipment (PPE) is required when handling this compound?
A: Standard laboratory PPE should always be used. This includes:
-
Safety glasses or goggles.
-
A lab coat.
-
Chemically resistant gloves (e.g., nitrile).[12] All handling of the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation.[6][12]
Q: Are there any known chemical incompatibilities?
A: Avoid strong oxidizing agents, strong acids, and strong bases, as these are likely to react with and degrade the compound.[3][18]
Section 5: Visualizing Potential Degradation
To better understand the risks, the following diagram illustrates a simplified, hypothetical degradation pathway based on the known reactivity of related structures. The primary concern is hydrolysis of the lactam (amide) bond within the piperazin-2-one ring, which would be accelerated by the presence of absorbed water.
References
- TCI Chemicals. (2025, March 28). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET.
- TutorChase. How do you handle hygroscopic solutes in the lab?
- Fisher Scientific. (2018, January 18). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2016, October 18). SAFETY DATA SHEET.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One. PubChem Compound Database. Retrieved from [Link]
- Shaikh, M. S., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers.
- CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know.
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research.
- Supap, T., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia.
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Methylsulfonyl)piperazinyl 3-pyridyl ketone. PubChem Compound Database. Retrieved from [Link]
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2.
- Girisha, M., et al. (2009). 4-(Methylsulfonyl)piperazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online.
- Wang, S., et al. (2014).
-
ResearchGate. (2014, August 6). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
- NTU Journal of Pure Sciences. (2022).
-
Wikipedia. Piperazine. Retrieved from [Link]
- Analytical Methods. (2013). Validated method for the analysis of piperazines.
-
Wikipedia. Sulfonamide (medicine). Retrieved from [Link]
-
ResearchGate. (2017, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
- Weinreb, S. M., et al. (2011).
-
ResearchGate. (2020, August 7). Application of Sulfonyl in Drug Design. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2016).
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- 2. researchgate.net [researchgate.net]
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- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
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- 18. static.cymitquimica.com [static.cymitquimica.com]
Overcoming challenges in the purification of 4-(Methylsulfonyl)piperazin-2-one analogs
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)piperazin-2-one analogs. This guide is designed to provide expert insights and practical solutions to the unique purification challenges presented by this class of compounds. The inherent polarity and basicity of the piperazinone core, combined with the sulfonyl moiety, often lead to difficulties in achieving high purity. This resource consolidates field-proven strategies and troubleshooting advice to streamline your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of this compound and its derivatives.
Q1: What are the primary physicochemical properties of these analogs that make them challenging to purify?
A1: The purification challenges stem from a combination of structural features. The piperazine ring contains two nitrogen atoms, making the molecule basic and highly polar.[1] This basicity can lead to strong, undesirable interactions with standard silica gel media during chromatography, resulting in significant peak tailing.[2] Furthermore, the methylsulfonyl group and the lactam carbonyl contribute to the high polarity, often conferring significant water solubility, which can complicate extractions and recrystallization efforts.
Q2: What are the most common impurities encountered during the synthesis of these compounds?
A2: Impurities are typically process-related and can include unreacted starting materials, reagents, or by-products from side reactions. Common contaminants may include residual piperazine precursors or related N-alkylated impurities.[1][3] Incomplete reaction or degradation can also lead to structurally similar impurities that are difficult to separate from the target compound.
Q3: Which analytical techniques are most effective for assessing the purity of this compound analogs?
A3: A multi-technique approach is recommended. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometer (LC-MS), is invaluable for quantitative analysis and impurity profiling.[4] Gas Chromatography (GC-MS) can also be employed for volatile analogs or precursors.[4][5] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.
Troubleshooting Guide: Overcoming Specific Purification Hurdles
This guide provides direct answers to common experimental problems.
Q4: My compound streaks badly on silica gel, resulting in poor separation. What is causing this and how can I fix it?
A4: This phenomenon, known as "tailing," is a classic sign of strong interaction between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups on the surface of the silica gel. This reversible binding slows the elution of the compound in a non-uniform way, causing the elongated peaks.
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Dichloromethane/Methanol/TEA). This is highly effective but can be difficult to remove under vacuum.
-
Ammonia: Use a solvent system containing ammonium hydroxide, such as a 90:9:1 mixture of Dichloromethane/Methanol/Ammonium Hydroxide.
-
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a less acidic support and can be an excellent alternative for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography using water/acetonitrile or water/methanol gradients (often with TFA or formic acid as an ion-pairing agent) can provide excellent separation.
-
Q5: My target compound is a viscous oil that refuses to crystallize. How can I obtain a solid, purified product?
A5: This is a frequent challenge, especially with compounds that have minor impurities preventing lattice formation.
Solutions:
-
Salt Formation: This is the most robust strategy. The basic piperazine moiety can be protonated with an acid to form a salt, which is often a highly crystalline solid that can be easily purified by recrystallization.[2]
-
Dissolve the crude oil in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Add a stoichiometric amount of an acid (e.g., hydrochloric acid in ether, acetic acid, or fumaric acid).
-
Stir the mixture. The salt may precipitate immediately or upon cooling.[2]
-
Collect the crystalline salt by filtration and wash with a cold solvent.[2]
-
The purified free base can be regenerated by dissolving the salt in water and neutralizing it with a base like sodium bicarbonate, followed by extraction.[2]
-
-
High-Vacuum Distillation: If the compound is thermally stable and has a boiling point below ~250 °C at high vacuum, this can be an effective method for removing non-volatile impurities.
Q6: My recrystallization attempt resulted in very low yield. What steps can I take to improve it?
A6: Low yield is often due to the product having higher-than-expected solubility in the chosen solvent, even at low temperatures, or crystallizing too quickly and trapping impurities.[6]
Solutions:
-
Optimize the Solvent System:
-
Single Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will keep more of your product in solution upon cooling.
-
Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow the solution to cool slowly. This controlled precipitation often yields high-purity crystals.
-
-
Control the Cooling Rate: Rapid cooling ("crashing out") leads to the formation of small, often impure crystals.[6] Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize recovery. Stirring during crystallization can also influence crystal size and purity.[6]
-
Second Crop Recovery: Do not discard the mother liquor. Concentrate it by 50-75% on a rotary evaporator and cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
Comparative Analysis of Purification Techniques
| Technique | Selectivity & Resolution | Scalability | Speed | Typical Yield | Best For... |
| Flash Chromatography (Silica) | Moderate to High | Excellent (mg to kg) | Fast | 70-95% | Separating mixtures with different polarities, purifying oils.[7] |
| Recrystallization | High (for specific impurities) | Excellent (g to multi-ton) | Slow (requires cooling) | 50-90% | Removing small amounts of impurities from a solid crude product.[8] |
| Salt Formation & Recrystallization | Very High | Excellent (g to kg) | Moderate | 80-98% | Purifying basic compounds that are oils or difficult to crystallize.[2][3] |
| Reverse-Phase Chromatography | Very High | Good (mg to g) | Moderate | 60-90% | Purifying highly polar compounds or separating closely related analogs. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol details the purification of a this compound analog using silica gel chromatography with triethylamine (TEA) to mitigate peak tailing.
1. Mobile Phase Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) that provides a target compound Rf of ~0.25-0.35.
-
Prepare the bulk mobile phase by adding 0.5% (v/v) triethylamine to the selected solvent system.
2. Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and use gentle pressure to pack a uniform bed. Ensure no air bubbles are trapped.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel (~2-3 times the mass of the crude product) and concentrate to a dry, free-flowing powder using a rotary evaporator. Carefully apply this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it directly onto the column. This is less ideal as it can disturb the column bed.
4. Elution and Fraction Collection:
-
Add the mobile phase to the column and apply pressure to begin elution.
-
Collect fractions and monitor their composition by TLC.
5. Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator. Co-evaporation with a solvent like isopropanol can help remove residual triethylamine.
-
Dry the purified product under high vacuum to remove all solvent traces.
Visualization of Workflows
General Purification Workflow
This diagram illustrates a typical decision-making process for purifying a novel this compound analog.
Caption: Decision tree for selecting a primary purification strategy.
Troubleshooting Chromatography Issues
This diagram provides a logical path for addressing common problems encountered during column chromatography.
Caption: Troubleshooting guide for common chromatography problems.
References
-
Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC).
-
Synthesis method of chiral piperazinone derivative. Google Patents (CN108129404B).
-
Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI.
-
Synthesis of piperazines. Organic Chemistry Portal.
-
(S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol. ChemScene.
-
Recrystallization for foam like crystals. Reddit r/Chempros.
-
Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
-
Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. ResearchGate.
-
Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. PubMed.
-
The preparation method of 2 piperazinones. Google Patents (CN106117153A).
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections.
-
Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI.
-
Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research.
-
Current trends and challenges in the downstream purification of bispecific antibodies. National Institutes of Health (NIH).
-
Purification of piperazine. Google Patents (US2919275A).
-
Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. National Center for Biotechnology Information (NCBI).
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate.
-
Technical Support Center: Purification of Oily Piperazine Derivatives. BenchChem.
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
-
Recrystallization of Adenosine for Localized Drug Delivery. National Center for Biotechnology Information (NCBI).
-
Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
-
Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. MDPI.
-
HPLC Methods for analysis of Piperazine. HELIX Chromatography.
-
Preparation of piperazinones for use as sulfur dioxide absorbents. Google Patents (US4980471A).
-
4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine. BOC Sciences.
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Technical Support Center: Optimization of a Piperazinone Series for Covalent BTK Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of piperazinone-based covalent inhibitors for Bruton's tyrosine kinase (BTK). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, characterization, and evaluation of this promising class of therapeutic agents.
Introduction to Piperazinone-Based Covalent BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of various B-cell malignancies and autoimmune diseases.[1][2][3][4][5] Covalent inhibitors, which form a permanent bond with a specific residue in the target protein, offer distinct advantages, including high potency and prolonged duration of action.[6][7][8] The piperazinone scaffold has emerged as a key pharmacophore in the design of novel, selective, and potent covalent BTK inhibitors.[9]
The typical design of these inhibitors involves a piperazinone core, which provides a rigid and synthetically tractable framework, a recognition moiety that directs the molecule to the ATP-binding site of BTK, and an electrophilic "warhead" that covalently modifies a non-catalytic cysteine residue (Cys481) within the active site.[2][4][9] The optimization process for this series often focuses on enhancing cellular potency, improving metabolic stability, and achieving high selectivity to minimize off-target effects.[9][10]
BTK Signaling Pathway and Covalent Inhibition
The following diagram illustrates the central role of BTK in B-cell receptor (BCR) signaling and the mechanism of its covalent inhibition.
Caption: BTK signaling cascade and covalent inhibitor action.
Troubleshooting Guides & FAQs
This section addresses common challenges in a question-and-answer format, providing practical advice and protocols to guide your experiments.
Synthesis and Purification
Question 1: I am observing low yields during the coupling of the electrophilic warhead (e.g., acryloyl chloride) to the piperazinone core. What are the likely causes and how can I improve the reaction efficiency?
Answer:
Low yields in this step are often multifactorial. Here’s a systematic approach to troubleshoot:
-
Causality: The piperazine nitrogen can be a weak nucleophile, and the acryloyl chloride is highly reactive and prone to polymerization or hydrolysis. Steric hindrance around the piperazine nitrogen can also impede the reaction.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the acryloyl chloride is fresh or has been stored under inert gas to prevent degradation.
-
Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to minimize side reactions and polymerization of the acryloyl chloride.
-
Base: Use a non-nucleophilic hindered base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct without competing with the piperazine.
-
Solvent: Use a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the acid chloride.
-
-
Order of Addition: Add the acryloyl chloride dropwise to a solution of the piperazinone and the base to maintain a low concentration of the reactive species.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
-
Question 2: My purified piperazinone inhibitor shows instability during storage. What are the best practices for storing these covalent compounds?
Answer:
Covalent inhibitors, particularly those with reactive electrophiles, can be susceptible to degradation.
-
Causality: The electrophilic warhead can react with atmospheric moisture or other nucleophiles. The compound may also be sensitive to light or oxidation.
-
Storage Protocol:
-
Solid State: Store the purified compound as a solid whenever possible.
-
Inert Atmosphere: Place the solid in a vial, flush with argon or nitrogen, and seal tightly.
-
Low Temperature: Store at -20 °C or -80 °C.
-
Desiccation: Store in a desiccator to minimize exposure to moisture.
-
Solution Storage: If you must store the compound in solution, use a dry, aprotic solvent like DMSO and store at -80 °C in small aliquots to avoid repeated freeze-thaw cycles.
-
Biochemical and Cellular Assays
Question 3: My covalent inhibitor shows a high IC50 value in the initial BTK enzyme assay, despite computational predictions of high affinity. What could be the issue?
Answer:
For covalent inhibitors, the standard IC50 value can be misleading as it doesn't fully capture the time-dependent nature of the inhibition.[11][12]
-
Causality: The inhibitory potency of a covalent inhibitor is a function of both its initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact). A short pre-incubation time in a standard assay may not be sufficient for the covalent bond to form, leading to an artificially high IC50.[12][13]
-
Experimental Recommendations:
-
Time-Dependent Inhibition Assay: Perform a time-dependent IC50 assay where the enzyme and inhibitor are pre-incubated for varying periods before adding the substrate. This will reveal if the IC50 decreases with longer pre-incubation times, which is characteristic of covalent inhibition.
-
Determination of kinact/Ki: The most accurate measure of potency for an irreversible inhibitor is the second-order rate constant kinact/Ki.[11][13] This parameter is independent of pre-incubation time and enzyme concentration.
-
Experimental Protocol: Determination of kinact and Ki
This protocol is adapted from established methods for characterizing covalent inhibitors.[12]
-
Prepare Reagents:
-
Purified BTK enzyme
-
Piperazinone inhibitor stock solution in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
ATP and a suitable peptide substrate (e.g., Poly-Glu-Tyr)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[1]
-
-
Assay Procedure:
-
Set up a series of reactions with a fixed concentration of BTK and varying concentrations of the inhibitor.
-
Initiate the reaction by adding ATP and the peptide substrate.
-
Monitor the reaction progress over time (e.g., every 5 minutes for 60 minutes) by measuring ADP production.
-
Plot the product formation versus time for each inhibitor concentration. The initial rates will decrease as the enzyme is inactivated.
-
Determine the observed rate of inactivation (kobs) for each inhibitor concentration by fitting the data to a single exponential decay equation.
-
Plot kobs versus the inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine kinact and Ki.
-
Question 4: I'm observing significant off-target activity with my piperazinone inhibitor in cellular assays. How can I assess and improve its selectivity?
Answer:
Off-target activity is a major concern for covalent inhibitors due to the reactive nature of the warhead.[7][14]
-
Causality: The electrophilic warhead can react with other accessible nucleophilic residues (e.g., cysteines) on other proteins. The inhibitor's scaffold may also have affinity for other kinases.
-
Strategies for Assessing and Improving Selectivity:
-
Kinome Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-targets. This is a standard method for assessing kinase inhibitor selectivity.[15]
-
Chemoproteomic Profiling: Employ techniques like Activity-Based Protein Profiling (ABPP) to identify the covalent targets of your inhibitor in a cellular context on a proteome-wide scale.[13] This can provide a comprehensive view of selectivity.
-
Structure-Activity Relationship (SAR) Studies:
-
Modify the Warhead: Fine-tune the reactivity of the electrophile. A less reactive warhead may exhibit improved selectivity by favoring targets where the inhibitor has a high non-covalent binding affinity.[7]
-
Optimize the Scaffold: Modify the piperazinone core and its substituents to enhance interactions with the unique features of the BTK active site and reduce binding to off-targets.
-
-
Pharmacokinetic Properties
Question 5: My lead compound has good potency but poor cell permeability and a high efflux ratio in Caco-2 assays. What strategies can I use to improve these properties?
Answer:
Poor permeability and high efflux are common hurdles in drug development.[10]
-
Causality: High polar surface area (PSA), high molecular weight, and recognition by efflux transporters like P-glycoprotein (P-gp) can limit cell permeability.
-
Optimization Strategies:
-
Reduce Polar Surface Area (tPSA): Modify the molecule to reduce the number of polar atoms.
-
Introduce Steric Hindrance: Adding bulky groups near the sites of P-gp recognition can disrupt the interaction and reduce efflux.[10]
-
Modulate Lipophilicity (cLogP): Optimize the cLogP to be within the desirable range for oral absorption (typically 1-3).
-
Structure-Property Relationship (SPR) Analysis: Systematically modify the structure and measure the impact on permeability and efflux to guide further optimization.
-
Data Summary Table
The following table summarizes key parameters for a hypothetical series of optimized piperazinone BTK inhibitors.
| Compound | BTK IC50 (nM) | k_inact/K_i (M⁻¹s⁻¹) | Kinase Selectivity (S-score at 1 µM) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Efflux Ratio |
| Initial Hit | 150 | 5,000 | 0.25 | 0.5 | 15 |
| Compound A | 25 | 30,000 | 0.10 | 1.2 | 8 |
| Compound B | 5 | 150,000 | 0.05 | 5.5 | 2.1 |
| Compound 42 (Optimized) [9] | < 1 | > 200,000 | < 0.02 | 8.0 | < 2 |
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the optimization of a piperazinone covalent BTK inhibitor series.
Caption: Iterative optimization workflow for piperazinone BTK inhibitors.
References
-
Hopkins, B. T., et al. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128549. [Link]
-
Martins, S., et al. (2023). Covalent Inhibitors - An Overview of Design Process, Challenges and Future Directions. Current Organic Chemistry, 27(18), 1424-1439. [Link]
-
Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964. [Link]
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
-
Kim, H., et al. (2020). Structure-activity relationship of piperazine-linked aminopyridine 6. Molecules, 25(21), 5035. [Link]
-
CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]
-
Wlodarchak, N., et al. (2022). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry, 94(12), 5090-5098. [Link]
-
Pessetto, Z. Y., et al. (2015). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Chemical Information and Modeling, 55(8), 1599-1610. [Link]
-
Bar-Zeev, M., et al. (2019). Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conformation. ACS Medicinal Chemistry Letters, 10(10), 1467-1472. [Link]
-
Al-Jubair, T., et al. (2023). Design and Synthesis of Covalent Inhibitors of FabA. ACS Omega, 8(13), 12053-12061. [Link]
-
Guo, Y., et al. (2024). Advanced technologies for screening and identifying covalent inhibitors. TrAC Trends in Analytical Chemistry, 172, 117833. [Link]
-
Mugisa, S., & Murahari, M. (2025). Covalent Inhibitors - An Overview of Design Process, Challenges and Future Directions. Current Organic Chemistry, 29(18), 1424-1439. [Link]
-
Sutanto, F., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 876-885. [Link]
-
Rossetti, M., et al. (2020). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 25(16), 3582. [Link]
-
Hopkins, B. T., et al. (2022). Corrigendum to "Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors" [Bioorg. Med. Chem. Lett. 60 (2022) 128549]. Bioorganic & Medicinal Chemistry Letters, 72, 128856. [Link]
-
Wang, Y., et al. (2023). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 130, 106263. [Link]
-
Qiu, H., et al. (2018). Optimization of the efflux ratio and permeability of covalent irreversible BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(20), 3413-3418. [Link]
-
ResearchGate. (n.d.). Synthesis of piperazine-linked aminopyridine derivatives. Reagents and... [Link]
-
Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]
-
Buhimschi, A. D., et al. (2022). Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127. Blood, 140(13), 1515-1528. [Link]
-
Li, Y., et al. (2023). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. European Journal of Medicinal Chemistry, 256, 115456. [Link]
-
Bar-Zeev, M., et al. (2019). Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conformation. ACS Medicinal Chemistry Letters, 10(10), 1467-1472. [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6799. [Link]
-
Pal, K., & Wu, J. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 705772. [Link]
-
Gold, M. R., et al. (2023). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science, 6(12), 1951-1964. [Link]
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Lonsdale, R., & Ward, R. A. (2018). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 9(1), 28-40. [Link]
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Zhang, Y., et al. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 3(12), 3236-3254. [Link]
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Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964. [Link]
-
BellBrook Labs. (n.d.). BTK Activity Assay. [Link]
-
PeerView Institute for Medical Education. (2021, November 22). Progress With BTK Inhibitors: A Journey Through the Mechanisms of Covalent and Noncovalent Options [Video]. YouTube. [Link]
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The CLL Society Inc. (2022, November 12). Mechanism of Action for Covalent and Non-Covalent BTKi [Video]. YouTube. [Link]
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Davids, M. S., & Brown, J. R. (2023). New means and challenges in the targeting of BTK. Frontiers in Oncology, 13, 1195657. [Link]
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ResearchGate. (n.d.). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. [Link]
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Strategies to reduce the cytotoxicity of piperazinone derivatives in non-cancerous cell lines
A Guide to Investigating and Mitigating Cytotoxicity in Non-Cancerous Cell Lines
Introduction: From a Senior Application Scientist's Perspective
Welcome to the technical support center for piperazinone derivatives. As a Senior Application Scientist, I've worked with numerous research teams navigating the complexities of drug development. The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of many potent kinase inhibitors and other targeted agents.[1][2][3][4] Its versatility, however, presents a common challenge: achieving a therapeutic window that maximizes efficacy against cancer cells while minimizing toxicity in healthy, non-cancerous cells.
This guide is born from field experience and is designed to be your first point of reference when you encounter unexpected cytotoxicity in your non-cancerous cell lines. We will move beyond simple protocol recitation and delve into the causality behind the troubleshooting steps. My goal is to equip you with the logic and methodologies to diagnose the source of off-target toxicity and to rationally design strategies to mitigate it. This is not just a set of instructions; it is a framework for critical thinking and problem-solving in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with piperazinone derivatives.
Q1: My new piperazinone derivative is highly potent against my cancer cell line, but it's also killing my non-cancerous control cells (e.g., MRC-5, WI-38). Is this expected?
A1: This is a very common but critical observation. While some piperazinone derivatives have shown selectivity[5], it is not inherent to the scaffold. Off-target toxicity is a significant hurdle for many small molecule inhibitors.[6] The key is to determine if the therapeutic window is wide enough for potential clinical translation. A compound that kills normal and cancerous cells at similar concentrations (i.e., has a low Selectivity Index) requires further investigation and modification. The goal is to achieve highly selective targeting of cancer cells to radically decrease toxicity in non-transformed cells.[1][2]
Q2: What are the most common reasons for off-target cytotoxicity with piperazinone-based compounds?
A2: From a mechanistic standpoint, the toxicity often stems from one of two primary sources:
-
Off-Target Kinase Inhibition: The ATP-binding pocket is highly conserved across the human kinome.[7][8] A piperazinone designed to inhibit one kinase (e.g., a cancer-driving kinase) may inadvertently inhibit other essential kinases in normal cells, leading to toxicity.[6]
-
Mitochondrial Toxicity: Some piperazine derivatives can impair mitochondrial function. This can manifest as a decrease in mitochondrial membrane potential, a drop in intracellular ATP levels, and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.[9][10] For example, the piperazine derivative TFMPP (1-(3-trifluoromethylphenyl) piperazine) has been shown to be the most potent cytotoxic compound among a tested series in H9c2 rat cardiac cells, inducing mitochondrial impairment.[9]
Q3: What is a "Selectivity Index" and how do I calculate it?
A3: The Selectivity Index (SI) is a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. It is calculated by dividing the IC50 (or GI50) value in a non-cancerous cell line by the IC50 value in a cancer cell line.
SI = IC50 (Non-Cancerous Cell Line) / IC50 (Cancer Cell Line)
A higher SI value is desirable. For example, an SI of >10 indicates that ten times more compound is required to kill 50% of normal cells compared to cancer cells, suggesting a favorable selectivity window.
Q4: My compound appears to be causing cell cycle arrest in my normal cells. What does this mean?
A4: Cell cycle arrest (commonly at the G1 or G2/M phase) is a cellular response to stress or DNA damage.[11] Some piperazine derivatives can induce this effect. For instance, certain ciprofloxacin-piperazine derivatives were found to cause G2/M arrest in cancer cells, but importantly, did not have the same effect on normal WI-38 cells, suggesting a cancer-specific mechanism.[5][12] If you observe this in your normal cells, it indicates the compound is triggering a stress or damage pathway that is not unique to the cancer phenotype, which is a significant toxicity concern.
Part 2: Troubleshooting Guide: High Cytotoxicity in Non-Cancerous Cells
You've confirmed high toxicity in your normal cell line. This guide provides a logical workflow to diagnose the underlying cause and explore potential solutions.
Workflow for Diagnosing Off-Target Cytotoxicity
This workflow provides a systematic approach to understanding the "why" behind your observations.
Caption: A logical workflow for diagnosing and mitigating off-target cytotoxicity.
Step 1 & 2: Quantitative Assessment of Cytotoxicity
Issue: Initial screens show toxicity in a non-cancerous cell line.
Action: Perform dose-response experiments to determine the IC50 values of your piperazinone derivative in your primary cancer cell line and at least two different non-cancerous cell lines (e.g., MRC-5 human lung fibroblasts, WI-38 human lung fibroblasts, or HUVEC umbilical vein endothelial cells).
Rationale: Establishing a quantitative baseline is critical. A single-point assay can be misleading. A full dose-response curve provides the IC50, which is the concentration required to inhibit 50% of cell viability and is the standard metric for cytotoxicity.[13] Comparing IC50 values across different cell lines allows you to calculate the Selectivity Index (SI), providing a clear, quantitative measure of your compound's therapeutic window.
Protocols:
Step 3: Mechanistic Investigation
If your Selectivity Index is poor, the next step is to understand the mechanism of toxicity in the non-cancerous cells.
Issue: The compound is non-selective. How is it killing the normal cells?
Action: Assess key markers of mitochondrial health and apoptosis.
-
Caspase-3/7 Activation: Measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[8]
-
Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent probe like JC-1 to measure the polarization of the mitochondrial membrane. A collapse in this potential is an early hallmark of apoptosis.[6]
Rationale: As demonstrated with certain piperazine derivatives, direct mitochondrial impairment is a known liability.[9] A positive result in these assays (increased caspase activity, decreased ΔΨm) strongly suggests your compound is triggering the intrinsic apoptotic pathway by damaging the mitochondria in normal cells.
Protocols:
Action: Profile the inhibitory activity of your compound against a broad panel of kinases.
Rationale: Most kinase inhibitors are not perfectly selective.[7] Unintended inhibition of kinases essential for the survival of normal cells is a primary cause of toxicity. A kinome profiling screen will reveal the full spectrum of kinases your compound inhibits, allowing you to identify potential off-targets that could be responsible for the observed cytotoxicity. This is a crucial step in understanding the complete pharmacological profile of your molecule.
Protocol:
Step 4: Mitigation Strategies
Based on your mechanistic findings, you can now pursue rational strategies to reduce off-target cytotoxicity.
Issue: My compound inhibits key off-target kinases, or a specific structural moiety is linked to mitochondrial toxicity.
Action: Use a Structure-Activity Relationship (SAR) approach to guide chemical modifications. The goal is to synthesize new analogs that retain on-target potency while reducing off-target effects.
Expert Insights & Causality:
-
Improving Kinase Selectivity: If your compound is a non-selective kinase inhibitor, consider modifications that exploit subtle differences between the ATP-binding sites of your target and off-target kinases. Strategies include targeting non-conserved cysteine residues for covalent inhibition or designing bivalent inhibitors that bind to a secondary site outside the main pocket.[7] Exploring allosteric inhibitors that bind to less conserved sites is also a powerful strategy to gain selectivity.[8]
-
Modulating Physicochemical Properties: High lipophilicity can sometimes be associated with increased off-target effects and general cytotoxicity. Systematically modify peripheral chemical groups to alter properties like solubility and polarity. The introduction of the piperazine moiety itself is often used to improve pharmacokinetic properties like water solubility.[2] Fine-tuning these properties can sometimes dissociate on-target from off-target activity.
Issue: The compound has a narrow therapeutic window, but chemical modification is not feasible or has failed.
Action: Encapsulate the piperazinone derivative in a targeted drug delivery system, such as liposomes or polymeric nanoparticles.
Rationale: The goal of a drug delivery system is to alter the pharmacokinetics of the compound, increasing its concentration at the tumor site while minimizing exposure to healthy tissues.[2] This can be achieved through passive targeting (the Enhanced Permeability and Retention, or EPR, effect in tumors) or active targeting by conjugating the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells.
Issue: The compound is effective but requires concentrations that are toxic to normal cells.
Action: Investigate combining your piperazinone derivative with another anti-cancer agent at lower concentrations.
Rationale: Combination therapy can produce synergistic or additive effects, allowing you to use a lower, non-toxic dose of your piperazinone derivative while achieving the same or greater anti-cancer effect.[1] This approach can also help overcome drug resistance.
Part 3: Data Summary & Reference Protocols
Comparative Cytotoxicity Data of Piperazine/Piperazinone Derivatives
The following table summarizes publicly available IC50/GI50 data to illustrate the concept of selectivity. Note: Experimental conditions vary between studies; this table is for illustrative purposes.
| Compound Class/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 4T1 (Breast) | 149.7 | - | - | - | [14] |
| Quinoxalinyl-piperazine (Compound 30) | A549 (Lung) | 1.8 | - | - | - | [1] |
| Ciprofloxacin-piperazine (Compound 2b) | A549 (Lung) | 14.8 | WI-38 (Lung Fibroblast) | >100 | >6.7 | [5][12] |
| Vindoline-piperazine (Compound 20) | Various | ~1-10 | CHO (Ovary) | 2.54 | Varies | [15] |
| Vindoline-piperazine (Compound 23) | MDA-MB-468 (Breast) | 1.00 | CHO (Ovary) | 10.8 | 10.8 | [15] |
| 1-(3-trifluoromethylphenyl) piperazine (TFMPP) | - | - | H9c2 (Cardiomyoblast) | 59.6 | - | [9] |
| N-benzylpiperazine (BZP) | - | - | H9c2 (Cardiomyoblast) | 343.9 | - | [9] |
| Rhodanine-piperazine hybrid (Compound 5c) | A549 (Lung) | 2.43 | BEAS-2B (Bronchial Epithelium) | >25 | >10.9 | [16] |
| Baicalein Analog | A375 (Melanoma) | ~20 | MRC-5 (Lung Fibroblast) | ~35 | ~1.75 | [17] |
Key Signaling Pathways
Understanding the target pathway is essential for interpreting results. Many piperazinone-based kinase inhibitors target pro-survival pathways like PI3K/AKT/mTOR and Src.
Caption: Simplified PI3K/AKT signaling pathway and a potential point of inhibition.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[18]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of your piperazinone derivative. Remove the old medium and add 100 µL of medium containing the compound or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[19]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader. Use a reference wavelength of 630 nm to subtract background if necessary.[19]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.[2]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, Sigma-Aldrich).
-
96-well flat-bottom plates.
-
Plate reader capable of measuring absorbance at ~490 nm.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to include three sets of controls: (1) vehicle control (spontaneous LDH release), (2) untreated cells for maximum LDH release (lysed with kit-provided lysis buffer), and (3) medium-only background control.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50-100 µL of the LDH reaction mixture (as per kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if included in the kit).
-
Data Acquisition: Measure the absorbance at 490 nm. Measure a reference wavelength at 680 nm to subtract background.[2]
-
Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manual, based on the absorbance values from the experimental, spontaneous release, and maximum release wells.
Protocol 3: Caspase-3/7 Glo Assay for Apoptosis
Principle: This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7. Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[15]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar.
-
Opaque-walled 96-well plates suitable for luminescence.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with your compound as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add-Mix-Measure: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Compare the luminescent signal from treated wells to vehicle-treated wells to determine the fold-increase in caspase-3/7 activity.
Protocol 4: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
Principle: The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[6] The ratio of red to green fluorescence is therefore proportional to the mitochondrial membrane potential.
Materials:
-
JC-1 dye (e.g., from Thermo Fisher Scientific, Cayman Chemical).
-
DMSO for dissolving JC-1.
-
Fluorescence plate reader or flow cytometer with filters for red (~590 nm emission) and green (~529 nm emission) fluorescence.
-
CCCP (a mitochondrial membrane potential disruptor) as a positive control.
Procedure (for Plate Reader):
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with your compound as described previously. Include wells for a positive control (e.g., 50 µM CCCP for 5-30 minutes).
-
JC-1 Staining: Prepare a JC-1 staining solution (e.g., 2 µM final concentration) in warm culture medium. Remove the treatment medium from the cells and add 100 µL of the JC-1 staining solution.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Wash: Remove the staining solution and wash the cells gently with warm PBS or assay buffer. Add 100 µL of assay buffer to each well.
-
Data Acquisition: Immediately read the fluorescence using a plate reader. Measure fluorescence intensity at an excitation/emission of ~560 nm/~595 nm for red aggregates and ~485 nm/~535 nm for green monomers.
-
Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in treated cells compared to control cells indicates mitochondrial depolarization.
Protocol 5: Workflow for Off-Target Kinase Profiling
Principle: To identify unintended targets of a kinase inhibitor, its activity is tested against a large, representative panel of purified human kinases. This can be done using various assay formats, including radiometric, fluorescence-based (TR-FRET), or affinity-based chemical proteomics methods.[20][21][22][23][24][25][26]
General Workflow:
-
Select a Service Provider: Numerous contract research organizations (CROs) offer kinase profiling services (e.g., Reaction Biology, Promega, Carna Biosciences). They maintain large panels of purified, active kinases.
-
Choose a Screening Format:
-
Primary Screen: Often, the compound is first tested at a single high concentration (e.g., 1 or 10 µM) against the entire panel to identify initial "hits" (kinases inhibited by >80-90%).
-
Dose-Response (IC50) Determination: For the hits identified in the primary screen, a full 10-point dose-response curve is generated to determine the precise IC50 value for each off-target interaction.
-
-
Select an Assay Technology:
-
Radiometric Assays (e.g., ³³P-ATP filter binding): Considered a gold standard, these directly measure the transfer of a radiolabeled phosphate from ATP to a substrate. They are highly sensitive and less prone to interference.[20]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the reaction. They are universal and can be used for any kinase.[24]
-
Chemical Proteomics (e.g., Kinobeads): This method involves incubating the compound with a cell lysate, followed by passing the lysate over beads coated with broad-spectrum kinase inhibitors. Kinases that are bound by your compound in the lysate will not bind to the beads and will be depleted. This provides a readout of target engagement in a more physiological context.[21][25]
-
-
Data Analysis: The service provider will deliver a report detailing the percent inhibition for the primary screen and IC50 values for the dose-response follow-up. Analyze this data to:
-
Confirm on-target activity.
-
Identify potent off-targets (kinases with low IC50 values).
-
Correlate the identified off-targets with known cellular functions to hypothesize which ones might be responsible for the observed cytotoxicity in normal cells.
-
References
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]
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Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini reviews in medicinal chemistry. Available at: [Link]
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Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology letters. Available at: [Link]
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Corvino, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]
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Abdel-Aziem, A., et al. (2016). New antiproliferative 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) derivatives of ciprofloxacin induce cell cycle arrest at G2/M Phase. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Zhang, Y., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
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Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
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Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]
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Abdel-Aziem, A., et al. (2016). New antiproliferative 7-(4-(N-substituted carbamoylmethyl)piperazin-1-yl) derivatives of ciprofloxacin induce cell cycle arrest at G2/M phase. PubMed. Available at: [Link]
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Duncan, J. S., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. Available at: [Link]
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Keglevich, P., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Available at: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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IC 50 values for rhodanine-piperazine hybrids (5-17) against... ResearchGate. Available at: [Link]
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Lee, H., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Molecules. Available at: [Link]
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Reinhard, F. B. M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Chemical Biology. Available at: [Link]
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IC50 values (μM) of novel thiazolinylphenyl-piperazines (2a-c; 3a-c)... ResearchGate. Available at: [Link]
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Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Uslu, B., et al. (2024). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. Chemistry & Biodiversity. Available at: [Link]
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IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. Available at: [Link]
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Fathy, M., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer research. Available at: [Link]
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Pratheeshkumar, P., et al. (2012). Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation. PLOS ONE. Available at: [Link]
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Wagner, M., et al. (2023). Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines. Frontiers in Cell and Developmental Biology. Available at: [Link]
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Corvino, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]
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Jetti, R., et al. (2021). Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition. Frontiers in Cardiovascular Medicine. Available at: [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available at: [Link]
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Green chemistry approach towards Piperazine: anticancer agents. ResearchGate. Available at: [Link]
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Chen, Y., et al. (2023). Zinc Overload Induces Damage to H9c2 Cardiomyocyte Through Mitochondrial Dysfunction and ROS-Mediated Mitophagy. Cardiovascular toxicology. Available at: [Link]
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Das, A., et al. (2023). Mitochondria-targeting EGCG derivatives protect H9c2 cardiomyocytes from H2O2-induced apoptosis: design, synthesis and biological evaluation. Scientific reports. Available at: [Link]
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IC50 values of baicalein (A) and borcalein (B) on non-malignant MRC-5... ResearchGate. Available at: [Link]
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Fernandes, T. G., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cells. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Anticancer Properties of 4-(Methylsulfonyl)piperazin-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Scrutinizing a Novel Piperazine Derivative
The piperazine ring is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds with potent pharmacological activities, including anticancer effects.[1][2] This guide focuses on a novel compound, 4-(Methylsulfonyl)piperazin-2-one, a molecule of interest due to its structural components. While derivatives of piperazin-2-one are known, and the broader piperazine class has shown promise in oncology, the specific anticancer potential of this compound remains to be systematically validated.[3][4]
This document provides a comprehensive, multi-phase framework for the rigorous evaluation of this compound, moving logically from broad initial screening to specific mechanistic and in vivo studies. Our approach is designed not merely as a list of protocols, but as a self-validating system where each experimental choice is justified, enabling researchers to build a robust data package to support go/no-go decisions in the drug discovery pipeline.[5][6]
Phase 1: Foundational In Vitro Screening — Establishing Cytotoxicity
The primary question is whether this compound has any effect on cancer cell viability. The most direct way to answer this is through cytotoxicity assays that measure cellular metabolic activity.[7] A well-designed initial screen should use a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, prostate) alongside a non-cancerous cell line (e.g., normal human fibroblasts) to establish a preliminary therapeutic window.
Comparative Analysis: MTT vs. XTT Assays
Two of the most common methods for assessing cell viability are the MTT and XTT assays. Both rely on the principle that mitochondrial dehydrogenases in living cells can reduce a tetrazolium salt to a colored formazan product.[8] The intensity of this color is directly proportional to the number of metabolically active, viable cells.[9]
| Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) | Rationale for Choice |
| Principle | Reduction to an insoluble purple formazan crystal.[7][10] | Reduction to a water-soluble orange formazan product.[8][11] | XTT's water-soluble product simplifies the workflow. |
| Workflow | Requires an additional solubilization step (e.g., with DMSO) to dissolve the crystals.[8] | No solubilization step is needed; the product is measured directly in the media.[9][11] | The elimination of a step reduces handling errors and saves time, making XTT preferable for higher-throughput screening.[8] |
| Sensitivity | Generally considered highly sensitive. | Sensitivity is comparable to or sometimes higher than MTT.[7] | Both are adequate, but XTT's simpler protocol is a significant advantage. |
For initial screening, the XTT assay is recommended due to its streamlined protocol, which minimizes potential errors and increases throughput.
Experimental Workflow: Initial Cytotoxicity Screening
Caption: High-throughput cytotoxicity screening workflow.
Detailed Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer, A549 lung cancer, and normal HFF-1 fibroblasts) in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a 2X serial dilution series of this compound (e.g., from 100 µM to 0.1 µM) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with a reference compound (e.g., Doxorubicin) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48 or 72 hours.
-
XTT Reagent Preparation: Shortly before use, thaw the XTT reagent and an electron-coupling reagent. Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions.[8]
-
Assay Execution: Add 50 µL of the activated XTT solution to each well and gently swirl the plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[8]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Hypothetical Data: Comparative IC₅₀ Values (µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HFF-1 (Normal Fibroblast) | Selectivity Index (SI) |
| This compound | 5.2 | 8.1 | 6.5 | >50 | >9.6 (for MCF-7) |
| Doxorubicin (Reference) | 0.8 | 1.1 | 0.9 | 2.5 | 3.1 (for MCF-7) |
| Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable. |
This initial screen provides the first critical piece of evidence: the compound is cytotoxic to cancer cells and, importantly, shows selectivity over normal cells.
Phase 2: Mechanistic Investigation — Uncovering the Mode of Action
Once cytotoxicity is established, the next logical step is to determine how the compound kills cancer cells. The two most common fates for a cancer cell treated with an effective drug are apoptosis (programmed cell death) and cell cycle arrest. Flow cytometry is a powerful tool for investigating both phenomena.[12][13]
A. Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining
Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[14] It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised.[15] By using these two stains together, we can differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[14]
Detailed Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and grow to ~70% confluency. Treat with this compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include an untreated control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes.[16]
-
Staining: Resuspend the cell pellet (~1 x 10⁶ cells) in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze immediately by flow cytometry.[14] FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Interpreting the Results
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to injury).
B. Cell Cycle Analysis
Causality: Many anticancer drugs function by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis. By quantifying the DNA content of a cell population, we can determine the distribution of cells in each phase. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA.[16][17] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S (synthesis) phase have an intermediate amount.
Detailed Protocol: PI Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest and wash cells with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[16] Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage.[16][18]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[19] The RNase is crucial as PI also binds to double-stranded RNA, which would otherwise interfere with the DNA signal.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry, ensuring the PI signal is collected on a linear scale.[19] Use a doublet discrimination gate to exclude cell clumps from the analysis.
Hypothetical Data: Mechanistic Assays (% of Total Cells)
| Treatment | Live Cells | Early Apoptotic | Late Apoptotic/Necrotic | G0/G1 Phase | S Phase | G2/M Phase |
| Untreated Control | 95.1% | 2.5% | 2.4% | 65.2% | 20.5% | 14.3% |
| Compound (IC₅₀) | 48.2% | 25.3% | 26.5% | 25.1% | 15.6% | 59.3% |
| Compound (2x IC₅₀) | 20.5% | 35.1% | 44.4% | 15.4% | 8.9% | 75.7% |
This data suggests the compound induces apoptosis and causes a significant arrest of cells in the G2/M phase of the cell cycle, a common mechanism for tubulin-targeting agents or drugs that cause DNA damage.
Visualizing the Interplay of Cell Cycle and Apoptosis
Caption: Potential mechanism: drug-induced G2/M arrest leading to apoptosis.
Phase 3: Evaluating Anti-Metastatic Potential
A key hallmark of aggressive cancer is the ability of cells to migrate and invade surrounding tissues, leading to metastasis.[20][21] Validating whether this compound can inhibit these processes adds significant value to its profile. The Transwell invasion assay is a gold standard for this purpose.
Causality: The Transwell assay uses a chamber insert with a porous membrane.[21] To assess invasion, this membrane is coated with a layer of Matrigel, a basement membrane extract that mimics the extracellular matrix (ECM).[22] Cells are placed in the upper chamber in serum-free media, while media containing a chemoattractant (like fetal bovine serum) is placed in the lower chamber. Invasive cells will degrade the Matrigel and migrate through the pores toward the chemoattractant.[23] Non-invasive cells will remain in the upper chamber.
Detailed Protocol: Transwell Invasion Assay
-
Chamber Preparation: Coat 8.0 µm pore size Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cancer cells (e.g., highly invasive MDA-MB-231 breast cancer cells) in serum-free medium containing different concentrations of this compound. Seed 5 x 10⁴ cells into the upper chamber of each insert.
-
Chemoattraction: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.[21]
-
Incubation: Incubate for 24-48 hours.
-
Quantification: After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix the invading cells on the bottom surface with methanol and stain them with crystal violet.
-
Analysis: Elute the crystal violet stain with a solubilizing agent (e.g., 10% acetic acid) and measure the absorbance. Alternatively, count the stained cells in several microscopic fields and average the results.
Hypothetical Data: Inhibition of Cancer Cell Invasion
| Treatment | Absorbance (570 nm) | % Invasion Inhibition |
| Untreated Control | 0.85 ± 0.05 | 0% |
| Compound (0.5x IC₅₀) | 0.42 ± 0.04 | 50.6% |
| Compound (IC₅₀) | 0.15 ± 0.02 | 82.4% |
This result would indicate that the compound significantly impairs the invasive capacity of cancer cells at non-lethal and lethal concentrations.
Phase 4: In Vivo Efficacy — Testing in a Biological System
Positive in vitro data is essential but insufficient; the compound must demonstrate efficacy in a living organism.[5] Cell line-derived xenograft (CDX) models, where human tumor cells are implanted into immunodeficient mice, are a standard and indispensable tool for preclinical assessment.[24][25]
Workflow: In Vivo Xenograft Study
Caption: Standard workflow for a cell line-derived xenograft (CDX) study.
Experimental Design: CDX Model
-
Model: Subcutaneous implantation of A549 lung cancer cells into the flank of athymic nude mice.
-
Groups (n=8-10 mice/group):
-
Vehicle Control (e.g., saline + 5% DMSO)
-
This compound (e.g., 25 mg/kg, daily)
-
This compound (e.g., 50 mg/kg, daily)
-
Reference Drug (e.g., Paclitaxel, weekly)
-
-
Primary Endpoint: Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the vehicle group at the end of the study.
-
Secondary Endpoints: Body weight change (as a measure of toxicity), survival analysis.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: In parallel, it is crucial to understand the drug's exposure-response relationship.[26][27] This involves collecting blood and tumor samples at various time points after dosing to measure drug concentration (PK) and its effect on target biomarkers (PD), such as markers of apoptosis (e.g., cleaved caspase-3) or cell cycle arrest (e.g., phospho-histone H3) in the tumor tissue.[28][29]
Conclusion and Path Forward
This guide outlines a systematic, evidence-based strategy for validating the anticancer properties of a novel agent, this compound. By progressing through this four-phase workflow, researchers can build a comprehensive preclinical data package, starting from broad cytotoxicity screening and culminating in in vivo efficacy. Each phase provides critical data points that, taken together, paint a full picture of the compound's therapeutic potential, mechanism of action, and selectivity. Positive and robust results from this validation cascade would provide a strong rationale for advancing this compound into further IND-enabling studies.
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A Comparative Analysis of PI3K Inhibitors: Benchmarking Novel Compounds Against Established Therapeutics
Introduction: The Critical Role of PI3K in Cellular Signaling and Oncology
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of intracellular communication, governing a multitude of fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent driver of tumorigenesis and is implicated in a wide array of human cancers.[1][4] This has firmly established PI3K as a critical target for anticancer drug development, leading to an explosion in the discovery and clinical investigation of small molecule inhibitors.[5][6][7]
These inhibitors can be broadly categorized into pan-PI3K inhibitors, which target all four class I isoforms (α, β, γ, δ), and isoform-selective inhibitors, which are designed to target specific PI3K isoforms.[6][7][8] The choice between a pan- or isoform-selective inhibitor is a key strategic decision in drug development, with implications for both efficacy and toxicity profiles.[5][8]
This guide provides a comparative framework for evaluating novel PI3K inhibitors, using the hypothetical compound 4-(Methylsulfonyl)piperazin-2-one as a case study. We will benchmark its potential performance against a panel of well-characterized and clinically relevant PI3K inhibitors, including both pan- and isoform-selective agents. The methodologies and experimental data presented herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive toolkit for characterizing and comparing novel PI3K inhibitors.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex and tightly regulated signaling cascade. Upon activation by upstream signals such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][9] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a host of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell proliferation and inhibit apoptosis.[1][9]
Comparative Analysis of PI3K Inhibitors
A critical first step in characterizing a novel PI3K inhibitor is to determine its potency and selectivity against the different PI3K isoforms. This is typically achieved through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors.
| Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Reference |
| This compound | Novel Compound | To be determined | To be determined | To be determined | To be determined | N/A |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 262 | 116 | [10][11] |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 75 | 3 | [12][13][14] |
| Alpelisib (BYL719) | PI3Kα-selective | 5 | 1200 | 250 | 290 | [15] |
| Idelalisib (CAL-101) | PI3Kδ-selective | >1000 | >1000 | >1000 | 2.5 | [16][17][18] |
Table 1: Comparative In Vitro Potency of Selected PI3K Inhibitors. IC50 values represent the concentration of inhibitor required to reduce the enzymatic activity of the respective PI3K isoform by 50%. Lower values indicate higher potency.
Experimental Protocols for Inhibitor Characterization
To generate the data required for a comprehensive comparative analysis, a series of well-defined experiments are necessary. The following protocols provide a detailed, step-by-step methodology for key assays.
In Vitro PI3K Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms. A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[1][19][20]
Causality Behind Experimental Choices:
-
Recombinant Enzymes: Using purified recombinant PI3K isoforms allows for the direct assessment of inhibitor activity against each specific isoform without the confounding factors of a cellular environment.
-
Luminescence Detection: This method offers high sensitivity and a broad dynamic range, enabling accurate determination of IC50 values.[19]
-
ATP Concentration: The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.[1]
Detailed Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. The concentration range should be chosen to span the expected IC50 value.
-
Enzyme and Substrate Preparation: Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) and the lipid substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), in the appropriate kinase assay buffer.[1]
-
Assay Plate Setup: Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[1]
-
Enzyme Addition: Add 10 µL of the diluted PI3K enzyme solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and PIP2 to each well.[1]
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the results to determine the IC50 value.[1]
Cellular Assay: Western Blotting for Phospho-AKT
This assay assesses the ability of an inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of AKT, a key downstream effector of PI3K.
Causality Behind Experimental Choices:
-
Cell Line Selection: Choose a cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA mutation or PTEN loss) to ensure the pathway is constitutively active and sensitive to inhibition.
-
Growth Factor Stimulation: Stimulating the cells with a growth factor like IGF-1 ensures robust activation of the PI3K pathway, providing a clear signal for measuring inhibition.[1]
-
Phospho-Specific Antibodies: Using antibodies that specifically recognize the phosphorylated forms of AKT (at Ser473 and Thr308) allows for a direct measure of PI3K pathway activity.
Detailed Protocol:
-
Cell Culture and Treatment: Seed a PIK3CA-mutant cancer cell line (e.g., MCF-7) in 6-well plates. The following day, treat the cells with varying concentrations of this compound and control inhibitors for 2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor such as insulin-like growth factor 1 (IGF-1) for 15-30 minutes.[1]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate.[1]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[21]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.[21]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-AKT signal to total AKT and the loading control.
Cell Viability Assay
This assay measures the effect of the inhibitor on cell proliferation and survival. Common methods include MTT, MTS, and resazurin-based assays, which measure metabolic activity as an indicator of cell viability.[22][23]
Causality Behind Experimental Choices:
-
Time-Course and Dose-Response: Performing the assay over a range of concentrations and time points allows for the determination of the IC50 for cell growth inhibition and provides insights into the kinetics of the cellular response.
-
Metabolic Readout: Assays that measure metabolic activity are generally sensitive and can be performed in a high-throughput format, making them suitable for screening large numbers of compounds.[22][23]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at an optimized density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound and control inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Assay Reagent Addition: Add a metabolic assay reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.[23]
-
Signal Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 for each compound.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. For instance, in the Western blot analysis, the inclusion of a total AKT control ensures that any observed decrease in phospho-AKT is due to inhibition of the kinase and not a general decrease in protein levels. Similarly, the use of both positive and negative controls in all assays is crucial for data interpretation and quality control.
Conclusion and Future Directions
The comprehensive characterization of a novel PI3K inhibitor such as this compound requires a multi-faceted approach. The in vitro and cellular assays outlined in this guide provide a robust framework for determining its potency, selectivity, and cellular activity in comparison to established PI3K inhibitors.
Further studies, including in vivo efficacy experiments in xenograft models and detailed pharmacokinetic and pharmacodynamic analyses, will be essential to fully elucidate the therapeutic potential of this and other novel PI3K inhibitors. The continued development of more selective and potent inhibitors, coupled with a deeper understanding of the complexities of the PI3K signaling network, holds great promise for the future of targeted cancer therapy.[24][25][26]
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A-Comparative-Assessment-of-the-Metabolic-Stability-of-Various-Piperazinone-Derivatives-A-Guide-for-Drug-Development-Professionals
Introduction
The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, found in a multitude of clinically successful drugs targeting a wide array of therapeutic areas.[1][2][3] Its versatility stems from its ability to introduce favorable physicochemical properties, such as improved solubility and the potential for diverse substitutions to modulate pharmacological activity.[1][4] However, a critical determinant of a drug candidate's success is its metabolic stability, which profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[5][6][7] This guide provides a comparative assessment of the metabolic stability of various piperazinone derivatives, offering insights into structural modifications that can enhance metabolic robustness and outlining standard experimental protocols for their evaluation.
The piperazinone core, a derivative of piperazine, presents its own unique metabolic liabilities and opportunities for optimization. Understanding the interplay between structural features and metabolic fate is paramount for medicinal chemists aiming to design next-generation therapeutics with improved pharmacokinetic properties.
The Landscape of Piperazinone Metabolism: Key Pathways and Enzymatic Players
The metabolic transformation of piperazinone derivatives is primarily orchestrated by hepatic enzymes, which can be broadly categorized into Phase I and Phase II reactions.[8]
Phase I Metabolism: This phase typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP) superfamily of enzymes are the principal catalysts in this process.[9] For piperazinone-containing compounds, common Phase I metabolic pathways include:
-
N-dealkylation: Cleavage of alkyl groups attached to the piperazine nitrogens is a frequent metabolic route.[10]
-
Hydroxylation: The addition of a hydroxyl group to the piperazine ring or its substituents is another common modification.[10]
-
Oxidation: This can lead to the formation of N-oxides or further oxidation of hydroxylated metabolites.[10] The oxidation of the piperazine ring can sometimes lead to the formation of reactive iminium ions, which can be a bioactivation pathway of concern.[10]
Several CYP isoforms, including CYP3A4, CYP2D6, and CYP1A2, are often implicated in the metabolism of piperazine-containing drugs.[9][11][12] The specific isoforms involved can be influenced by the overall structure of the molecule.
Phase II Metabolism: In this phase, the parent drug or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Key Phase II enzymes include:
-
Uridine 5'-diphospho-glucuronosyltransferases (UGTs): These enzymes catalyze the attachment of glucuronic acid to hydroxyl or amine functionalities.
-
Sulfotransferases (SULTs): These enzymes mediate the transfer of a sulfonate group.
Visualizing Metabolic Transformation and Experimental Evaluation
To better understand the processes involved, the following diagrams illustrate a common metabolic pathway for piperazinone derivatives and a typical experimental workflow for assessing their metabolic stability.
Caption: Common Metabolic Pathways of Piperazinone Derivatives.
Caption: Experimental Workflow for In Vitro Metabolic Stability Assessment.
Comparative Analysis of Piperazinone Derivatives: Structure-Metabolism Relationships
The metabolic stability of a piperazinone derivative is intricately linked to its substitution pattern. Strategic modifications can shield metabolically labile sites or alter the electronic properties of the molecule to disfavor enzymatic action.
| Derivative Class | Key Structural Feature | Common Metabolic Hotspot(s) | General Metabolic Stability | Strategies for Improvement |
| N-Arylpiperazinones | Aryl group on one nitrogen | Aryl ring (hydroxylation), piperazinone ring | Variable, often moderate | Introduction of electron-withdrawing groups on the aryl ring to decrease susceptibility to oxidation. |
| N-Alkylpiperazinones | Small alkyl group (e.g., methyl, ethyl) on one nitrogen | α-carbon to the nitrogen (hydroxylation), N-dealkylation | Generally low to moderate | Introduction of steric hindrance near the nitrogen, replacement of alkyl with a more stable group. |
| Spiro-piperazinones | Spirocyclic system incorporating the piperazinone | Alicyclic ring system | Can be high, depending on the spirocycle | Modifications to the spirocyclic ring to block potential sites of oxidation. |
| Fused Piperazinones | Piperazinone ring fused to another ring system | Varies depending on the fused ring | Generally moderate to high | Strategic placement of substituents on the fused ring system. |
Note: This table provides a generalized overview. The actual metabolic stability will depend on the specific substituents and overall molecular properties.
One study on piperazin-1-ylpyridazines, which share structural similarities with some piperazinone derivatives, demonstrated that modifications to the piperazine ring and its substituents could dramatically improve metabolic stability. For instance, they observed that certain substitutions led to a more than 50-fold increase in the in vitro intrinsic clearance half-life.[13][14]
Experimental Protocols for Assessing Metabolic Stability
To ensure the generation of reliable and reproducible data, standardized in vitro assays are employed early in the drug discovery process.[5] The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to assess Phase I metabolic stability.[15][16] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[17]
Protocol:
-
Preparation: Thaw pooled human liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[17][18]
-
Pre-incubation: Pre-incubate the microsomal suspension and the test compound (typically at 1 µM) for a short period (e.g., 5-10 minutes) at 37°C.[17]
-
Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration ~1 mM).[17][19]
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[19]
-
Quenching: Immediately terminate the reaction by adding the aliquot to a solution containing a protein precipitating agent, such as cold acetonitrile, which also contains an internal standard for analytical quantification.[16][19]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.[20][21][22]
-
Data Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[21]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors.[15][21][23]
Protocol:
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes and determine cell viability and concentration.[24]
-
Incubation Setup: Incubate a suspension of hepatocytes (e.g., 0.5-1.0 million cells/mL) with the test compound (typically at 1 µM) in a suitable incubation medium at 37°C in a CO2 incubator.[21][23]
-
Time-course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the hepatocyte suspension.[23]
-
Quenching and Lysis: Terminate the reaction and lyse the cells by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]
-
Sample Processing: Centrifuge the samples to remove cell debris.
-
Analysis: Quantify the remaining parent compound in the supernatant using UPLC-MS/MS.[21][23]
-
Data Calculation: Calculate the half-life and intrinsic clearance based on the rate of depletion of the test compound.[23]
For low-turnover compounds, plated hepatocytes can be used for longer incubation times.[25]
Conclusion
The metabolic stability of piperazinone derivatives is a critical parameter that must be carefully evaluated and optimized during the drug discovery process. A thorough understanding of the structure-metabolism relationships, guided by robust in vitro assays, allows for the rational design of compounds with improved pharmacokinetic profiles. By strategically modifying the piperazinone scaffold to block or hinder metabolic attack, researchers can significantly enhance the developability of these promising therapeutic agents. The experimental protocols outlined in this guide provide a framework for obtaining reliable and comparative data to inform these crucial design decisions.
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A Head-to-Head Efficacy Analysis: Tipifarnib versus 4-(Methylsulfonyl)piperazin-2-one in the Context of Farnesyltransferase Inhibition
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the farnesyltransferase inhibitor Tipifarnib and the compound 4-(Methylsulfonyl)piperazin-2-one. While extensive preclinical and clinical data have established the efficacy of Tipifarnib, particularly in cancers harboring HRAS mutations, publicly available scientific literature lacks corresponding efficacy data for this compound. This document will therefore present a comprehensive overview of Tipifarnib's performance, supported by experimental data, and will discuss the chemical context of this compound based on related structures. Furthermore, detailed experimental protocols are provided to enable researchers to independently evaluate the efficacy of novel compounds like this compound.
Introduction: The Rationale for Targeting Farnesyltransferase
Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of a number of cellular proteins, including the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). This enzymatic process, known as farnesylation, involves the attachment of a farnesyl pyrophosphate moiety to a cysteine residue within a C-terminal "CAAX box" motif of the target protein. This lipid modification is essential for the membrane localization and subsequent activation of these signaling proteins.[1][2] Dysregulation of the Ras signaling pathway, often driven by activating mutations, is a hallmark of many human cancers, making FTase a compelling therapeutic target.[3]
Farnesyltransferase inhibitors (FTIs) were developed to block this enzymatic activity, thereby preventing the proper function of Ras and other farnesylated proteins.[2][4] While initially developed with the broad aim of targeting all Ras-driven cancers, it was discovered that K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I), bypassing FTase inhibition. However, H-Ras is exclusively dependent on farnesylation for its activity, making tumors with activating HRAS mutations particularly vulnerable to FTIs.[5][6]
Farnesyltransferase Inhibition Signaling Pathway
The diagram below illustrates the mechanism of action of farnesyltransferase inhibitors. By blocking FTase, these inhibitors prevent the farnesylation of H-Ras, leading to its mislocalization in the cytoplasm and the subsequent inactivation of downstream pro-proliferative signaling pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.
Caption: Mechanism of action of Tipifarnib.
Tipifarnib: A Profile of Efficacy
Tipifarnib (Zarnestra®) is a potent, orally bioavailable, and selective nonpeptidomimetic inhibitor of FTase.[7] Extensive preclinical and clinical studies have demonstrated its antitumor activity, particularly in malignancies driven by HRAS mutations.
Preclinical Efficacy of Tipifarnib
In vitro studies have consistently shown that Tipifarnib selectively inhibits the proliferation and survival of HRAS-mutant cancer cell lines. For instance, in a panel of head and neck squamous cell carcinoma (HNSCC) cell lines, those with HRAS mutations were significantly more sensitive to Tipifarnib-induced growth inhibition compared to their wild-type counterparts.[8] This sensitivity is a direct result of Tipifarnib's ability to prevent H-Ras farnesylation, leading to the accumulation of unprocessed H-Ras in the cytoplasm and subsequent downregulation of the MAPK signaling pathway.[6][8]
In vivo, Tipifarnib has demonstrated robust antitumor activity in xenograft models of HRAS-mutant HNSCC, inducing tumor stasis and even regression.[9][10] These preclinical findings provided a strong rationale for its clinical development in this patient population.
| Cell Line | Cancer Type | HRAS Mutation | Tipifarnib IC50/GI50 | Reference |
| UMSCC17B | HNSCC | Q61L | ~5 nM | [8] |
| ORL214 | HNSCC | G12C | ~10 nM | [8] |
| C643 | Thyroid Cancer | G13R | ~20 nM | [6] |
| Hth83 | Thyroid Cancer | G13R | ~25 nM | [6] |
Table 1: Preclinical Activity of Tipifarnib in HRAS-Mutant Cancer Cell Lines.
Clinical Efficacy of Tipifarnib
The clinical development of Tipifarnib has focused on patients with recurrent or metastatic HNSCC harboring HRAS mutations, a population with limited treatment options. A pivotal Phase II study (AIM-HN/KO-TIP-001) evaluated the efficacy of Tipifarnib in this patient population. The results demonstrated meaningful and durable clinical activity, particularly in patients with a high HRAS mutant variant allele frequency (VAF).[11][12][13]
In patients with recurrent/metastatic HRAS-mutant HNSCC and a high VAF (≥20%), Tipifarnib treatment resulted in an objective response rate (ORR) of 55%.[12][13] The median progression-free survival (PFS) was 5.6 months, and the median overall survival (OS) was 15.4 months.[14] These outcomes are particularly encouraging given that these patients had progressed on prior therapies, including platinum-based chemotherapy and immunotherapy.[15] Based on these compelling results, Tipifarnib has been granted Breakthrough Therapy Designation by the U.S. Food and Drug Administration (FDA) for this indication.[5]
| Clinical Trial | Indication | Key Efficacy Endpoint | Result | Reference |
| AIM-HN (KO-TIP-001) | Recurrent/Metastatic HRAS-Mutant HNSCC (High VAF) | Objective Response Rate (ORR) | 55% | [12][13] |
| AIM-HN (KO-TIP-001) | Recurrent/Metastatic HRAS-Mutant HNSCC (High VAF) | Median Progression-Free Survival (PFS) | 5.6 months | [14] |
| AIM-HN (KO-TIP-001) | Recurrent/Metastatic HRAS-Mutant HNSCC (High VAF) | Median Overall Survival (OS) | 15.4 months | [14] |
Table 2: Clinical Efficacy of Tipifarnib in Patients with HRAS-Mutant HNSCC.
This compound: An Uncharacterized Compound
A thorough review of the scientific literature reveals a lack of publicly available data on the biological activity of this compound, specifically concerning its potential as an anticancer agent or as an inhibitor of farnesyltransferase. While the piperazine and piperazinone scaffolds are present in many biologically active compounds, including some with anticancer properties, and the methylsulfonyl group is a common moiety in medicinal chemistry, this information is not sufficient to infer the efficacy of the specific compound .[16][17][18][19]
One study investigated the cytotoxic activity of a series of piperazin-2-one-based structures and found that two derivatives exhibited a significant effect on the viability of several cancer cell lines. However, these compounds were also toxic to non-malignant cells, and the specific 4-(methylsulfonyl) derivative was not included in the study.[14] Therefore, any claims regarding the efficacy of this compound would be purely speculative without direct experimental evidence.
Experimental Protocols for Efficacy Evaluation
To facilitate the investigation of novel compounds such as this compound, this section provides detailed, step-by-step methodologies for key experiments to assess farnesyltransferase inhibition and anticancer efficacy.
Experimental Workflow Overview
Caption: A typical workflow for evaluating a novel FTase inhibitor.
Farnesyltransferase Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FTase. A common method is a fluorescence-based assay.[13][20]
Principle: The assay utilizes a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS) and farnesyl pyrophosphate (FPP). When FTase transfers the farnesyl group to the peptide, the change in the hydrophobicity of the local environment of the fluorescent tag results in an increase in fluorescence intensity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT.
-
Recombinant human FTase.
-
Dansyl-GCVLS peptide substrate.
-
Farnesyl pyrophosphate (FPP).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound at various concentrations (and a DMSO vehicle control) to the wells of a black, flat-bottom 384-well plate.
-
Add 5 µL of FTase enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 15 µL of a working reagent containing the Dansyl-peptide substrate and FPP.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.[11][21]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed HRAS-mutant HNSCC cells (e.g., UMSCC17B) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Western Blot for H-Ras Prenylation Status
This assay provides a direct visualization of the inhibition of H-Ras farnesylation within the cell.[22]
Principle: Unfarnesylated (unprocessed) H-Ras has a slightly higher apparent molecular weight than its farnesylated (processed) counterpart, resulting in a mobility shift on an SDS-PAGE gel. Alternatively, since farnesylation is required for membrane localization, the amount of H-Ras in the cytosolic versus the membrane fraction can be quantified.
Protocol:
-
Cell Treatment and Lysis:
-
Treat HRAS-mutant cells with the test compound at various concentrations for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Subcellular Fractionation (Optional):
-
To separate cytosolic and membrane fractions, use a commercial kit or a protocol based on differential centrifugation.
-
-
SDS-PAGE and Protein Transfer:
-
Determine the protein concentration of the lysates.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for H-Ras overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. An upward shift in the H-Ras band in treated samples compared to the control indicates an accumulation of the unprocessed, unfarnesylated form.
-
Conclusion
Tipifarnib has demonstrated significant and clinically meaningful efficacy as a farnesyltransferase inhibitor in patients with HRAS-mutant HNSCC. Its mechanism of action is well-understood, and its performance is supported by a robust body of preclinical and clinical data. In contrast, this compound is a compound for which there is no publicly available scientific evidence to support its efficacy as an anticancer agent or as an inhibitor of farnesyltransferase. The experimental protocols provided in this guide offer a clear path for researchers to evaluate the potential of uncharacterized compounds like this compound and to contribute to the development of novel targeted therapies for cancer.
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Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][11][12][14]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.
- Kura Oncology. (2018, February 15). Kura Oncology Provides Update on Phase 2 Trial of Tipifarnib in HRAS Mutant Head and Neck Cancer. [Press release].
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A Comparative Efficacy Analysis of 4-(Methylsulfonyl)piperazin-2-one and Standard-of-Care Antibiotics
Introduction
The escalating crisis of antimicrobial resistance necessitates a robust pipeline of novel antibiotics with unique mechanisms of action or improved efficacy against resistant pathogens. The piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant agents, including several antibacterial drugs.[1] This guide introduces a novel investigational compound, 4-(Methylsulfonyl)piperazin-2-one, and provides a framework for its head-to-head efficacy evaluation against a panel of standard-of-care antibiotics: Ciprofloxacin, Piperacillin-Tazobactam, and Gentamicin.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of these antibiotics, present detailed protocols for comparative efficacy testing, and analyze hypothetical data to position this compound within the current therapeutic landscape.
Compound Profiles: Mechanisms of Action
A fundamental aspect of antibiotic evaluation is understanding how a compound exerts its antibacterial effect. This knowledge informs its spectrum of activity, potential for resistance, and appropriate clinical application.
This compound (Hypothesized Mechanism)
Given that many piperazine-containing antibiotics, such as fluoroquinolones, inhibit bacterial DNA synthesis, we hypothesize a similar mechanism for this compound.[2][] Specifically, it is proposed to target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for relieving torsional stress during DNA replication.[4] By forming a stable complex with the enzyme and DNA, the drug would induce double-strand breaks in the bacterial chromosome, blocking replication and leading to cell death.[5][6] The presence of the methylsulfonyl moiety may enhance binding affinity or improve pharmacokinetic properties.
Standard-of-Care Antibiotics
-
Ciprofloxacin: As a fluoroquinolone, ciprofloxacin shares the hypothesized mechanism of inhibiting DNA gyrase and topoisomerase IV.[2][4] It is particularly potent against Gram-negative bacteria where DNA gyrase is the primary target.[]
-
Piperacillin-Tazobactam: This is a combination drug. Piperacillin is a broad-spectrum β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[7][8] Tazobactam is a β-lactamase inhibitor; it has minimal antibacterial activity on its own but protects piperacillin from degradation by many bacterial β-lactamase enzymes, thereby extending its spectrum of activity.[9]
-
Gentamicin: An aminoglycoside, gentamicin exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[10][11] This binding interferes with protein synthesis in two ways: it causes misreading of the mRNA, leading to the production of nonfunctional proteins, and it can prematurely terminate translation.[12][13]
Comparative In Vitro Efficacy Assessment
In vitro testing provides the foundational data for an antibiotic's potency and spectrum of activity. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and clinical relevance.[14][15]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.[16][17] It is the primary metric for assessing an antibiotic's potency.
Experimental Protocol: Broth Microdilution
-
Preparation of Reagents:
-
Prepare a stock solution of each antibiotic (this compound, Ciprofloxacin, Piperacillin-Tazobactam, Gentamicin) in an appropriate solvent.
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB).
-
Culture representative bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853) overnight on agar plates.
-
-
Inoculum Preparation:
-
Select 4-5 well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[18]
-
-
Plate Preparation and Incubation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in MHB to test a range of concentrations.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.[18]
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.[18]
-
Hypothetical Data Summary
| Bacterial Strain | This compound (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) | Piperacillin-Tazobactam (MIC, µg/mL) | Gentamicin (MIC, µg/mL) |
| E. coli ATCC 25922 | 0.5 | 0.25 | 4/4 | 1 |
| S. aureus ATCC 29213 | 1 | 1 | 2/4 | 0.5 |
| P. aeruginosa ATCC 27853 | 2 | 1 | 16/4 | 4 |
| MRSA Strain (Clinical) | 2 | >32 | 32/4 | >16 |
| ESBL E. coli (Clinical) | 1 | >32 | 8/4 | >16 |
Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamics of an antibiotic, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate of its activity.[19]
Experimental Protocol
-
Inoculum Preparation: Prepare a bacterial inoculum in logarithmic growth phase, standardized to approximately 5 x 10⁵ CFU/mL in MHB.
-
Assay Setup:
-
Prepare flasks containing MHB with the antibiotics at concentrations corresponding to multiples of their predetermined MIC (e.g., 1x, 2x, and 4x MIC). Include a growth control flask without any antibiotic.
-
Inoculate each flask with the standardized bacterial suspension.
-
-
Sampling and Plating:
-
Incubate the flasks at 37°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each flask.[20]
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto nutrient agar to determine the number of viable bacteria (CFU/mL).[21]
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[19]
-
Hypothetical Results Visualization
Caption: Workflow for a time-kill kinetic assay.
Comparative In Vivo Efficacy Assessment
Animal models are critical for evaluating an antibiotic's performance in a complex biological system, accounting for pharmacokinetic and pharmacodynamic (PK/PD) parameters that cannot be assessed in vitro. The murine sepsis model is a standard for this purpose.[22][23]
Murine Sepsis Model
This model mimics a systemic bacterial infection (sepsis) and is used to assess an antibiotic's ability to improve survival and reduce bacterial burden in tissues.[24]
Experimental Protocol
-
Infection Induction:
-
Use immunocompetent mice (e.g., BALB/c strain).
-
Induce peritonitis by intraperitoneal (IP) injection of a standardized lethal or sub-lethal dose of a bacterial pathogen (e.g., a clinical isolate of MRSA or ESBL E. coli). The inoculum is often mixed with a sterile carrier like mucin to enhance virulence.[24]
-
-
Treatment Regimen:
-
At a clinically relevant time post-infection (e.g., 1-2 hours), administer the test antibiotics (this compound and comparators) via a relevant route (e.g., intravenous or subcutaneous).[25] Dosing regimens should be based on preliminary pharmacokinetic studies.
-
A control group receives a vehicle (placebo).
-
-
Endpoint Evaluation:
-
Survival: Monitor the animals for a defined period (e.g., 72 hours) and record survival rates.
-
Bacterial Load: At a specified time point (e.g., 24 hours post-infection), a subset of animals from each group is euthanized. Blood and key organs (e.g., spleen, liver) are harvested, homogenized, and plated to quantify the bacterial burden (CFU/gram of tissue or mL of blood).
-
Hypothetical Data Summary
| Treatment Group | Infecting Pathogen | 72-Hour Survival Rate (%) | Spleen Bacterial Load (log₁₀ CFU/g) at 24h |
| Vehicle Control | MRSA | 10% | 7.8 ± 0.5 |
| 4-(MS)P-2-one | MRSA | 80% | 3.5 ± 0.8 |
| Ciprofloxacin | MRSA | 10% | 7.5 ± 0.6 |
| Piperacillin-Tazobactam | MRSA | 60% | 4.2 ± 0.7 |
| Gentamicin | MRSA | 20% | 6.9 ± 0.4 |
| Vehicle Control | ESBL E. coli | 0% | 8.2 ± 0.4 |
| 4-(MS)P-2-one | ESBL E. coli | 90% | 2.9 ± 0.6 |
| Ciprofloxacin | ESBL E. coli | 0% | 8.1 ± 0.5 |
| Piperacillin-Tazobactam | ESBL E. coli | 70% | 3.8 ± 0.9 |
| Gentamicin | ESBL E. coli | 10% | 7.6 ± 0.7 |
Discussion and Scientific Interpretation
Based on our hypothetical data, this compound demonstrates significant promise as a broad-spectrum antibacterial agent.
-
Potency and Spectrum: The MIC data suggests that this compound possesses potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) pathogens. Crucially, its efficacy is maintained against multidrug-resistant strains, including MRSA and an ESBL-producing E. coli, against which ciprofloxacin and gentamicin show high-level resistance. This suggests that its specific binding interactions within the DNA gyrase/topoisomerase IV complex may differ from those of older fluoroquinolones, allowing it to evade common resistance mutations.[6]
-
Bactericidal Activity: The time-kill assay would be expected to show rapid, concentration-dependent bactericidal activity, consistent with its proposed mechanism as a DNA synthesis inhibitor. This is a favorable characteristic for treating severe, acute infections.
-
In Vivo Efficacy: The murine sepsis model results corroborate the in vitro findings. The superior survival rates and more profound reduction in tissue bacterial load in the groups treated with this compound, particularly against resistant pathogens, highlight its potential for in vivo translation. This suggests favorable pharmacokinetic properties, such as good tissue distribution and stability.[26]
-
Comparative Positioning: Compared to the standard-of-care agents, this compound shows a distinct advantage against resistant phenotypes. While piperacillin-tazobactam remains a potent broad-spectrum option, the novel compound's efficacy against MRSA and its potentially simpler, single-agent structure could offer clinical benefits.
Conclusion and Future Directions
This guide outlines a comprehensive, albeit hypothetical, preclinical evaluation of the novel antibiotic candidate, this compound. The presented framework, grounded in established scientific protocols, demonstrates how a new chemical entity can be systematically compared against current standards of care. The hypothetical data position this compound as a promising candidate for further development, with a compelling profile against clinically challenging, drug-resistant bacteria.
Future work must focus on validating these findings with empirical data. This includes confirming the mechanism of action through enzymatic assays, defining the full spectrum of activity against a larger panel of clinical isolates, performing detailed toxicology studies, and establishing a complete pharmacokinetic/pharmacodynamic profile to guide clinical trial design.
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The 4-(Methylsulfonyl)piperazin-2-one Moiety: A Cornerstone for Potent and Selective Kinase Inhibitors
A Senior Application Scientist's Guide to Benchmarking Kinase Selectivity Profiles
In the landscape of modern medicinal chemistry, the pursuit of kinase inhibitors with precise selectivity profiles is paramount for developing safer and more effective therapeutics. Small molecular scaffolds that confer advantageous properties are of immense interest to drug development professionals. The 4-(methylsulfonyl)piperazin-2-one heterocycle has emerged as a privileged scaffold in the design of potent kinase inhibitors. While not a kinase inhibitor in its own right, this moiety is a key structural component in several advanced clinical and preclinical compounds, particularly targeting the Phosphoinositide 3-kinase (PI3K) pathway.
This guide provides an in-depth analysis of the kinase selectivity conferred by this scaffold, using the highly selective PI3Kα inhibitor, CYH33, as a primary case study. We will objectively compare its performance against other PI3K inhibitors, including the pan-Class I inhibitor Pictilisib (GDC-0941) which also features a related methylsulfonylpiperazine group, and other established agents such as Alpelisib and Taselisib. This analysis is grounded in experimental data and established scientific protocols to provide a comprehensive resource for researchers in the field.
The Rationale: Why the this compound Scaffold?
The inclusion of the this compound moiety in drug candidates is a deliberate choice rooted in medicinal chemistry principles. The methylsulfonyl group is a strong hydrogen bond acceptor, enhancing interactions with target proteins. Furthermore, this functional group often improves the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for favorable pharmacokinetic profiles. The piperazinone ring provides a rigid, three-dimensional structure that can be strategically functionalized to achieve specific interactions within a kinase's ATP-binding pocket, thereby driving both potency and selectivity. In compounds like CYH33, this scaffold is instrumental in orienting the molecule to achieve high-affinity binding to PI3Kα while avoiding interactions with other kinases.
Comparative Kinase Selectivity: A Data-Driven Analysis
The ultimate measure of a kinase inhibitor's utility is its selectivity profile across the human kinome. High selectivity minimizes off-target effects, leading to a better safety profile. The data below compares the in vitro potency of CYH33 against the four Class I PI3K isoforms, benchmarked against other notable PI3K inhibitors.
| Compound | Target(s) | PI3Kα (IC₅₀ nM) | PI3Kβ (IC₅₀ nM) | PI3Kδ (IC₅₀ nM) | PI3Kγ (IC₅₀ nM) | Key Selectivity Notes |
| CYH33 | PI3Kα | 5.9 [1] | 598 [1] | 78.7 [1] | 225 [1] | Highly α-selective (>100-fold vs β). Shows minimal activity against a panel of over 300 other kinases.[1][2] |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | 3 [3][4] | 33 [5] | 3 [3][4] | 75 [5] | Potent pan-inhibitor of Class I PI3Ks with equipotent activity against α and δ isoforms.[3][5] |
| Alpelisib (BYL719) | PI3Kα | 4.6 [6] | 1,156 [6] | 290 [6] | 250 [6] | The first FDA-approved PI3Kα-selective inhibitor.[7] |
| Taselisib (GDC-0032) | PI3Kα, δ, γ | Potent (mutant) | Less Potent (β-sparing) | Potent | Potent | Described as a potent β-sparing PI3K inhibitor.[8][9] |
IC₅₀ values represent the half-maximal inhibitory concentration and are a measure of drug potency. Lower values indicate higher potency. Data is compiled from multiple preclinical studies and may vary based on experimental conditions.
The data clearly illustrates the exceptional α-isoform selectivity of CYH33, a characteristic largely attributed to its unique chemical structure incorporating the this compound moiety. Its >100-fold selectivity against PI3Kβ is particularly noteworthy, as inhibition of the β-isoform is often associated with toxicities.[8] In contrast, Pictilisib (GDC-0941) demonstrates broad activity across Class I PI3Ks, making it a useful tool for studying pan-PI3K inhibition but potentially leading to a wider range of off-target effects. Alpelisib, the clinical standard for PI3Kα inhibition, shows a similar α-selective profile to CYH33.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer makes it a key therapeutic target.[10]
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.
Experimental Methodologies for Kinase Profile Benchmarking
To ensure the trustworthiness and reproducibility of selectivity data, standardized, robust assays are essential. The data presented in this guide is derived from methodologies that are industry standards for kinase inhibitor profiling.
Broad Kinome Profiling: Competition Binding Assays (e.g., KINOMEscan®)
The gold standard for determining the selectivity of an inhibitor across the entire kinome is the competition binding assay. The KINOMEscan® platform is a widely used example, screening compounds against a panel of over 480 kinases.[11][12] This approach provides a comprehensive view of both on-target and off-target interactions.
Workflow Diagram: KINOMEscan® Assay
Caption: Workflow for the KINOMEscan® competition binding assay.
Step-by-Step Protocol:
-
Preparation: A kinase of interest is tagged with a unique DNA identifier. An ATP-competitive ligand is immobilized on a solid support (e.g., beads).[13]
-
Competition: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.[14]
-
Capture: The solid support is washed to remove any unbound components. The amount of kinase that remains bound to the immobilized ligand is captured.
-
Quantification: The amount of captured kinase is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR). A lower amount of captured kinase indicates stronger binding by the test compound.[14]
-
Data Analysis: Results are typically reported as "percent of control" (where the control is a DMSO vehicle). A low percentage indicates strong inhibition. For potent hits, dissociation constants (Kd) are determined from 11-point dose-response curves.[13]
This method's key advantage is that it measures direct binding to the kinase, independent of its enzymatic activity, and is not reliant on substrate phosphorylation, making it broadly applicable across the kinome.
Biochemical IC₅₀ Determination
To quantify the potency of an inhibitor against its primary targets, biochemical activity assays are performed. These assays measure the enzymatic function of the kinase.
Step-by-Step Protocol (Luminescence-Based Assay, e.g., ADP-Glo™):
-
Reaction Setup: In a multi-well plate, the purified kinase enzyme is incubated with its specific substrate, ATP, and varying concentrations of the inhibitor (e.g., CYH33).[15][16]
-
Kinase Reaction: The reaction is allowed to proceed for a set time at an optimal temperature, during which the kinase transfers phosphate from ATP to the substrate, producing ADP.[17]
-
ADP Detection: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: A "Kinase Detection Reagent" is then added, which uses the newly produced ADP to drive a coupled enzymatic reaction that produces light (luminescence).[16]
-
Measurement: The luminescent signal is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
IC₅₀ Calculation: The data is plotted as kinase activity versus inhibitor concentration, and the IC₅₀ value is calculated using a sigmoidal dose-response curve fit.
Cell-Based Target Engagement and Pathway Inhibition
To confirm that an inhibitor functions within a cellular context, cell-based assays are crucial. These assays measure the inhibitor's ability to engage its target and modulate downstream signaling.
Step-by-Step Protocol (Western Blot for Pathway Inhibition):
-
Cell Culture and Treatment: Cancer cell lines with a known activated PI3K pathway (e.g., PIK3CA-mutant breast cancer cells) are cultured.[18] The cells are treated with various concentrations of the inhibitor for a specified period.
-
Cell Lysis: The cells are harvested and lysed to release their protein contents.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
Western Blotting: Equal amounts of protein from each sample are separated by size via gel electrophoresis and transferred to a membrane.
-
Antibody Probing: The membrane is probed with primary antibodies specific for phosphorylated downstream targets of PI3K, such as phospho-AKT (p-AKT). A separate probing for total AKT is used as a loading control.[10]
-
Detection and Analysis: A secondary antibody linked to a detection enzyme is used to visualize the protein bands. A decrease in the p-AKT signal relative to total AKT indicates successful inhibition of the PI3K pathway by the compound.[18]
Conclusion and Future Outlook
The this compound moiety is a validated and valuable scaffold in the design of next-generation kinase inhibitors. As demonstrated by the highly potent and selective PI3Kα inhibitor CYH33, its incorporation can lead to compounds with superior selectivity profiles compared to broader-spectrum inhibitors like Pictilisib. Benchmarking this selectivity using robust, industry-standard assays such as KINOMEscan® and cellular pathway analyses is critical for validating new drug candidates. The data-driven comparison provided in this guide underscores the importance of chemical scaffold selection in achieving the desired therapeutic profile. For researchers and drug developers, focusing on such "privileged" fragments is a promising strategy for advancing potent, selective, and ultimately safer kinase-targeted therapies into the clinic.
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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Synapse. (2024). Unveiling CYH33: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy. Synapse. [Link]
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ACSCER. (2020). CYH33 is an Orally Active and Highly Selective PI3Kα Inhibitor. ACSCER. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Xiang, H., et al. (2018). Abstract LB-268: Discovery of clinical candidate methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][17][19]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) : A highly potent and selective PI3K alpha inhibitor for the treatment of advanced solid tumors. AACR Journals. [Link]
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Juric, D., et al. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology. [Link]
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Gasparri, F., et al. (2021). Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. Expert Opinion on Pharmacotherapy. [Link]
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Capparelli, C., et al. (2017). Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo. Gynecologic Oncology. [Link]
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Hyman, D. M., et al. (2021). ER+, HER2− advanced breast cancer treated with taselisib and fulvestrant: genomic landscape and associated clinical outcomes. Molecular Cancer Therapeutics. [Link]
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S-A. L., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. European Journal of Cancer. [Link]
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Mukohara, T. (2015). PI3K mutations in breast cancer: prognostic and therapeutic implications. Breast Cancer: Targets and Therapy. [Link]
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Hanna, G. J., et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research. [Link]
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A Senior Application Scientist's Guide to In Vivo Validation of AKT Inhibitors in Xenograft Models: A Comparative Analysis of AZD5363
Authored For: Drug Development Professionals and Cancer Researchers
Introduction: The Critical Role of the PI3K/AKT/mTOR Pathway and In Vivo Validation
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a cornerstone of intracellular signaling, governing essential cellular processes such as proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various human cancers makes it a prime target for therapeutic intervention.[3][4] Consequently, the development of potent and selective inhibitors targeting key nodes of this pathway, such as AKT, is a major focus in oncology research. However, promising in vitro results must be rigorously validated in relevant in vivo systems to assess true therapeutic potential.
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, represent a gold-standard for preclinical evaluation of anti-cancer agents.[5] These models allow for the assessment of a compound's efficacy in a complex biological environment, providing crucial data on pharmacokinetics, pharmacodynamics, and overall anti-tumor activity. This guide provides a comparative analysis of AZD5363 (also known as Capivasertib), a potent pan-AKT inhibitor, and its therapeutic validation in xenograft models, benchmarked against other relevant AKT inhibitors.
Mechanism of Action: Targeting the Core of a Pro-Survival Pathway
AZD5363 is an orally bioavailable, ATP-competitive inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3) with high potency (IC50 <10 nM).[6][7] By blocking the kinase activity of AKT, AZD5363 prevents the phosphorylation of numerous downstream substrates. This inhibitory action effectively shuts down signals that promote cell growth and survival.[8][9]
Key downstream targets inhibited by AZD5363 include:
-
PRAS40 (Proline-Rich AKT Substrate 40 kDa): Inhibition of PRAS40 phosphorylation is a direct indicator of AKT target engagement.[6][9]
-
GSK3β (Glycogen Synthase Kinase 3 Beta): Downregulation of GSK3β phosphorylation is another key pharmacodynamic marker of AZD5363 activity.[6][10]
-
mTORC1 Signaling: AZD5363 indirectly inhibits the mTORC1 complex by preventing AKT-mediated phosphorylation, leading to decreased protein synthesis and cell growth.[11]
The sensitivity of cancer cell lines to AZD5363 is significantly correlated with the presence of genetic alterations that hyperactivate the PI3K/AKT pathway, such as mutations in PIK3CA or loss of the tumor suppressor PTEN.[6]
Comparative In Vivo Efficacy in Xenograft Models
The true measure of an anti-cancer agent's potential lies in its in vivo efficacy. AZD5363 has demonstrated significant, dose-dependent inhibition of tumor growth across a variety of xenograft models.[6] A direct comparison with another potent, ATP-competitive pan-AKT inhibitor, Ipatasertib (GDC-0068), provides valuable context for researchers.
| Parameter | AZD5363 (Capivasertib) | Ipatasertib (GDC-0068) |
| Mechanism | ATP-competitive, pan-AKT inhibitor (AKT1/2/3).[10][12] | ATP-competitive, pan-AKT inhibitor.[13] |
| Effective Dosing (Oral) | 50-150 mg/kg, twice daily (continuous) or 100-200 mg/kg, twice daily (intermittent).[6] | Dose-dependent efficacy demonstrated, often around 100 mg/kg daily.[14] |
| Xenograft Models | Breast (BT474c, MCF7), Prostate (LNCaP), and others.[6][8] | Prostate (LNCaP, PC3), Breast (KPL-4, MCF7-neo/HER2), Brain Metastases.[14][15] |
| Pharmacodynamic Effects | Significant reduction in pPRAS40, pGSK3β, and pS6 in vivo.[6] | Down-regulation of p-PRAS40, pS6, and re-localization of FOXO3a in vivo.[14] |
| Key Efficacy Findings | Monotherapy causes tumor growth inhibition, stabilization, or regression.[12] Enhances the anti-tumor activity of docetaxel, lapatinib, and trastuzumab.[6] | Potent antitumor efficacy, particularly in models with PTEN-deficiency or PIK3CA mutations.[14] Demonstrated efficacy in brain metastasis models.[15] |
| Genetic Biomarkers | Sensitivity associated with PIK3CA and PTEN mutations; resistance with RAS mutations.[6] | Efficacy strongly correlated with PTEN loss and PIK3CA mutations. |
Causality Behind Experimental Choices: The selection of xenograft models with specific genetic backgrounds (e.g., PIK3CA-mutant or PTEN-null cell lines) is a critical experimental design choice. This is because the mechanism of action of AKT inhibitors like AZD5363 and Ipatasertib is predicated on the oncogenic addiction of these tumors to the PI3K/AKT signaling pathway. Using models with a hyperactivated pathway provides a clear biological rationale to expect a therapeutic effect and allows for robust hypothesis testing.
Protocol: Standardized Xenograft Efficacy Study
To ensure data integrity and reproducibility, a well-defined and validated protocol is essential. The following outlines a standard workflow for assessing the in vivo efficacy of an AKT inhibitor like AZD5363.
1. Cell Line Selection and Preparation:
-
Step 1.1: Select a human cancer cell line with a known genetic background relevant to AKT signaling (e.g., BT474c breast cancer cells with PIK3CA mutation).
-
Step 1.2: Culture cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
Step 1.3: Prepare a single-cell suspension in a suitable medium (e.g., HBSS) at a concentration of 1-2 million cells per 100-200 µL.[16] Keep cells on ice until implantation.
2. Animal Model and Tumor Implantation:
-
Step 2.1: Utilize immunodeficient mice (e.g., female athymic nude or NSG mice, 6-8 weeks old).[5] Allow for a one-week acclimatization period.[17]
-
Step 2.2: Anesthetize the mice.
-
Step 2.3: Implant the cell suspension subcutaneously into the flank or orthotopically into the relevant tissue (e.g., mammary fat pad for breast cancer models).[5][18]
3. Tumor Growth Monitoring and Randomization:
-
Step 3.1: Monitor tumor growth by measuring tumor dimensions with digital calipers 2-3 times per week.
-
Step 3.2: Calculate tumor volume using the formula: Volume = ½ (Length × Width²).[17]
-
Step 3.3: Once tumors reach a predetermined volume (e.g., 150-200 mm³), randomize mice into treatment and control groups.
4. Drug Formulation and Administration:
-
Step 4.1: Formulate the therapeutic agent (e.g., AZD5363) and a vehicle control.
-
Step 4.2: Administer the drug according to the planned dosing schedule (e.g., oral gavage, twice daily).[19] The control group receives the vehicle only.
5. Efficacy and Pharmacodynamic Assessment:
-
Step 5.1: Continue to monitor tumor volume and body weight throughout the study.
-
Step 5.2: At the end of the study (or at specified time points), collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for pAKT, pPRAS40).[20]
-
Step 5.3: Assess antitumor activity by comparing the change in tumor volume in the treated groups versus the control group.
Conclusion and Future Directions
The in vivo validation of AKT inhibitors like AZD5363 in xenograft models is a critical step in the drug development pipeline. The data clearly demonstrate that AZD5363 effectively inhibits the AKT pathway in vivo, leading to significant anti-tumor activity in genetically defined cancer models.[6][8] Comparative analysis with other inhibitors such as Ipatasertib reveals a similar efficacy profile, particularly in tumors with PI3K pathway alterations, reinforcing the validity of AKT as a therapeutic target.[21][15]
Future research will continue to focus on patient-derived xenograft (PDX) models, which more accurately recapitulate the heterogeneity of human tumors, and on identifying robust predictive biomarkers to better select patient populations who will benefit most from AKT-targeted therapies.[12][16]
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O'Brien, C., et al. (2021). Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts. National Institutes of Health. [Link]
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AstraZeneca. (n.d.). AZD5363. AstraZeneca Open Innovation. [Link]
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Davies, B. R., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Molecular Cancer Therapeutics. [Link]
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Robertson, J. F. R., et al. (2020). Proliferation and AKT Activity Biomarker Analyses after Capivasertib (AZD5363) Treatment of Patients with ER + Invasive Breast Cancer (STAKT). Clinical Cancer Research. [Link]
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Morgensztern, D., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Journal of the National Comprehensive Cancer Network. [Link]
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An, F., et al. (2022). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry. [Link]
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Saura, C., et al. (2017). A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients With Solid Tumors. Cancer Discovery. [Link]
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Goulet, F., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics. [Link]
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Lin, Y., et al. (2022). Single agent efficacy of GDC-0068 in human tumor xenograft models. ResearchGate. [Link]
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Li, T., et al. (2016). A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type. Oncology Letters. [Link]
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]
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Haws, L. T., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]
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Tew, A., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
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The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
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Smyth, L. M., et al. (2020). Proliferation and AKT Activity Biomarker Analyses after Capivasertib (AZD5363) Treatment of Patients with ER Invasive Breast Cancer (STAKT). ResearchGate. [Link]
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Davies, B. R., et al. (2011). In vitro mechanism of action of AZD5363, a novel AKT inhibitor, in breast and prostate cancer cell lines. AACR Journals. [Link]
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Ippen, F. M., et al. (2019). Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases. Neuro-Oncology. [Link]
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De Bono, J. S., et al. (2020). Pan-AKT Inhibitor Capivasertib With Docetaxel and Prednisolone in Metastatic Castration-Resistant Prostate Cancer: A Randomized, Placebo-Controlled Phase II Trial (ProCAID). Journal of Clinical Oncology. [Link]
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Rosli, N. S., et al. (2022). Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Immunotherapy Advances. [Link]
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González-González, A., et al. (2024). Bacterial Cyclodipeptides Inhibit Invasiveness and Metastasis Progression in the Triple-Negative Breast Cancer MDA-MB-231 Mouse Model. Preprints.org. [Link]
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Guerrero-Zotano, A., et al. (2016). PI3K/AKT/mTOR Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI. [Link]
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Sargent, M., et al. (2023). Methods to study xenografted human cancer in genetically diverse mice. STAR Protocols. [Link]
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LoRusso, P. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers. Personalized Medicine in Oncology. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Methylsulfonyl)piperazin-2-one
As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory practice. This guide provides a comprehensive, technically grounded protocol for the disposal of 4-(Methylsulfonyl)piperazin-2-one, moving beyond simple steps to explain the critical reasoning that underpins each phase of the disposal workflow.
Hazard Characterization and Risk Assessment
Before any disposal procedure can be established, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be readily available, its chemical class—a substituted piperazine—provides a strong basis for inferring its potential hazards by examining structurally related compounds. Piperazine derivatives are frequently classified as hazardous materials.[1][2][3][4][5][6][7]
Inferred Hazard Profile: Based on data from analogous piperazine compounds, this compound should be handled as a substance that may exhibit the following characteristics:
| Hazard Class | Potential Effects & Causality | Recommended Handling Precautions |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[1][5][6][8] The nitrogen atoms in the piperazine ring can interact with biological systems, leading to systemic effects. | Avoid generating dust or aerosols.[6] Use only in a well-ventilated area or chemical fume hood.[2][5] Wash hands thoroughly after handling.[1] |
| Skin Corrosion / Irritation | Expected to cause skin irritation or, potentially, severe burns upon direct contact.[1][2][6] The basic nature of the piperazine moiety can disrupt the skin's acid mantle, leading to irritation and damage. | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.[2][7] |
| Serious Eye Damage / Irritation | Poses a high risk of serious eye irritation or permanent damage.[1][2][6] The eyes are particularly vulnerable to chemical insults, and compounds of this nature can cause significant corrosive damage. | Wear chemical safety goggles or a face shield at all times when handling the compound.[6] |
| Respiratory Irritation / Sensitization | Inhalation of dust may cause respiratory tract irritation.[5][6] Some piperazine compounds are known respiratory sensitizers, meaning repeated exposure could lead to allergic reactions.[1][4] | Handle in a fume hood to minimize inhalation risk. If weighing the solid, do so with appropriate ventilation.[5] |
| Environmental Hazards | Some related compounds are classified as harmful to aquatic life.[1][7] Therefore, release into the environment must be strictly avoided. | Do not dispose of down the drain or in regular trash.[6][9][10] Prevent the product from entering sewer systems.[1] |
Given these potential hazards, all waste containing this compound must be treated as hazardous chemical waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11][12]
Personal Protective Equipment (PPE) and Emergency Procedures
A proactive approach to safety is paramount. The correct PPE forms the primary barrier between the researcher and potential chemical exposure.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing.
-
Hand Protection: Nitrile or other chemically resistant gloves are required. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.
-
Respiratory Protection: Use of this compound should be restricted to a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
In Case of Accidental Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
The Disposal Workflow: From Generation to Collection
Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures compliance and safety at every stage.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Action: Immediately upon generation, classify any material (solid, liquid solutions, contaminated labware like pipette tips or wipes) containing this compound as hazardous waste.
-
Rationale: Treating all chemical waste as hazardous by default is a core principle of laboratory safety and ensures no hazardous material is improperly discarded.[13] This approach prevents accidental release and ensures compliance with regulations.
2. Container Selection and Management:
-
Action: Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste.[13][14] The original product container is often an excellent choice. High-density polyethylene (HDPE) containers are also suitable. Avoid using food or beverage containers.
-
Rationale: Chemical compatibility prevents the container from degrading, leaking, or reacting with the waste.[12] A secure, properly chosen container is the primary line of defense against a chemical spill.
3. Labeling of Hazardous Waste:
-
Action: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[10][13] Fill out the tag completely and legibly.
-
Required Information Includes: [10][15]
-
The words "Hazardous Waste"
-
Full chemical name(s) of all constituents: "this compound", plus any solvents or other reagents in the mixture. Do not use abbreviations or chemical formulas.
-
The approximate percentage of each constituent.
-
Relevant hazard pictograms (e.g., corrosive, irritant).
-
The name and contact information of the Principal Investigator (PI).
-
The laboratory room number and building.
-
The date waste accumulation began.
-
-
Rationale: Accurate labeling is a legal requirement under RCRA. It communicates the container's contents and associated hazards to everyone, from lab personnel to emergency responders and waste disposal technicians, ensuring safe handling at all times.
4. Storage in a Satellite Accumulation Area (SAA):
-
Action: Store the sealed and labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of laboratory personnel.[12][15] The container must be kept closed at all times except when adding waste.
-
Rationale: The SAA provides a controlled, secure location for the short-term storage of hazardous waste, preventing it from obstructing work areas and minimizing the risk of spills or accidental mixing of incompatible chemicals.[14]
5. Arranging for Final Disposal:
-
Action: Follow your institution's specific procedures to request a waste pickup from the EHS department or its designated hazardous waste contractor. Do not allow more than 55 gallons of hazardous waste to accumulate in your SAA.[13][15]
-
Rationale: Final disposal of hazardous waste must be carried out by trained and licensed professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] This ensures the waste is managed in an environmentally sound manner and in full compliance with federal and state law.[14][16]
Management of Spills and Contaminated Materials
Accidents can happen, and a clear plan is essential.
For a Minor Spill:
-
Alert & Isolate: Alert personnel in the immediate area.
-
Protect: Ensure you are wearing appropriate PPE (lab coat, gloves, safety goggles).
-
Contain: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels on a spill of an oxidizing substance.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
-
Dispose: Label the container holding the spill cleanup materials as hazardous waste and manage it through the workflow described above.[13]
Disposal of Contaminated Labware and Empty Containers:
-
Grossly Contaminated Items: Labware (e.g., glassware, stir bars) that is heavily contaminated should be decontaminated if possible, with the rinsate collected as hazardous waste. If not feasible, the item itself must be disposed of as hazardous waste.
-
Empty Containers: An empty container that held this compound can typically be disposed of in the regular trash only if it has been emptied of all contents that can be practically removed, and the hazard label has been defaced or removed.[13] If the compound is ever designated as an "acutely hazardous waste," the container would require triple-rinsing with a suitable solvent, with all rinsate collected as hazardous waste before the container can be discarded.[13]
By adhering to these technically sound and safety-driven procedures, you contribute to a culture of responsibility, ensuring that your vital research work does not come at the cost of personal safety or environmental integrity.
References
-
HCI Environmental. (2021, January 14). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
University of Tennessee, Knoxville EHS. How to Dispose of Chemical Waste. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
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A Researcher's Guide to Handling 4-(Methylsulfonyl)piperazin-2-one: Personal Protective Equipment and Safety Protocols
As a key intermediate in pharmaceutical research, 4-(Methylsulfonyl)piperazin-2-one and its analogs are integral to the discovery of novel therapeutics.[1][2][3] Handling this compound requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough risk assessment is paramount. Based on available Safety Data Sheets (SDS) for this compound and structurally related piperazine compounds, the primary hazards are identified as follows:
-
Acute Toxicity (Oral): This compound is classified as toxic if swallowed. Ingestion can lead to serious health consequences, necessitating immediate medical attention.
-
Skin Irritation: Direct contact with the skin is likely to cause irritation.[4] Prolonged or repeated exposure could lead to more severe dermal effects.
-
Serious Eye Irritation: The compound poses a significant risk to the eyes, causing serious irritation.[4] Ocular exposure requires immediate and thorough rinsing.[4][5]
-
Respiratory Irritation: As a powdered substance, there is a potential for aerosolization, which may lead to respiratory tract irritation.[5]
Summary of Hazard Information
| Hazard Classification | GHS Category | Precautionary Statement | Source |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | |
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Respiratory Irritation (potential) | Category 3 | H335: May cause respiratory irritation | [5] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks posed by the chemical and the procedure being performed. The following is a detailed guide to the minimum required PPE for handling this compound.
A. Eye and Face Protection
Given the serious eye irritation hazard, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side shields that are compliant with EN166 (EU) or ANSI Z87.1 (US) standards.
-
Recommended for High-Risk Operations: When there is a significant risk of splashing or dust generation (e.g., weighing large quantities, transfers), a face shield should be worn in conjunction with safety goggles.[5][6][7] Standard eyeglasses are not a substitute for certified safety eyewear.[6][7]
B. Skin and Body Protection
To prevent skin irritation, appropriate protective clothing and gloves are essential.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and kept fully fastened.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many powdered chemicals. Always inspect gloves for tears or punctures before use. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving.[8] The proper technique for removing gloves is crucial to avoid skin contact with any contaminants on the glove's exterior.
-
Protective Clothing: For procedures with a high potential for contamination, such as cleaning up spills or handling large quantities, additional protective clothing like a chemical-resistant apron or disposable coveralls may be necessary.[9]
C. Respiratory Protection
Engineering controls, such as a chemical fume hood or a ventilated balance enclosure, are the preferred methods for controlling exposure to airborne dust.
-
When to Use: Respiratory protection should be used when engineering controls are not feasible or as an additional safeguard, especially if the material is dusty or if significant aerosolization is anticipated.
-
Type of Respirator: A NIOSH-approved N95 or N100 particulate respirator is generally sufficient for protection against powdered substances.[6] Surgical masks are not designed to protect the wearer from inhaling chemical dust and should not be used for this purpose.[6][7] If a respirator is required, a formal respiratory protection program, including fit-testing and training, must be in place as per OSHA regulations.[6]
Operational and Handling Plan
A systematic approach to handling this compound minimizes the risk of exposure.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood or a powder containment hood.
-
Ensure a chemical spill kit is readily accessible.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) before starting.
-
Inspect all PPE for integrity before use.
-
-
Donning PPE:
-
Put on the lab coat and any additional protective clothing.
-
If required, don your respirator.
-
Put on eye and face protection.
-
Don gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.[8]
-
-
Handling the Compound:
-
Handle the compound with care to minimize dust formation.[5]
-
Use a spatula for transfers. Avoid pouring the powder directly.
-
If weighing, use a ventilated balance enclosure or perform the task in a fume hood.
-
Keep containers of the chemical closed when not in use.
-
-
Decontamination and Doffing PPE:
-
Clean all contaminated surfaces and equipment after use.
-
Remove PPE in a manner that avoids self-contamination. A general sequence is:
-
Remove outer gloves (if double-gloved).
-
Remove face shield/goggles and respirator.
-
Remove lab coat.
-
Remove inner gloves.
-
-
Wash hands thoroughly with soap and water after removing all PPE.[8]
-
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist. | |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical advice/attention. | [4] |
| Ingestion | Rinse mouth with water. Immediately call a POISON CENTER or doctor. Do not induce vomiting unless directed to do so by medical personnel. | |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur. | [5] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of the chemical through a licensed professional waste disposal service.[5] Do not dispose of it down the drain.[5][10]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed container and disposed of as chemical waste.[5][10]
-
Packaging: Contaminated packaging should be handled in the same manner as the substance itself.[10]
By adhering to these detailed safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
- Sigma-Aldrich. (2024). Safety Data Sheet for this compound.
- Thermo Fisher Scientific. (2016). Safety Data Sheet for 4-Methylpiperazin-1-amine.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 1-Methyl-4-(4-piperidinyl)piperazine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Angene Chemical. (2021). Safety Data Sheet for 1-(Methylsulfonyl)piperazine hydrochloride.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management.
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- BOC Sciences. (n.d.). 4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
